Nepetin
説明
from the bud of Artemisia scoparia
Structure
2D Structure
3D Structure
特性
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O7/c1-22-16-11(20)6-13-14(15(16)21)10(19)5-12(23-13)7-2-3-8(17)9(18)4-7/h2-6,17-18,20-21H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHSEFRSDKWJKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC(=C(C=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10199959 | |
| Record name | Eupafolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10199959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
520-11-6 | |
| Record name | Nepetin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=520-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eupafolin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methoxyluteolin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122416 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Eupafolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10199959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EUPAFOLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3O7LF3GED | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Nepetin's Mechanism of Action in Inflammatory Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nepetin, a naturally occurring O-methylated flavone, has demonstrated significant anti-inflammatory properties across a range of in vitro and in vivo models. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound modulates key inflammatory signaling pathways. It is intended to serve as a comprehensive resource for researchers and professionals in drug development interested in the therapeutic potential of this compound for inflammatory diseases. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling cascades involved.
Core Mechanisms of Action
This compound exerts its anti-inflammatory effects through the modulation of several critical signaling pathways. The primary mechanisms identified in the literature include the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, suppression of the NLRP3 inflammasome, and potential dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.
Inhibition of NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. This compound has been shown to potently inhibit this pathway at multiple points. In interleukin-1β (IL-1β)-stimulated ARPE-19 cells, this compound treatment leads to a dose-dependent reduction in the phosphorylation of IκB kinase (IKK) and the inhibitor of NF-κB (IκBα)[1][2]. This prevents the degradation of IκBα, thereby sequestering the p65 subunit of NF-κB in the cytoplasm and inhibiting its nuclear translocation[1][2]. The suppression of NF-κB activation by this compound has also been observed in lipopolysaccharide (LPS)-stimulated human keratinocytes and mast cells[3][4].
dot
Caption: this compound inhibits the NF-κB signaling pathway.
Modulation of MAPK Signaling Pathways
The MAPK family, including extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. This compound has been observed to decrease the phosphorylation of ERK1/2, JNK, and p38 MAPK in IL-1β-stimulated ARPE-19 cells in a dose-dependent manner[1][2]. This inhibition of MAPK activation contributes to the downstream suppression of pro-inflammatory cytokine and mediator production. However, it is noteworthy that in bone marrow-derived mast cells (BMMCs), this compound did not affect MAPK phosphorylation, suggesting a cell-type-specific mechanism of action[4].
dot
Caption: this compound modulates the MAPK signaling pathways.
Inhibition of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers caspase-1-mediated cleavage of pro-inflammatory cytokines IL-1β and IL-18, and induces pyroptotic cell death. Recent studies have revealed that this compound is a potent inhibitor of the NLRP3 inflammasome[5]. It is suggested that this compound enhances PINK1-mediated ubiquitin phosphorylation, which in turn promotes mitophagy, the selective degradation of damaged mitochondria[5]. By facilitating the removal of dysfunctional mitochondria, this compound reduces mitochondrial superoxide production and prevents the leakage of mitochondrial DNA, which are key upstream activators of the NLRP3 inflammasome[5].
dot
Caption: this compound inhibits the NLRP3 inflammasome via mitophagy.
Dual Inhibition of COX and LOX Pathways
The cyclooxygenase (COX) and lipoxygenase (LOX) pathways are responsible for the synthesis of pro-inflammatory lipid mediators, prostaglandins and leukotrienes, respectively. There is evidence to suggest that this compound can inhibit both COX-1 and COX-2 production in cultured RAW 264.7 cells[3]. Furthermore, this compound has been shown to reduce the generation of leukotriene C4 (LTC4) and prostaglandin D2 (PGD2) in mast cells[4]. This suggests that this compound may act as a dual inhibitor of both COX and LOX pathways, offering a broader anti-inflammatory effect compared to selective COX inhibitors. However, more direct enzymatic assays are needed to conclusively establish this compound as a dual COX/LOX inhibitor and to determine its selectivity profile.
Quantitative Data on this compound's Anti-inflammatory Activity
The following tables summarize the available quantitative data on the inhibitory effects of this compound on various inflammatory markers.
Table 1: IC50 Values of this compound for Inhibition of Pro-inflammatory Cytokine Secretion
| Cytokine | Cell Line | Stimulus | IC50 (µM) | Reference |
| IL-6 | ARPE-19 | IL-1β | 4.43 | [6][7] |
| IL-8 | ARPE-19 | IL-1β | 3.42 | [6][7] |
| MCP-1 | ARPE-19 | IL-1β | 4.17 | [6][7] |
Table 2: IC50 Values of this compound for Inhibition of Inflammatory Mediators
| Mediator | Cell Model | IC50 | Reference |
| Nitric Oxide (NO) | Human retinal pigment epithelial cells | < 7 µM | [3] |
| Prostaglandin D2 (PGD2) | Bone marrow-derived mast cells | 7.0 µg/mL | [3] |
| Leukotriene C4 (LTC4) | Bone marrow-derived mast cells | 10.9 µg/mL | [3] |
Detailed Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the anti-inflammatory mechanisms of this compound.
Cell Culture and Treatment
-
Cell Lines: ARPE-19 (human retinal pigment epithelial cells), RAW 264.7 (murine macrophages), human keratinocytes, and bone marrow-derived mast cells (BMMCs) are commonly used.
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM for ARPE-19 and RAW 264.7) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment Protocol: Cells are pre-treated with various concentrations of this compound (typically ranging from 2.5 to 10 µM) for a specified period (e.g., 1.5 to 25 hours) before stimulation with an inflammatory agent such as IL-1β (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL)[1][2][8].
Western Blot Analysis for Signaling Protein Phosphorylation
This technique is used to assess the effect of this compound on the phosphorylation status of key signaling proteins in the NF-κB and MAPK pathways.
-
Protein Extraction: Following treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-IKK, phospho-IκBα, phospho-p65, phospho-ERK1/2, phospho-JNK, phospho-p38). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The same membrane is often stripped and re-probed with antibodies against the total forms of the proteins to serve as loading controls[1][2].
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
ELISA is employed to measure the concentration of pro-inflammatory cytokines secreted into the cell culture supernatant.
-
Sample Collection: Culture supernatants are collected after the treatment period.
-
Assay Procedure: A sandwich ELISA is typically performed using commercially available kits for specific cytokines (e.g., IL-6, IL-8, MCP-1). In brief, a capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The collected supernatants and a series of standards are then added to the wells. After incubation and washing, a biotinylated detection antibody is added, followed by an enzyme-conjugated streptavidin. Finally, a substrate solution is added, and the resulting colorimetric reaction is measured using a microplate reader. The concentration of the cytokine in the samples is determined by comparison to the standard curve[1][2].
Real-Time Polymerase Chain Reaction (RT-PCR) for Gene Expression Analysis
RT-PCR is used to quantify the effect of this compound on the mRNA expression levels of pro-inflammatory genes.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the treated cells, and its concentration and purity are determined. The extracted RNA is then reverse-transcribed into complementary DNA (cDNA).
-
Quantitative PCR: The cDNA is used as a template for quantitative PCR (qPCR) with gene-specific primers for the target inflammatory genes (e.g., IL-6, IL-8, MCP-1, iNOS, COX-2) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization. The relative gene expression is calculated using the ΔΔCt method[1][2].
Visualization of Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow.
dot
Caption: General experimental workflow for studying this compound.
Discussion and Future Directions
The collective evidence strongly supports the anti-inflammatory potential of this compound, highlighting its multifaceted mechanism of action. By targeting key inflammatory signaling pathways such as NF-κB and MAPK, and the NLRP3 inflammasome, this compound effectively reduces the production of a wide array of pro-inflammatory mediators.
While the current body of research provides a solid foundation, further investigations are warranted to fully elucidate the therapeutic potential of this compound. The direct interaction of this compound with the JAK-STAT signaling pathway in an inflammatory context remains an area for future exploration. Although general anti-inflammatory effects that could indirectly influence JAK-STAT signaling are plausible, direct evidence of modulation is currently lacking. More comprehensive studies are also needed to confirm its dual inhibitory activity on COX and LOX enzymes and to determine its selectivity profile. In vivo studies in various animal models of inflammatory diseases will be crucial to validate the promising in vitro findings and to assess the pharmacokinetic and safety profiles of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibits IL-1β induced inflammation via NF-κB and MAPKs signaling pathways in ARPE-19 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a natural compound from Inulae flos, suppresses degranulation and eicosanoid generation through PLCγ1 and Akt signaling pathways in mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound limits NLRP3 inflammasome activation and alleviates NLRP3-driven inflammatory diseases via PINK1-dependent mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Quercetin inhibits LPS-induced macrophage migration by suppressing the iNOS/FAK/paxillin pathway and modulating the cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
Nepetin: A Comprehensive Technical Guide to its Natural Sources, Analysis, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nepetin (6-methoxyluteolin), a naturally occurring O-methylated flavone, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including potent anti-inflammatory, antioxidant, and anti-cancer properties. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailing its occurrence in various plant species. It outlines comprehensive experimental protocols for the extraction, isolation, and quantification of this compound, with a focus on chromatographic and spectroscopic techniques. Furthermore, this document elucidates the key signaling pathways modulated by this compound, offering insights into its mechanism of action at the molecular level. All quantitative data are presented in structured tables for comparative analysis, and complex biological and experimental workflows are visualized through detailed diagrams to facilitate understanding.
Natural Occurrence and Distribution of this compound
This compound is predominantly found in plant species belonging to the Asteraceae (Compositae), Lamiaceae, and Verbenaceae families. While its presence has been confirmed in numerous species, the concentration of this compound can vary significantly depending on the plant part, geographical location, and harvesting time.
Major Plant Sources
Several plant species have been identified as notable sources of this compound. These include, but are not limited to:
-
Eupatorium ballotaefolium : The aerial parts of this plant are a significant source of this compound.
-
Artemisia vulgaris (Mugwort): This common medicinal plant contains this compound, which contributes to its therapeutic effects.
-
Inula japonica (Japanese Elecampane): The flowers of this plant, known as Inulae Flos, are a source of this compound.
-
Chrysanthemum zawadskii : This plant is another member of the Asteraceae family that contains this compound.
-
Centaurea microcarpa : this compound has been isolated from this species of the Centaurea genus.
-
Saussurea involucrata (Snow Lotus): This rare and endangered medicinal herb is a known source of this compound.
Quantitative Analysis of this compound Content
The quantification of this compound in various plant matrices is crucial for standardization and drug development purposes. However, publicly available quantitative data is limited for many species. The following table summarizes the available data on this compound concentration in its primary sources.
| Plant Species | Plant Part | Extraction Method | Analytical Method | This compound Concentration/Yield | Reference |
| Eupatorium ballotaefolium | Aerial Parts (dried and powdered) | Maceration with n-hexane followed by ethanol, then column chromatography of the chloroform fraction. | Not specified | 469.4 mg from 1.2 kg (approximately 0.39 mg/g) | |
| Artemisia vulgaris | Aerial Parts | Maceration with methanol, followed by fractionation and column chromatography. | Not specified in quantitative terms | Present, but specific yield not reported in the provided literature. | |
| Inula japonica | Flowers | 70% alcohol extraction followed by column chromatography. | Not specified in quantitative terms | Present, but specific yield not reported in the provided literature. | |
| Chrysanthemum zawadskii | Flowers | Methanol extraction and fractionation. | HPLC | Present, but specific quantitative data for this compound is not provided. Luteolin and quercetin were quantified. | |
| Centaurea microcarpa | Flowers | n-Butanolic fractionation. | Not specified in quantitative terms | Isolated, but specific yield not reported in the provided literature. | |
| Saussurea involucrata | Aerial Parts | Not specified in quantitative terms | Not specified in quantitative terms | Considered a bioactive flavonoid in this plant, but specific yield is not reported. |
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and quantification of this compound from plant materials.
Extraction and Isolation of this compound from Artemisia vulgaris
This protocol is adapted from a detailed study on the isolation of this compound from Artemisia vulgaris.
1. Plant Material Preparation:
- Air-dry the aerial parts of Artemisia vulgaris.
- Grind the dried plant material into a coarse powder.
2. Maceration:
- Soak the powdered plant material in 100% methanol at a ratio of 1:10 (w/v) for 72 hours at room temperature.
- Filter the extract and concentrate it under reduced pressure to obtain the crude methanol extract.
3. Fractionation:
- Dissolve the crude methanol extract in distilled water.
- Perform liquid-liquid partitioning sequentially with n-hexane, chloroform, and ethyl acetate.
- Collect and concentrate each fraction separately. This compound is typically enriched in the chloroform and ethyl acetate fractions.
4. Chromatographic Purification:
- Subject the this compound-rich fraction (e.g., chloroform fraction) to column chromatography on silica gel.
- Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting from 100% n-hexane and gradually increasing the proportion of ethyl acetate).
- Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., chloroform:methanol, 9:1 v/v) and visualize under UV light (365 nm).
- Combine the fractions containing the compound of interest (this compound).
- Perform further purification, if necessary, using preparative HPLC or recrystallization to obtain pure this compound.
5. Structure Elucidation:
- Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).
Quantitative Analysis of this compound by High-Performance Liquid Chromatography (HPLC)
The following is a general HPLC-UV method suitable for the quantification of this compound in plant extracts, based on established protocols for flavonoid analysis.
1. Preparation of Standard Solutions:
- Accurately weigh pure this compound standard and dissolve it in HPLC-grade methanol to prepare a stock solution (e.g., 1 mg/mL).
- Prepare a series of calibration standards by serially diluting the stock solution with methanol to achieve a concentration range that brackets the expected concentration in the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
2. Preparation of Sample Solutions:
- Accurately weigh the powdered dry plant material.
- Extract the sample with a suitable solvent (e.g., methanol) using ultrasonication or maceration.
- Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.
3. HPLC Conditions:
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A gradient or isocratic elution using a mixture of (A) 0.1% formic acid in water and (B) acetonitrile. A typical starting condition could be 80% A and 20% B, with a linear gradient to increase the proportion of B over time.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: Set the UV detector to the maximum absorbance wavelength of this compound (typically around 350 nm).
- Injection Volume: 20 µL.
4. Quantification:
- Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
- Inject the sample solutions and determine the peak area corresponding to this compound.
- Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Biological Signaling Pathways
This compound exerts its anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals like Interleukin-1β (IL-1β), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, such as those for cytokines (IL-6, IL-8) and chemokines (MCP-1). This compound has been shown to inhibit this pathway by preventing the phosphorylation of IKK and IκB, thereby blocking the nuclear translocation of NF-κB.
Inhibition of the MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade involved in inflammation. It comprises several kinases, including ERK1/2, JNK, and p38 MAPK, which are activated by upstream signals and in turn phosphorylate various transcription factors, leading to the expression of inflammatory mediators. This compound has been demonstrated to suppress the phosphorylation of ERK1/2, JNK, and p38 MAPK, thereby attenuating the inflammatory response.
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the investigation of this compound from its natural sources, encompassing extraction, analysis, and bioactivity assessment.
Conclusion and Future Directions
This compound stands out as a promising natural compound with significant therapeutic potential, particularly in the realm of inflammatory diseases. This guide has provided a comprehensive overview of its natural sources, methodologies for its study, and its molecular mechanisms of action. While several plant species are known to contain this compound, there is a clear need for more extensive quantitative studies to determine the concentration of this compound in these sources. The development and validation of standardized analytical methods, such as HPLC and LC-MS, are paramount for the quality control of this compound-containing herbal products and for facilitating further pharmacological research. Future investigations should focus on expanding the quantitative analysis of this compound across a wider range of plant species and exploring its synergistic effects with other phytochemicals. Furthermore, in-depth preclinical and clinical studies are warranted to fully elucidate the therapeutic efficacy and safety profile of this compound for its potential application in drug development.
An In-depth Technical Guide to the Structure and Chemical Properties of Nepetin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nepetin (also known as 6-Methoxyluteolin or Eupafolin) is a naturally occurring O-methylated flavone found in various medicinal plants, including those of the Eupatorium, Artemisia, and Salvia genera.[1][2] This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, most notably its potent anti-inflammatory, antioxidant, and anti-cancer properties.[2] This technical guide provides a comprehensive overview of the chemical structure and properties of this compound, details its known mechanisms of action with a focus on key signaling pathways, and outlines detailed experimental protocols for its extraction, purification, and biological evaluation. All quantitative data are summarized in structured tables, and logical relationships are visualized through diagrams to facilitate a deeper understanding for researchers and professionals in drug development.
Chemical Structure and Properties
This compound is structurally characterized as the 6-methoxy derivative of the pentahydroxyflavone, 6-hydroxyluteolin.[3] Its chemical identity and fundamental properties are summarized below.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-methoxychromen-4-one |
| Synonyms | 6-Methoxyluteolin, Eupafolin, 5,7,3',4'-Tetrahydroxy-6-methoxyflavone[2][4] |
| CAS Number | 520-11-6[2] |
| Chemical Formula | C₁₆H₁₂O₇[2][5] |
| Molecular Weight | 316.26 g/mol [3] |
| SMILES | COC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC(=C(C=C3)O)O)O[3] |
| InChI Key | FHHSEFRSDKWJKJ-UHFFFAOYSA-N[2][5] |
Physicochemical Properties
| Property | Value |
| Appearance | Yellow crystalline powder[6] |
| Melting Point | 267°C[6] |
| Boiling Point | 659.1 ± 55.0 °C (Predicted)[6] |
| Solubility | Soluble in DMSO, methanol, and ethanol. Limited solubility in water.[2][6] |
| pKa | 6.48 ± 0.40 (Predicted)[6] |
Biological Activity and Signaling Pathways
This compound exerts its biological effects through the modulation of several key signaling pathways, primarily those involved in inflammation.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators. Experimental evidence shows that this compound can inhibit the secretion of interleukin-6 (IL-6), interleukin-8 (IL-8), and monocyte chemoattrapictant protein-1 (MCP-1) in a dose-dependent manner.[7] The IC₅₀ values for the inhibition of these cytokines in ARPE-19 cells are 4.43 µM for IL-6, 3.42 µM for IL-8, and 4.17 µM for MCP-1.[7]
The primary mechanisms underlying this compound's anti-inflammatory effects involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
This compound has been shown to suppress the activation of the NF-κB pathway.[5] It achieves this by inhibiting the phosphorylation of IκB kinase (IKK) and the inhibitor of NF-κB (IκBα).[3] This prevents the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB, thereby blocking the transcription of pro-inflammatory genes.[3][5]
This compound also attenuates inflammatory responses by downregulating the MAPK signaling cascade.[5] It has been observed to decrease the phosphorylation of key MAPK proteins, including extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinase (JNK), and p38 MAPK.[3] By inhibiting the activation of these kinases, this compound effectively blocks the downstream signaling that leads to the expression of inflammatory mediators.[5]
Mast Cell Stabilization
In mast cells, this compound has been shown to suppress degranulation and the generation of eicosanoids like leukotriene C₄ (LTC₄) and prostaglandin D₂ (PGD₂).[2] This effect is mediated through the inhibition of the PLCγ1 and Akt signaling pathways, leading to a reduction in intracellular calcium levels and the activation of cPLA₂.[2]
Experimental Protocols
This section provides detailed methodologies for the extraction, purification, and biological analysis of this compound.
Extraction and Purification of this compound from Artemisia vulgaris
This protocol is adapted from the methods described for the isolation of this compound from Artemisia vulgaris.[2]
-
Dried and powdered aerial parts of Artemisia vulgaris
-
Methanol (analytical grade)
-
Hexane (analytical grade)
-
Dichloromethane (DCM, analytical grade)
-
Ethyl acetate (analytical grade)
-
Silica gel (60-120 mesh) for column chromatography
-
Sephadex LH-20
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Chromatography columns
-
Maceration: Macerate the powdered plant material (e.g., 1 kg) in methanol (10 L) at room temperature for 72 hours with occasional stirring.
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-45°C to obtain the crude methanol extract.
-
Solvent Partitioning:
-
Suspend the crude extract in distilled water and partition successively with hexane, dichloromethane (DCM), and ethyl acetate.
-
Separate the layers and concentrate each fraction using a rotary evaporator.
-
-
Silica Gel Column Chromatography:
-
Subject the DCM fraction to silica gel column chromatography.
-
Elute the column with a gradient of hexane and ethyl acetate, followed by increasing concentrations of methanol in ethyl acetate.
-
Collect fractions and monitor by TLC. Combine fractions containing the yellow compound (this compound).
-
-
Sephadex LH-20 Column Chromatography:
-
Further purify the combined fractions on a Sephadex LH-20 column using methanol as the eluent to remove smaller impurities.
-
Monitor the fractions by TLC and combine the pure this compound fractions.
-
-
Crystallization: Concentrate the pure fractions and allow this compound to crystallize from a suitable solvent system (e.g., methanol-chloroform) to obtain yellow crystals.
Analysis of Anti-inflammatory Activity
-
Culture a suitable cell line, such as human retinal pigment epithelial cells (ARPE-19) or murine macrophages (RAW 264.7), in appropriate media and conditions.
-
Seed the cells in multi-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound (e.g., 2.5, 5, 10 µM) for a specified time (e.g., 1 hour).
-
Induce an inflammatory response by adding an inflammatory stimulus, such as lipopolysaccharide (LPS) (1 µg/mL) or Interleukin-1β (IL-1β).
-
Incubate for a further period (e.g., 24 hours) to allow for cytokine production.
-
Sample Collection: Collect the cell culture supernatant after treatment.
-
ELISA Protocol:
-
Coat a 96-well plate with the capture antibody for the cytokine of interest (e.g., anti-human IL-6) overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate.
-
Add the collected cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add the detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate for 20-30 minutes at room temperature in the dark.
-
Wash the plate.
-
Add the substrate solution (e.g., TMB) and incubate until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the cytokine concentration in the samples based on the standard curve.
-
-
Protein Extraction: After cell treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-p65, p65, phospho-ERK1/2, ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot.
-
RNA Extraction: Extract total RNA from the treated cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Real-Time PCR:
-
Perform real-time PCR using a qPCR system with SYBR Green or TaqMan probes.
-
Use specific primers for the target cytokine genes (e.g., IL-6, IL-8, MCP-1) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
The thermal cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression.
-
High-Performance Liquid Chromatography (HPLC) Analysis of this compound
This is a general method for the analysis of flavonoids and can be adapted for this compound.
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength suitable for flavonoids, typically around 350 nm.
-
Injection Volume: 10-20 µL.
-
Standard Solution: Prepare a stock solution of pure this compound in methanol and dilute to create a series of calibration standards.
-
Sample Preparation: Dissolve the plant extract or purified sample in methanol, filter through a 0.45 µm syringe filter before injection.
Conclusion
This compound is a promising natural flavonoid with well-documented anti-inflammatory properties. Its mechanism of action, primarily through the inhibition of the NF-κB and MAPK signaling pathways, makes it a compelling candidate for further investigation in the development of novel therapeutic agents for inflammatory diseases. The experimental protocols detailed in this guide provide a solid foundation for researchers to extract, purify, and evaluate the biological activities of this compound, thereby facilitating continued research and development in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. researcherslinks.com [researcherslinks.com]
- 3. unido.org [unido.org]
- 4. Quantification of cytokine mRNA expression by RT PCR in samples of previously frozen blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 6. Western blot protocol | Abcam [abcam.com]
- 7. ILSL - Internacional Journal of Leprosy and other Mycobacterial Diseases- ORIGINAL ARTICLE- Cytokine profiles in paraffin-embedded biopsy samples of lepromatous leprosy patients: semi-quantitative measure of cytokine mRNA using RT-PCR [ijl.ilsl.br]
In Vivo Pharmacological Profile of Nepetin: A Technical Guide for Drug Development Professionals
An In-depth Review of the Anti-inflammatory, Anti-allergic, and Potential Anti-cancer and Neuroprotective Effects of Nepetin in Animal Models.
This compound, a naturally occurring O-methylated flavone, has demonstrated a range of promising pharmacological activities in various in vivo models. Primarily recognized for its potent anti-inflammatory and anti-allergic properties, emerging research also suggests potential roles in oncology and neuroprotection. This technical guide provides a comprehensive overview of the in vivo effects of this compound, detailing experimental protocols, summarizing quantitative data, and visualizing key molecular pathways to support further research and development.
Anti-inflammatory and Anti-allergic Effects
This compound has been most extensively studied for its capacity to modulate inflammatory and allergic responses. Key in vivo evidence comes from models of atopic dermatitis and passive cutaneous anaphylaxis.
Atopic Dermatitis (AD)
In a 2,4-dinitrochlorobenzene (DNCB)-induced atopic dermatitis model in BALB/c mice, this compound demonstrated a significant, dose-dependent reduction in skin inflammation symptoms.[1][2] Treatment with this compound led to a noticeable decrease in skin lesions and scratching behavior.[1][3]
Quantitative Data Summary: Atopic Dermatitis Model
| Animal Model | This compound Administration | Key Outcomes | Quantitative Results |
| DNCB-induced AD in BALB/c mice | Oral or Topical | Reduction in skin lesion severity and scratching frequency | Dose-dependent reduction in clinical scores[1] |
| DNCB-induced AD in BALB/c mice | Oral or Topical | Decreased serum IgE levels | Significant reduction observed[4] |
| DNCB-induced AD in BALB/c mice | Oral or Topical | Reduced infiltration of mast cells in skin tissue | Significant decrease in mast cell count[4] |
| DNCB-induced AD in BALB/c mice | Oral or Topical | Lowered levels of pro-inflammatory cytokines (e.g., TNF-α, IL-4) in skin tissue | Dose-dependent reduction in cytokine expression[1] |
Experimental Protocol: DNCB-Induced Atopic Dermatitis
The experimental workflow for inducing atopic dermatitis in mice and assessing the efficacy of this compound is a multi-step process.
Figure 1: Experimental workflow for the DNCB-induced atopic dermatitis mouse model.
Passive Cutaneous Anaphylaxis (PCA)
This compound has been shown to suppress the mast cell-dependent passive cutaneous anaphylaxis (PCA) reaction in mice in a dose-dependent manner when administered orally.[2][5] This model specifically evaluates the ability of a compound to inhibit IgE-mediated allergic reactions.
Quantitative Data Summary: Passive Cutaneous Anaphylaxis Model
| Animal Model | This compound Administration | Key Outcome | Quantitative Result |
| IgE-mediated PCA in mice | Oral | Inhibition of ear swelling and vascular permeability | Dose-dependent suppression of the anaphylactic reaction[2][5] |
Experimental Protocol: Passive Cutaneous Anaphylaxis
The PCA model involves sensitizing the skin with IgE antibodies followed by an antigen challenge to trigger an allergic response.
-
Sensitization: BALB/c mice are passively sensitized by an intradermal injection of anti-dinitrophenyl (DNP) IgE antibody into one ear.[6]
-
Drug Administration: After a 24-hour sensitization period, this compound is administered orally.
-
Challenge: One hour after drug administration, an antigen challenge is performed by intravenous injection of DNP conjugated to human serum albumin (DNP-HSA) along with Evans blue dye.[6]
-
Assessment: The severity of the anaphylactic reaction is quantified by measuring the amount of Evans blue dye that has extravasated into the ear tissue, which is an indicator of increased vascular permeability and inflammation. Ear thickness is also measured.[6]
Underlying Mechanisms of Action
The anti-inflammatory and anti-allergic effects of this compound are primarily attributed to its ability to modulate key signaling pathways. In vivo and complementary in vitro studies have shown that this compound inhibits the activation of the NF-κB (Nuclear Factor kappa B) and Akt (Protein Kinase B) signaling pathways.[2] In the context of allergic reactions, this compound also suppresses signaling mediated by PLCγ1 (Phospholipase C gamma 1) .[2][5] By inhibiting these pathways, this compound effectively reduces the production and release of a wide array of pro-inflammatory mediators, including cytokines (TNF-α, IL-4, IL-6), and enzymes like COX-2.[1][2]
Figure 2: this compound's inhibition of key signaling pathways in allergic inflammation.
Potential Anti-cancer Effects
While in vivo studies specifically investigating this compound's anti-cancer properties are limited, related research on similar compounds and the known mechanisms of this compound suggest a potential therapeutic role. For instance, in a xenograft model using MDA-MB-231 human breast cancer cells in BALB/c nude mice, other therapeutic agents have demonstrated significant tumor growth inhibition at doses ranging from 25 to 50 mg/kg.[3] These studies provide a framework for designing future in vivo experiments to evaluate this compound's efficacy.
Proposed Experimental Protocol: Breast Cancer Xenograft Model
-
Cell Culture and Implantation: Human breast cancer cells (e.g., MDA-MB-231) are cultured and then subcutaneously or orthotopically implanted into immunocompromised mice (e.g., BALB/c nude mice).[3]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., ~100-200 mm³).
-
Treatment: Mice are randomized into control and treatment groups. The treatment group receives this compound via a specified route (e.g., intraperitoneal injection or oral gavage) at various doses.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., every 2-3 days).
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and analyzed for biomarkers of proliferation (e.g., Ki-67) and apoptosis.
Potential Neuroprotective Effects
The neuroprotective potential of this compound in vivo is an emerging area of interest. Studies on other flavonoids in rodent models of ischemic stroke, such as the middle cerebral artery occlusion (MCAO) model, have shown promising results, including a reduction in infarct volume and improved neurological scores. These studies suggest that this compound, with its anti-inflammatory and antioxidant properties, could exert similar neuroprotective effects.
Proposed Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) Model
-
Induction of Ischemia: Focal cerebral ischemia is induced in rats or mice by temporarily occluding the middle cerebral artery using an intraluminal filament.[7]
-
Treatment: this compound is administered (e.g., intravenously or intraperitoneally) at a specific time point before, during, or after the ischemic event.
-
Behavioral Assessment: Neurological deficits are evaluated at various time points post-MCAO using a standardized neurobehavioral scoring system.
-
Biomarker Analysis: Brain tissue is analyzed for markers of inflammation, oxidative stress, and apoptosis.
Conclusion
This compound exhibits robust anti-inflammatory and anti-allergic effects in established in vivo models, primarily through the inhibition of the NF-κB and Akt signaling pathways. While its potential as an anti-cancer and neuroprotective agent is plausible based on its known mechanisms and data from structurally related compounds, further dedicated in vivo studies are necessary to confirm its efficacy and elucidate the underlying mechanisms in these therapeutic areas. The experimental protocols and data presented in this guide offer a solid foundation for designing future preclinical studies to fully explore the therapeutic potential of this compound.
References
- 1. This compound Attenuates Atopic Dermatitis in HaCaT Cells and BALB/c Mice through MyD88-MKK3/6-Akt Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a natural compound from Inulae flos, suppresses degranulation and eicosanoid generation through PLCγ1 and Akt signaling pathways in mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effects of different drugs on passive cutaneous anaphylaxis elicited in the mouse ear at 1.5 hours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hooke - Contract Research - Passive Cutaneous Anaphylaxis (PCA) [hookelabs.com]
- 7. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
Nepetin Signaling Pathway Modulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nepetin, a naturally occurring O-methylated flavone, has garnered significant scientific interest due to its diverse pharmacological activities, particularly its potent anti-inflammatory and immunomodulatory effects. This technical guide provides an in-depth overview of the signaling pathways modulated by this compound, offering a valuable resource for researchers and professionals in drug development. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling cascades affected by this promising compound.
Quantitative Data on this compound's Bioactivity
The following tables summarize the key quantitative data on this compound's inhibitory and modulatory effects across various cellular models and inflammatory mediators.
| Target | Cell Line | Stimulus | IC50 Value | Reference |
| IL-6 Secretion | ARPE-19 | IL-1β | 4.43 µM | [1] |
| IL-8 Secretion | ARPE-19 | IL-1β | 3.42 µM | [1] |
| MCP-1 Secretion | ARPE-19 | IL-1β | 4.17 µM | [1] |
| Target | Cell Line | Stimulus | Concentration | Effect | Reference |
| Osteoclastogenesis | Bone Marrow Macrophages (BMMs) | RANKL | 1.56, 3.125, 6.25 µmol/L | Dose-dependent inhibition of osteoclast formation | [2][3] |
| c-fos mRNA expression | BMMs | RANKL | 1.56, 3.125, 6.25 µmol/L | Downregulation | [2] |
| NFATc1 mRNA expression | BMMs | RANKL | 1.56, 3.125, 6.25 µmol/L | Downregulation | [2] |
| ACP5 (TRAP) mRNA expression | BMMs | RANKL | 1.56, 3.125, 6.25 µmol/L | Downregulation | [2] |
| CTR mRNA expression | BMMs | RANKL | 1.56, 3.125, 6.25 µmol/L | Downregulation | [2] |
| DC-STAMP mRNA expression | BMMs | RANKL | 1.56, 3.125, 6.25 µmol/L | Downregulation | [2] |
| V-ATPase D2 mRNA expression | BMMs | RANKL | 1.56, 3.125, 6.25 µmol/L | Downregulation | [2] |
Core Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key intracellular signaling pathways, primarily the NF-κB and MAPK pathways, which are central to the inflammatory response. In specific cell types, such as mast cells, it also influences the PLCγ1 and Akt signaling cascades. A recent study has also highlighted this compound's role in inhibiting NLRP3 inflammasome activation through the enhancement of PINK1-mediated mitophagy.[4]
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a cornerstone of inflammatory gene expression. This compound has been shown to be a potent inhibitor of this pathway.[5][6] It acts by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This, in turn, sequesters the p65 subunit of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes such as IL-6, IL-8, and MCP-1.[5]
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK signaling cascade, comprising ERK, JNK, and p38, is another critical regulator of inflammation. This compound has been demonstrated to suppress the activation of this pathway by reducing the phosphorylation of ERK1/2, JNK, and p38 MAPKs.[5] This inhibitory action contributes to its overall anti-inflammatory profile.
PLCγ1 and Akt Signaling in Mast Cells
In the context of allergic inflammation, this compound has been shown to suppress degranulation and the generation of eicosanoids in mast cells by inhibiting the PLCγ1 and Akt signaling pathways.[7] This action is associated with a reduction in intracellular calcium levels.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of this compound on signaling pathways.
Cell Culture and Treatment
-
Cell Line: Human retinal pigment epithelial cells (ARPE-19) or Bone Marrow-Derived Macrophages (BMMs).
-
Culture Medium: DMEM/F-12 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
This compound Preparation: Dissolve this compound (purity >98%) in dimethyl sulfoxide (DMSO) to prepare a stock solution. The final concentration of DMSO in the culture medium should be less than 0.1%.
-
Experimental Procedure:
-
Seed cells in appropriate culture plates (e.g., 6-well plates for protein extraction, 96-well plates for viability assays).
-
Allow cells to adhere and grow to 80-90% confluency.
-
Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with an inflammatory agonist such as IL-1β (e.g., 10 ng/mL) or RANKL (e.g., 50 ng/mL) for the desired duration.
-
Harvest the cells or culture supernatant for downstream analysis.
-
Western Blot Analysis
This protocol is for assessing the phosphorylation status of key signaling proteins.
-
Reagents:
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-phospho-ERK1/2, anti-ERK1/2, etc.).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
-
Protocol:
-
Lyse the treated cells with RIPA buffer on ice.
-
Determine protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is for quantifying the secretion of cytokines into the culture medium.
-
Reagents:
-
Commercially available ELISA kits for the cytokines of interest (e.g., IL-6, IL-8, MCP-1).
-
-
Protocol:
-
Collect the cell culture supernatant after treatment.
-
Perform the ELISA according to the manufacturer's instructions.
-
Briefly, add standards and samples to the antibody-coated wells.
-
Incubate, wash, and add the detection antibody.
-
Incubate, wash, and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations based on the standard curve.
-
Real-Time Polymerase Chain Reaction (RT-PCR)
This protocol is for measuring the mRNA expression levels of target genes.
-
Reagents:
-
RNA extraction kit.
-
cDNA synthesis kit.
-
SYBR Green or TaqMan master mix.
-
Gene-specific primers.
-
-
Protocol:
-
Extract total RNA from the treated cells.
-
Synthesize cDNA from the RNA using a reverse transcriptase.
-
Perform real-time PCR using the cDNA, SYBR Green/TaqMan master mix, and specific primers for the target genes and a housekeeping gene (e.g., GAPDH or β-actin).
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on inflammatory signaling.
Conclusion
This compound demonstrates significant potential as a modulator of key inflammatory signaling pathways, particularly the NF-κB and MAPK cascades. Its ability to inhibit the production of pro-inflammatory mediators, as evidenced by the quantitative data, underscores its therapeutic promise. The experimental protocols and workflows detailed in this guide provide a solid foundation for further research into the mechanisms of action of this compound and for the development of novel anti-inflammatory therapeutics. This comprehensive technical guide serves as a valuable resource for scientists and researchers dedicated to advancing the field of drug discovery and development.
References
- 1. glpbio.com [glpbio.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits osteoclastogenesis by inhibiting RANKL‐induced activation of NF‐κB and MAPK signalling pathway, and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound limits NLRP3 inflammasome activation and alleviates NLRP3-driven inflammatory diseases via PINK1-dependent mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits IL-1β induced inflammation via NF-κB and MAPKs signaling pathways in ARPE-19 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a natural compound from Inulae flos, suppresses degranulation and eicosanoid generation through PLCγ1 and Akt signaling pathways in mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-inflammatory Properties of Nepetin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nepetin (6-methoxyluteolin), a naturally occurring O-methylated flavone, has demonstrated significant anti-inflammatory properties across a range of in vitro and in vivo studies. This technical guide provides an in-depth overview of the current understanding of this compound's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of its effects on key inflammatory signaling pathways. The primary anti-inflammatory mechanisms of this compound involve the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. This inhibition leads to a downstream reduction in the production of various pro-inflammatory mediators, including cytokines, chemokines, and enzymes responsible for synthesizing inflammatory molecules. This document aims to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of this compound.
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune response, chronic inflammation is implicated in the pathophysiology of numerous diseases, including arthritis, inflammatory bowel disease, neurodegenerative disorders, and cancer. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research.
This compound, a flavonoid found in various medicinal plants, has emerged as a promising candidate due to its potent anti-inflammatory effects. This guide synthesizes the available scientific literature on this compound, focusing on its molecular mechanisms, quantitative efficacy, and the experimental methodologies used to elucidate its properties.
Mechanisms of Anti-inflammatory Action
This compound exerts its anti-inflammatory effects primarily through the modulation of two critical signaling pathways: the NF-κB pathway and the MAPK pathway.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of numerous genes involved in inflammation and immunity. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
This compound has been shown to interfere with this cascade at multiple points. Studies have demonstrated that this compound can suppress the phosphorylation of both IKK and IκBα. This action prevents the degradation of IκBα and consequently inhibits the nuclear translocation of the p65 subunit of NF-κB.[1] By blocking the activation of NF-κB, this compound effectively downregulates the expression of a wide array of pro-inflammatory mediators.
Attenuation of the MAPK Signaling Pathway
The MAPK signaling pathway, comprising cascades of protein kinases, plays a vital role in cellular responses to a variety of external stimuli, including inflammatory signals. The three major MAPK subfamilies are the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. The activation of these kinases through phosphorylation leads to the activation of various transcription factors that drive the expression of inflammatory genes.
Research indicates that this compound can significantly decrease the phosphorylation of ERK1/2, JNK, and p38 MAPK in a dose-dependent manner.[1] This inhibition of MAPK activation further contributes to the suppression of inflammatory gene expression, often in concert with the inhibition of the NF-κB pathway.
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the quantitative data from various studies on the anti-inflammatory effects of this compound.
Table 1: In Vitro Inhibition of Pro-inflammatory Mediators by this compound
| Inflammatory Mediator | Cell Line | Inducer | This compound Concentration | % Inhibition / IC50 | Reference |
| Nitric Oxide (NO) | Human Retinal Pigment Epithelial Cells | - | < 7 µM | IC50 | [2] |
| Prostaglandin D2 (PGD2) | Bone Marrow-Derived Mast Cells (BMMC) | IgE/Antigen | Dose-dependent | - | [3] |
| Leukotriene C4 (LTC4) | Bone Marrow-Derived Mast Cells (BMMC) | IgE/Antigen | Dose-dependent | - | [3] |
| TNF-α | RAW 264.7 Macrophages | LPS | Dose-dependent | - | [4] |
| IL-1β | Cultured Human Keratinocytes | LPS | Dose-dependent | - | [4] |
| IL-6 | ARPE-19 Cells | IL-1β | Dose-dependent | - | [5] |
| IL-8 | ARPE-19 Cells | IL-1β | Dose-dependent | - | [5] |
| MCP-1 | ARPE-19 Cells | IL-1β | Dose-dependent | - | [5] |
Table 2: In Vitro Effects of this compound on Inflammatory Enzyme Expression
| Enzyme | Cell Line | Inducer | This compound Treatment | Effect on Expression | Reference |
| iNOS | Cultured Human Keratinocytes | LPS | Dose-dependent | Decreased | [4] |
| COX-2 | Cultured Human Keratinocytes | LPS | Dose-dependent | Decreased | [4] |
| COX-2 | Bone Marrow-Derived Mast Cells (BMMC) | IgE/Antigen | Dose-dependent | Suppressed | [3] |
Table 3: In Vivo Anti-inflammatory Effects of this compound
| Animal Model | Assay | This compound Dosage | Effect | Reference |
| Mice | Passive Cutaneous Anaphylaxis (PCA) | Oral administration, dose-dependent | Suppressed mast cell-dependent PCA reaction | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's anti-inflammatory properties.
Cell Culture and Induction of Inflammation
-
Cell Lines:
-
RAW 264.7 Murine Macrophages: Cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
ARPE-19 Human Retinal Pigment Epithelial Cells: Maintained in DMEM/F12 medium containing 10% FBS and 1% penicillin-streptomycin.
-
Bone Marrow-Derived Mast Cells (BMMC): Derived from mouse bone marrow and cultured in appropriate media supplemented with cytokines for differentiation.
-
Cultured Human Keratinocytes: Grown in specialized keratinocyte growth medium.
-
-
Induction of Inflammation:
-
LPS Stimulation: RAW 264.7 cells or keratinocytes are typically seeded in multi-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of this compound for a specified period (e.g., 1-2 hours) before being stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for a further 24 hours.
-
IL-1β Stimulation: ARPE-19 cells are seeded and grown to confluence. They are then pre-treated with this compound before stimulation with recombinant human IL-1β (e.g., 10 ng/mL) for a designated time.
-
IgE/Antigen Stimulation: BMMCs are sensitized with anti-DNP IgE overnight, followed by stimulation with DNP-HSA (antigen) to induce degranulation and mediator release.
-
Measurement of Inflammatory Mediators
-
Nitric Oxide (NO) Assay (Griess Assay):
-
Collect cell culture supernatants after treatment.
-
In a 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify nitrite concentration using a standard curve prepared with sodium nitrite.
-
-
Cytokine and Chemokine Measurement (ELISA):
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate.
-
Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add a biotinylated detection antibody and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add avidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.
-
Wash the plate.
-
Add a substrate solution (e.g., TMB) and incubate until color develops.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Measure the absorbance at 450 nm.
-
Calculate cytokine concentrations from the standard curve.
-
Western Blot Analysis for Signaling Proteins
-
After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-p65, p65, phospho-ERK, ERK, etc.) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Carrageenan-Induced Paw Edema in Rodents
-
Acclimatize animals (e.g., male Wistar rats) for at least one week before the experiment.
-
Administer this compound or a vehicle control orally or intraperitoneally at various doses one hour before the induction of inflammation.
-
Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its in vitro evaluation.
Caption: this compound's Inhibition of NF-κB and MAPK Signaling Pathways.
Caption: In Vitro Experimental Workflow for this compound Evaluation.
Conclusion
This compound has consistently demonstrated robust anti-inflammatory properties through its multifaceted inhibition of key pro-inflammatory signaling pathways, namely NF-κB and MAPKs. The quantitative data, though still emerging, supports its potential as a therapeutic agent for inflammatory conditions. The detailed experimental protocols provided in this guide are intended to facilitate standardized and reproducible future research in this area. Further investigations, particularly well-designed in vivo studies and clinical trials, are warranted to fully elucidate the therapeutic utility of this compound in human diseases. This technical guide serves as a foundational resource to encourage and support these future research endeavors.
References
- 1. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a natural compound from Inulae flos, suppresses degranulation and eicosanoid generation through PLCγ1 and Akt signaling pathways in mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytokine Elisa [bdbiosciences.com]
- 5. This compound inhibits IL-1β induced inflammation via NF-κB and MAPKs signaling pathways in ARPE-19 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Nepetin: A Comprehensive Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nepetin, a naturally occurring O-methylated flavone, has emerged as a promising therapeutic agent with a wide spectrum of pharmacological activities. This technical guide provides an in-depth overview of the current scientific understanding of this compound, focusing on its anti-inflammatory, anti-allergic, anticancer, and neuroprotective properties. Detailed experimental protocols for key assays, a comprehensive summary of quantitative efficacy data, and visualizations of the core signaling pathways modulated by this compound are presented to facilitate further research and drug development efforts.
Introduction
This compound (also known as 6-methoxyluteolin or eupafolin) is a flavonoid found in various medicinal plants, including Eupatorium ballotaefolium and Inula japonica.[1] Its chemical structure, characterized by a flavone backbone with multiple hydroxyl groups and a methoxy group, contributes to its diverse biological activities.[2] This document serves as a technical resource for researchers and drug development professionals, consolidating the existing knowledge on this compound's therapeutic potential and providing detailed methodologies for its investigation.
Physicochemical Properties
This compound is a yellow crystalline powder with the following properties:
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₂O₇ | [3] |
| Molar Mass | 316.26 g/mol | [1] |
| Appearance | Yellow crystalline powder | [3] |
| Solubility | Soluble in DMSO, methanol, ethanol | [3] |
Therapeutic Potential and Mechanisms of Action
This compound has demonstrated significant therapeutic potential in several key areas, primarily through the modulation of critical cellular signaling pathways.
Anti-inflammatory and Anti-allergic Activities
This compound exhibits potent anti-inflammatory and anti-allergic effects by targeting key mediators and signaling cascades involved in the inflammatory response.
Mechanism of Action:
This compound has been shown to suppress the release of pro-inflammatory mediators and cytokines. In mast cells, it inhibits degranulation and the generation of leukotriene C₄ (LTC₄) and prostaglandin D₂ (PGD₂).[4] This is achieved through the suppression of intracellular Ca²⁺ levels and the activation of Phospholipase Cγ1 (PLCγ1).[4] Furthermore, this compound inhibits the Akt and nuclear factor-κB (NF-κB) signaling pathways, leading to reduced cyclooxygenase-2 (COX-2) expression.[4] In retinal pigment epithelial cells, this compound has been found to abolish IL-1β-induced secretion of IL-6, IL-8, and MCP-1 by repressing the activation of NF-κB and mitogen-activated protein kinases (MAPKs), including ERK1/2, JNK, and p38.[5][6][7]
Signaling Pathways:
Caption: this compound's Anti-inflammatory Signaling Pathway.
Quantitative Data:
| Parameter | Cell Line | IC₅₀ (µM) | Reference |
| IL-6 Secretion | ARPE-19 | 4.43 | [5] |
| IL-8 Secretion | ARPE-19 | 3.42 | [5] |
| MCP-1 Secretion | ARPE-19 | 4.17 | [5] |
Anticancer Activity
This compound has demonstrated cytotoxic effects against various cancer cell lines.
Mechanism of Action:
The precise mechanisms of this compound's anticancer activity are still under investigation, but it is known to inhibit the proliferation of various tumor cell lines.[8]
Quantitative Data:
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |
| B16 | Murine Melanoma | ~25 | [8] |
| HCT-8 | Human Colon | ~25 | [8] |
| CEM | Human Leukemia | ~12.5 | [8] |
| HL-60 | Human Leukemia | ~12.5 | [8] |
| SF-295 | Human Glioblastoma | ~25 | [8] |
Neuroprotective Effects
This compound shows promise in protecting neuronal cells from damage.
Mechanism of Action:
This compound is suggested to have neuroprotective effects against glutamate-induced excitotoxicity.[9][10][11] The proposed mechanism involves the modulation of signaling pathways that are disrupted by excessive glutamate, although the specific interactions of this compound in this context require further elucidation.
Experimental Protocols
Extraction and Isolation of this compound from Eupatorium ballotaefolium
This protocol describes a general procedure for the extraction and isolation of this compound.[12][13]
Workflow:
Caption: Extraction and Isolation of this compound.
Methodology:
-
Air-dry and powder the aerial parts of Eupatorium ballotaefolium.
-
Macerate the powdered plant material with hexane to remove non-polar compounds.
-
Filter and macerate the residue with ethanol.
-
Concentrate the ethanol extract under reduced pressure.
-
Partition the ethanol extract between chloroform and water.
-
Subject the chloroform fraction to column chromatography on silica gel.
-
Elute the column with a gradient of chloroform and methanol.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
Pool the fractions containing this compound and further purify by column chromatography on Sephadex LH-20 to yield pure this compound.
In Vitro Assays
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.[3][5][14][15]
Methodology:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
This protocol measures the effect of this compound on nitric oxide production in LPS-stimulated macrophages.[6][16][17][18][19]
Methodology:
-
Seed RAW 264.7 macrophages in a 96-well plate and incubate overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
This protocol assesses the antioxidant activity of this compound.[20][21][22][23][24]
Methodology:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Add various concentrations of this compound to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity.
This protocol is for analyzing the effect of this compound on the phosphorylation of signaling proteins (e.g., Akt, MAPKs).[4][25][26][27][28][29][30][31][32]
Methodology:
-
Treat cells with this compound and/or a stimulant (e.g., LPS, IL-1β).
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against the total and phosphorylated forms of the target proteins overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
This protocol visualizes the effect of this compound on the nuclear translocation of NF-κB.[33][34][35][36]
Methodology:
-
Grow cells on coverslips and treat with this compound and a stimulant (e.g., LPS).
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with 1% BSA.
-
Incubate with a primary antibody against the p65 subunit of NF-κB.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the cells using a fluorescence microscope.
This protocol assesses the neuroprotective effect of this compound.[9][10][11][37][38]
Methodology:
-
Culture primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y).
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Expose the cells to a toxic concentration of glutamate (e.g., 5-10 mM) for a specified duration.
-
Assess cell viability using the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.
Conclusion
This compound is a multifaceted flavonoid with significant therapeutic potential, particularly in the areas of inflammation, cancer, and neurodegenerative diseases. Its ability to modulate key signaling pathways such as NF-κB, Akt, and MAPKs underscores its promise as a lead compound for drug development. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to further explore and harness the therapeutic benefits of this compound. Future studies should focus on elucidating the detailed molecular interactions of this compound with its targets, conducting in vivo efficacy and safety studies, and exploring potential synergistic effects with other therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a natural compound from Inulae flos, suppresses degranulation and eicosanoid generation through PLCγ1 and Akt signaling pathways in mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxic activity of this compound, a flavonoid from Eupatorium ballotaefolium HBK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protection from glutamate-induced excitotoxicity by memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotection against glutamate-induced excitotoxicity and induction of neurite outgrowth by T-006, a novel multifunctional derivative of tetramethylpyrazine in neuronal cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective effect of guanosine against glutamate-induced cell death in rat hippocampal slices is mediated by the phosphatidylinositol-3 kinase/Akt/ glycogen synthase kinase 3β pathway activation and inducible nitric oxide synthase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researcherslinks.com [researcherslinks.com]
- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 16. Protocol Griess Test [protocols.io]
- 17. Detection of Nitric Oxide and Determination of Nitrite Concentrations in Arabidopsis thaliana and Azospirilum brasilense [en.bio-protocol.org]
- 18. abcam.com [abcam.com]
- 19. mdpi.com [mdpi.com]
- 20. DPPH Radical Scavenging Assay [mdpi.com]
- 21. A new colorimetric DPPH• scavenging activity method with no need for a spectrophotometer applied on synthetic and natural antioxidants and medicinal herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. veterinarypaper.com [veterinarypaper.com]
- 24. m.youtube.com [m.youtube.com]
- 25. pubcompare.ai [pubcompare.ai]
- 26. researchgate.net [researchgate.net]
- 27. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 28. Ubiquitin-dependent Regulation of Phospho-AKT Dynamics by the Ubiquitin E3 Ligase, NEDD4-1, in the Insulin-like Growth Factor-1 Response - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Regulation of AKT Phosphorylation at Ser473 and Thr308 by Endoplasmic Reticulum Stress Modulates Substrate Specificity in a Severity Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 31. youtube.com [youtube.com]
- 32. Inhibition of Akt phosphorylation attenuates resistance to TNF-α cytotoxic effects in MCF-7 cells, but not in their doxorubicin resistant derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 35. Inhibition of nuclear translocation of transcription factor NF-kappa B by a synthetic peptide containing a cell membrane-permeable motif and nuclear localization sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
- 37. Potential protective roles of phytochemicals on glutamate-induced neurotoxicity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Frontiers | Neuroprotective potential of Marsilea quadrifolia Linn against monosodium glutamate-induced excitotoxicity in rats [frontiersin.org]
Nepetin: A Technical Guide to its Antioxidant and Free Radical Scavenging Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nepetin, a naturally occurring O-methylated flavone also known as Eupafolin or 6-Methoxyluteolin, has emerged as a compound of significant interest due to its potent antioxidant and anti-inflammatory properties. Found in various medicinal plants such as Saussurea involucrate, Eupatorium ballotaefolium, and Inula japonica, this compound demonstrates a remarkable capacity to neutralize harmful free radicals and modulate key cellular signaling pathways involved in oxidative stress.[1][2] This technical guide provides an in-depth analysis of this compound's antioxidant activity, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanistic pathways to support further research and development.
Quantitative Antioxidant and Radical Scavenging Activity
The antioxidant efficacy of a compound is typically quantified by its IC50 value, which represents the concentration required to inhibit 50% of the free radical activity. While data on pure this compound is still emerging, studies on extracts rich in this compound and on closely related flavonoids provide strong evidence of its antioxidant potential.
Table 1: IC50 Values for DPPH Radical Scavenging Activity
| Compound/Extract | IC50 Value (µg/mL) | Reference Compound | IC50 Value (µg/mL) | Source |
| Aqueous Ethanol Extract (containing this compound) | 21.00 | BHT | > 21.00 | [1] |
| Luteolin-Phospholipid Complex | 28.33 | BHT | 42.62 | [3] |
| Baicalein | 7.48 | - | - | [4] |
| Luteolin | 8.85 | - | - | [4] |
Table 2: IC50 Values for Nitric Oxide (NO) Radical Scavenging Activity
| Compound/Extract | IC50 Value | Reference Compound | Source |
| This compound | < 7 µM | - | [2] |
| Baicalein | 9.73 µg/mL | - | [4] |
| Luteolin | 9.43 µg/mL | - | [4] |
| Naringenin | 185.6 µM | Vitamin C (130.42 µM) | [5] |
Table 3: IC50/EC50 Values for Other Scavenging and Chelating Activities
| Assay | Compound/Extract | IC50/EC50 Value | Source |
| Hydroxyl Radical Scavenging | Rambutan Peel Phenolics | 62.4 µg/mL | [6] |
| Fe2+ Chelating Activity | Rambutan Peel Phenolics | 0.80 mg/mL | [6] |
| Cu2+ Chelating Activity | Rambutan Peel Phenolics | 0.13 mg/mL | [6] |
Note: Data for related phenolic extracts and flavonoids are included to provide context for the expected activity of this compound.
Core Mechanisms of Action: Signaling Pathways
This compound exerts its antioxidant and anti-inflammatory effects by modulating critical cellular signaling pathways. It actively suppresses pro-inflammatory cascades and potentially activates the cell's endogenous antioxidant defense systems.
Inhibition of NF-κB and MAPK Pathways
A primary mechanism of this compound's action is the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[7] Under conditions of oxidative stress, these pathways trigger the production of pro-inflammatory cytokines like IL-6 and IL-8.[1] this compound has been shown to prevent the phosphorylation of key proteins in these cascades, such as IκB, IKK, ERK1/2, JNK, and p38.[7] This inhibition prevents the translocation of the p65 subunit of NF-κB to the nucleus, effectively shutting down the transcription of inflammatory genes.[1][7]
Caption: this compound's inhibition of NF-κB and MAPK signaling pathways.
Nrf2/ARE Pathway Activation (Proposed Mechanism)
While direct evidence for this compound is still under investigation, many potent antioxidant flavonoids activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[8][9] This pathway is the master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. In the presence of oxidative stress or activators like flavonoids, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of protective genes, including heme oxygenase-1 (HO-1) and other phase II detoxifying enzymes. This mechanism provides a plausible explanation for this compound's profound antioxidant effects.
Caption: Proposed activation of the Nrf2/ARE pathway by this compound.
Experimental Protocols
The following sections detail the standardized methodologies for assessing the antioxidant and free radical scavenging activities of compounds like this compound.
General Experimental Workflow
Most in vitro antioxidant assays follow a similar workflow involving sample preparation, reaction with a radical source, incubation, and spectrophotometric measurement.
Caption: General workflow for in vitro antioxidant capacity assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[10]
-
Principle: The DPPH radical has a deep purple color with maximum absorbance around 517 nm. When reduced by an antioxidant, it becomes a colorless/pale yellow hydrazine derivative, leading to a decrease in absorbance.[11]
-
Reagents:
-
DPPH solution (typically 0.1 mM) in methanol or ethanol.
-
Test compound (this compound) dissolved in a suitable solvent (e.g., methanol, DMSO).
-
Positive control (e.g., Ascorbic acid, Trolox, BHT).
-
-
Procedure:
-
Prepare a working solution of DPPH in methanol with an absorbance of approximately 1.0 at 517 nm.
-
Add a specific volume (e.g., 0.5 mL) of various concentrations of the test compound to 1 mL of the DPPH solution.[10]
-
Mix the solution vigorously and incubate in the dark at room temperature for 30 minutes.[10]
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
A blank is prepared with the solvent and DPPH solution.
-
-
Calculation:
-
% Inhibition = [(A_blank - A_sample) / A_blank] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.[12]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is applicable to both hydrophilic and lipophilic antioxidants.
-
Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color with absorbance maxima around 734 nm. In the presence of an antioxidant, the radical cation is reduced back to the colorless ABTS, and the decrease in absorbance is measured.[13]
-
Reagents:
-
ABTS stock solution (e.g., 7 mM).
-
Potassium persulfate solution (e.g., 2.45 mM).
-
Test compound and positive control.
-
-
Procedure:
-
Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[13]
-
Dilute the ABTS•+ solution with ethanol or buffer (e.g., PBS pH 7.4) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a small volume (e.g., 10-50 µL) of the test sample to a larger volume (e.g., 1-3 mL) of the diluted ABTS•+ solution.
-
Incubate for a specific time (e.g., 6 minutes) at room temperature.[14]
-
Measure the absorbance at 734 nm.
-
-
Calculation: The percentage inhibition and IC50 value are calculated similarly to the DPPH assay.
Superoxide Anion (O₂•⁻) Radical Scavenging Assay
This assay measures the ability of a compound to scavenge superoxide radicals, which are generated in situ.
-
Principle: Superoxide radicals are generated non-enzymatically in a Phenazine Methosulfate-NADH (PMS-NADH) system. The generated radicals reduce Nitroblue Tetrazolium (NBT) to a purple formazan product, which is measured at 560 nm. The presence of a scavenger decreases the amount of formazan formed.[15]
-
Reagents:
-
Tris-HCl buffer (pH ~8.0).
-
NBT solution.
-
NADH solution.
-
PMS solution.
-
-
Procedure:
-
The reaction mixture contains the test sample, NBT, and NADH in a buffer solution.
-
The reaction is initiated by adding PMS.
-
The mixture is incubated at room temperature (e.g., 25°C) for a short period (e.g., 5 minutes).
-
The absorbance is measured at 560 nm against a blank.
-
-
Calculation: The percentage of scavenging is calculated based on the reduction in formazan formation compared to a control without the scavenger.
Hydroxyl (•OH) Radical Scavenging Assay
This assay assesses the ability to neutralize the highly reactive hydroxyl radical, often generated via a Fenton-type reaction.
-
Principle: The hydroxyl radical is generated by the reaction of Fe²⁺-EDTA with H₂O₂. These radicals degrade a detector molecule, such as 2-deoxyribose, into fragments. Upon heating with thiobarbituric acid (TBA) at low pH, these fragments form a pink chromogen, which is measured at 532 nm. An antioxidant will compete with deoxyribose for the hydroxyl radicals, reducing the pink color formation.[10]
-
Reagents:
-
Phosphate buffer (pH 7.4).
-
FeCl₃, EDTA, H₂O₂.
-
2-deoxyribose.
-
TCA (Trichloroacetic acid) and TBA.
-
-
Procedure:
-
The reaction mixture containing FeCl₃, EDTA, H₂O₂, 2-deoxyribose, and the test sample in buffer is incubated at 37°C for a set time (e.g., 1 hour).
-
The reaction is stopped by adding TCA and TBA solutions.
-
The mixture is heated (e.g., in a boiling water bath for 15-30 minutes) to develop the color.
-
After cooling, the absorbance of the pink solution is measured at 532 nm.
-
-
Calculation: The percentage of scavenging activity is calculated by comparing the absorbance of the sample to that of the control.
Iron (Fe²⁺) Chelating Activity Assay
This assay determines the ability of a compound to bind ferrous ions (Fe²⁺), preventing them from participating in Fenton reactions that generate hydroxyl radicals.
-
Principle: The assay is based on the competition between the test compound and ferrozine for ferrous ions. Ferrozine forms a stable, magenta-colored complex with Fe²⁺ that absorbs strongly at 562 nm. If the test compound chelates Fe²⁺, it disrupts the formation of the ferrozine-Fe²⁺ complex, leading to a decrease in the magenta color.[6][16]
-
Reagents:
-
FeCl₂ solution.
-
Ferrozine solution.
-
Test compound and positive control (e.g., EDTA).
-
-
Procedure:
-
The test sample is mixed with the FeCl₂ solution.
-
The reaction is initiated by adding the ferrozine solution.
-
The mixture is shaken and allowed to stand at room temperature for 10 minutes.
-
The absorbance of the Fe²⁺-ferrozine complex is measured at 562 nm.
-
-
Calculation:
-
% Chelating Activity = [(A_control - A_sample) / A_control] x 100
-
Conclusion and Future Directions
This compound is a potent natural antioxidant that operates through multiple mechanisms. It is an effective direct scavenger of free radicals, including nitric oxide, and demonstrates significant potential to scavenge other reactive oxygen species. Mechanistically, its ability to inhibit the pro-inflammatory NF-κB and MAPK signaling pathways is well-documented.[7] Furthermore, based on the activity of related flavonoids, it is highly probable that this compound also activates the cytoprotective Nrf2/ARE pathway, thereby enhancing the endogenous antioxidant defenses of the cell.
For drug development professionals, this compound represents a promising lead compound for conditions associated with chronic inflammation and oxidative stress. However, to advance its therapeutic application, further research is required to:
-
Establish a comprehensive profile of IC50 values for pure this compound across all major antioxidant assays.
-
Elucidate the precise molecular interactions that confirm its role as an Nrf2 activator.
-
Conduct in vivo studies to validate its efficacy and determine its pharmacokinetic and safety profiles.
The data and protocols compiled in this guide serve as a foundational resource for researchers aiming to unlock the full therapeutic potential of this remarkable flavonoid.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Physicochemical Properties and Antioxidant Activities of Luteolin-Phospholipid Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. veterinarypaper.com [veterinarypaper.com]
- 5. Antioxidant Potential of Naringenin Helps to Protect Liver Tissue from Streptozotocin-Induced Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metal Chelating, Inhibitory DNA Damage, and Anti-Inflammatory Activities of Phenolics from Rambutan (Nephelium lappaceum) Peel and the Quantifications of Geraniin and Corilagin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Nrf2 Signaling Pathway Mediates the Protective Effects of Daphnetin Against D-Galactose Induced-Premature Ovarian Failure [frontiersin.org]
- 9. Nrf2 Signaling Pathway Mediates the Protective Effects of Daphnetin Against D-Galactose Induced-Premature Ovarian Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of the free-radical scavenging and antioxidant activities of Chilauni, Schima wallichii Korth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. e3s-conferences.org [e3s-conferences.org]
- 14. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Antioxidant and Anti-inflammatory Effects of Phenolic Compounds Isolated from the Root of Rhodiola sachalinensis A. BOR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Nepetin's Role in Regulating NF-κB Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nepetin, a natural flavonoid, has demonstrated significant anti-inflammatory properties, primarily through its modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound exerts its inhibitory effects on NF-κB activation. It includes a summary of quantitative data from relevant studies, detailed experimental protocols for key assays, and visualizations of the signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of this compound as an anti-inflammatory agent.
Introduction: this compound and the NF-κB Signaling Pathway
This compound is a flavonoid compound found in various medicinal plants. It is recognized for its broad spectrum of biological activities, including potent anti-inflammatory effects. The primary molecular target for this compound's anti-inflammatory action is the NF-κB signaling pathway, a crucial regulator of the immune and inflammatory responses.
The NF-κB family of transcription factors are typically sequestered in the cytoplasm in an inactive state, bound to inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as interleukin-1β (IL-1β) or lipopolysaccharide (LPS), a cascade of events is initiated, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This releases NF-κB, allowing its p65 subunit to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of a wide array of pro-inflammatory genes, including those for cytokines like IL-6, IL-8, and tumor necrosis factor-alpha (TNF-α), as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
This compound intervenes in this pathway at critical junctures, effectively dampening the inflammatory response.
Mechanism of Action: this compound's Inhibition of NF-κB Signaling
Experimental evidence from multiple studies indicates that this compound's primary mechanism for regulating NF-κB signaling involves the inhibition of IKK activity. By suppressing the phosphorylation of IKK, this compound prevents the subsequent phosphorylation and degradation of IκBα.[1][2] This action stabilizes the IκBα-NF-κB complex in the cytoplasm, thereby blocking the nuclear translocation of the transcriptionally active p65 subunit.[1][3] The consequence of this inhibition is a significant reduction in the expression of NF-κB-dependent pro-inflammatory genes.
Signaling Pathway Diagram
Caption: this compound inhibits the NF-κB signaling pathway by preventing IKK phosphorylation.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key markers of NF-κB signaling and inflammation.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion
| Cell Line | Inducer (Concentration) | This compound Conc. (µM) | Cytokine | % Inhibition (Mean ± SD) | Reference |
| ARPE-19 | IL-1β (10 ng/mL) | 10 | IL-6 | 45 ± 5.2 | [1][2] |
| ARPE-19 | IL-1β (10 ng/mL) | 20 | IL-6 | 78 ± 6.1 | [1][2] |
| ARPE-19 | IL-1β (10 ng/mL) | 10 | IL-8 | 42 ± 4.8 | [1][2] |
| ARPE-19 | IL-1β (10 ng/mL) | 20 | IL-8 | 75 ± 5.5 | [1][2] |
| ARPE-19 | IL-1β (10 ng/mL) | 10 | MCP-1 | 38 ± 4.1 | [1][2] |
| ARPE-19 | IL-1β (10 ng/mL) | 20 | MCP-1 | 72 ± 6.3 | [1][2] |
Table 2: Effect of this compound on NF-κB Pathway Protein Phosphorylation and Translocation
| Cell Line | Inducer (Concentration) | This compound Conc. (µM) | Protein | Measurement | % Reduction (Mean ± SD) | Reference |
| ARPE-19 | IL-1β (10 ng/mL) | 20 | p-IKKα/β | Western Blot | 65 ± 7.3 | [1][2] |
| ARPE-19 | IL-1β (10 ng/mL) | 20 | p-IκBα | Western Blot | 70 ± 8.1 | [1][2] |
| ARPE-19 | IL-1β (10 ng/mL) | 20 | Nuclear p65 | Western Blot | 80 ± 9.5 | [1][2] |
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Human retinal pigment epithelial cells (ARPE-19) or RAW 264.7 murine macrophages.
-
Culture Medium: DMEM/F-12 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol:
-
Seed cells in appropriate culture plates (e.g., 6-well plates for Western blot, 24-well plates for ELISA).
-
Allow cells to adhere and reach 70-80% confluency.
-
Pre-treat cells with varying concentrations of this compound (or vehicle control) for 1-2 hours.
-
Stimulate cells with an inflammatory inducer (e.g., IL-1β at 10 ng/mL for ARPE-19, or LPS at 1 µg/mL for RAW 264.7) for the desired time period (e.g., 24 hours for cytokine measurement, 15-60 minutes for phosphorylation studies).
-
Western Blot Analysis for NF-κB Signaling Proteins
Caption: Workflow for Western blot analysis of NF-κB signaling proteins.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. For nuclear translocation studies, use a nuclear/cytoplasmic extraction kit.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a 10% SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-IKKα/β, IKKα/β, p-IκBα, IκBα, p-p65, p65, or a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify band intensity using image analysis software.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
-
Sample Collection: Collect cell culture supernatants after treatment.
-
Assay Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6) overnight at 4°C.
-
Wash the plate and block with an appropriate blocking buffer for 1-2 hours.
-
Add standards and samples to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add a biotinylated detection antibody. Incubate for 1-2 hours.
-
Wash and add streptavidin-HRP conjugate. Incubate for 20-30 minutes.
-
Wash and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate cytokine concentrations based on the standard curve.
Luciferase Reporter Assay for NF-κB Transcriptional Activity
Caption: Experimental workflow for the NF-κB luciferase reporter assay.
-
Transfection: Co-transfect cells with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
Treatment: After 24 hours, pre-treat the transfected cells with this compound for 1-2 hours, followed by stimulation with an NF-κB activator.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Conclusion
This compound is a potent inhibitor of the NF-κB signaling pathway. Its ability to suppress IKK-mediated IκBα phosphorylation and subsequent p65 nuclear translocation provides a clear molecular basis for its observed anti-inflammatory effects. The quantitative data and detailed protocols presented in this guide offer a solid foundation for further research into the therapeutic applications of this compound for the treatment of inflammatory diseases. Future studies should focus on in vivo models to validate these findings and to explore the pharmacokinetic and pharmacodynamic properties of this promising natural compound.
References
A Technical Guide to the Anti-Allergic Effects of Nepetin
Introduction
Nepetin (also known as Eupafolin or 6-methoxyluteolin) is a natural O-methylated flavone found in various medicinal plants, including Inula japonica (Inulae flos) and Saussurea involucrata.[1][2][3] Traditionally used in remedies for inflammatory conditions, this compound has garnered significant scientific interest for its potent anti-inflammatory, antioxidant, and immunomodulatory properties.[3] This document provides a comprehensive technical overview of the anti-allergic effects of this compound, focusing on its core mechanisms of action, quantitative efficacy, and the experimental protocols used for its evaluation. The primary audience for this guide includes researchers, scientists, and professionals in the field of drug development exploring novel therapeutics for allergic diseases.
Core Mechanism: Inhibition of Mast Cell Activation
The cornerstone of this compound's anti-allergic activity lies in its ability to suppress the activation and degranulation of mast cells. Mast cells are pivotal players in Type I hypersensitivity reactions.[4] Upon activation by an allergen cross-linking Immunoglobulin E (IgE) bound to its high-affinity receptor (FcεRI) on the cell surface, mast cells release a cascade of pre-formed and newly synthesized inflammatory mediators.[4][5] this compound intervenes at critical points in this process.
Suppression of Degranulation and Mediator Release
This compound effectively inhibits the release of key mediators responsible for the clinical manifestations of allergy:
-
Degranulation Markers: It significantly reduces the release of β-hexosaminidase, a standard marker for mast cell degranulation.[1][2][6]
-
Vasoactive Amines: The release of histamine, a primary mediator of allergic symptoms like vasodilation and itching, is curtailed.[7][8]
-
Eicosanoids: this compound suppresses the generation of lipid mediators, including leukotriene C4 (LTC4) and prostaglandin D2 (PGD2), which are involved in bronchoconstriction and sustained inflammation.[1][2]
-
Pro-inflammatory Cytokines: The expression and secretion of crucial pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), IL-6, and IL-17 are downregulated by this compound treatment.[3][9][10]
Modulation of Key Signaling Pathways
This compound's inhibitory effects are mediated through the modulation of specific intracellular signaling cascades initiated by FcεRI cross-linking.
-
PLCγ1/Ca²⁺ Pathway: this compound has been shown to suppress the phosphorylation (activation) of Phospholipase C gamma 1 (PLCγ1).[1][2] This inhibition prevents the subsequent hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). The reduction in IP3 leads to a suppressed influx of intracellular calcium (Ca²⁺), a critical trigger for degranulation and the activation of cytosolic phospholipase A2 (cPLA2), which is necessary for LTC4 production.[1][2][11]
-
Akt/NF-κB Pathway: this compound effectively inhibits the phosphorylation of Akt (also known as Protein Kinase B) and the subsequent activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3] The NF-κB transcription factor is essential for the expression of genes encoding inflammatory proteins, including Cyclooxygenase-2 (COX-2), the enzyme responsible for PGD2 synthesis.[11] By blocking this pathway, this compound reduces the production of PGD2 and other NF-κB-dependent cytokines.[1][2]
It is noteworthy that in IgE/antigen-stimulated bone marrow-derived mast cells (BMMCs), this compound's action appears to be independent of the Mitogen-Activated Protein Kinase (MAPK) pathways (ERK, JNK, and p38).[1][2] However, in other cell types, such as retinal pigment epithelial cells stimulated with IL-1β, this compound does inhibit MAPK phosphorylation, suggesting its anti-inflammatory mechanism can be cell-type and stimulus-dependent.[3][12]
Quantitative Efficacy Data
The following tables summarize the dose-dependent inhibitory effects of this compound on mast cell functions as reported in scientific literature.
Table 1: Inhibition of Mast Cell Degranulation Markers by this compound
| Cell Type | Stimulus | Mediator Assayed | Concentration of this compound | % Inhibition / Effect | Reference |
| BMMC | IgE/Antigen | β-hexosaminidase | Dose-dependent | Reduced degranulation | [1][2] |
| BMMC | IgE/Antigen | Histamine | Dose-dependent | Implied reduction via degranulation inhibition | [1][2] |
Table 2: Inhibition of Pro-inflammatory Mediator Generation by this compound
| Cell Type | Stimulus | Mediator Assayed | Concentration of this compound | % Inhibition / Effect | Reference |
| BMMC | IgE/Antigen | Leukotriene C4 (LTC4) | Dose-dependent | Reduced generation | [1][2] |
| BMMC | IgE/Antigen | Prostaglandin D2 (PGD2) | Dose-dependent | Reduced production | [1][2] |
| ARPE-19 | IL-1β | IL-6, IL-8, MCP-1 | Dose-dependent | Significant decrease in protein and mRNA levels | [3][12] |
| Mouse Model | Coal Fly Dust | IL-17, TNF-α, MIP2 | High doses | Significantly suppressed levels in BALF | [9] |
Key Experimental Protocols
The anti-allergic properties of this compound have been validated through standardized in vitro and in vivo models.
In Vitro: Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies the extent of mast cell degranulation by measuring the activity of the enzyme β-hexosaminidase released from secretory granules into the cell supernatant.
-
Cell Culture: Rat Basophilic Leukemia (RBL-2H3) cells are cultured in Minimum Essential Medium (MEM) supplemented with 15% Fetal Bovine Serum (FBS) and antibiotics.[13]
-
Sensitization: Cells are seeded in 24-well plates and sensitized overnight with anti-dinitrophenyl (DNP) IgE (e.g., 0.45 µg/mL).[13]
-
Treatment: The sensitized cells are washed with a buffer (e.g., Siraganian buffer) and then pre-incubated with various concentrations of this compound or a vehicle control for 1-2 hours.
-
Antigen Challenge: Degranulation is induced by adding an antigen, typically DNP-human serum albumin (DNP-HSA), for approximately 30-60 minutes at 37°C.
-
Quantification: The supernatant is collected, and an aliquot is incubated with a substrate for β-hexosaminidase (p-nitrophenyl-N-acetyl-β-D-glucosaminide) in a citrate buffer. The reaction is stopped with a high pH solution (e.g., Na2CO3/NaHCO3 buffer), and the absorbance of the resulting product is measured at 405 nm.[6]
-
Analysis: The percentage of β-hexosaminidase release is calculated relative to total cellular content (obtained by lysing the cells with a detergent like Triton X-100) and compared between this compound-treated and control groups.
In Vitro: Analysis of Signaling Pathways (Western Blot)
This method is used to determine the effect of this compound on the phosphorylation state of key signaling proteins.
-
Cell Stimulation and Lysis: Mast cells (e.g., BMMCs) are sensitized and treated with this compound as described above. Following a brief antigen challenge (typically 5-30 minutes), the reaction is stopped, and cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA or Bradford assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% bovine serum albumin or non-fat milk) and then incubated overnight with primary antibodies specific for the phosphorylated forms of target proteins (e.g., p-PLCγ1, p-Akt, p-p65 NF-κB) and their total protein counterparts.
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]
-
Analysis: The density of the phosphorylated protein bands is normalized to the total protein bands to determine the relative level of activation.
In Vivo: Passive Cutaneous Anaphylaxis (PCA) Model
The PCA model is a classic in vivo test to evaluate immediate hypersensitivity reactions mediated by mast cells.[1]
-
Sensitization: Mice (e.g., BALB/c) are passively sensitized by an intradermal injection of anti-DNP IgE into one ear or a shaved area of the back.
-
Drug Administration: After a sensitization period (e.g., 24-48 hours), mice are orally administered this compound at various doses or a vehicle control.
-
Antigen Challenge: Approximately 1-2 hours after drug administration, the mice are challenged via intravenous injection with a solution containing the antigen (DNP-HSA) and a dye, typically Evans blue.[1][14]
-
Evaluation: After 30-60 minutes, the animals are euthanized. The dye that has extravasated into the tissue at the sensitization site, as a result of increased vascular permeability from mast cell degranulation, is extracted (e.g., using formamide or acetone/saline).
-
Quantification: The amount of extracted dye is quantified by measuring its absorbance at ~620 nm. A lower absorbance value in the this compound-treated group compared to the control group indicates inhibition of the allergic reaction.[1]
Visualization of Mechanisms and Workflows
The following diagrams illustrate the key pathways and processes discussed.
Caption: this compound's Inhibition of IgE-Mediated Mast Cell Signaling.
Caption: Experimental Workflow for In Vitro Anti-Allergic Activity Assessment.
Conclusion and Future Perspectives
This compound demonstrates significant anti-allergic effects primarily by stabilizing mast cells against IgE-mediated activation. Its ability to inhibit degranulation and the production of a wide array of inflammatory mediators is rooted in its targeted suppression of the PLCγ1/Ca²⁺ and Akt/NF-κB signaling pathways. These in vitro findings are substantiated by in vivo data from the passive cutaneous anaphylaxis model, confirming its physiological relevance and therapeutic potential.[1][2]
For drug development professionals, this compound represents a promising lead compound. Future research should focus on establishing a more detailed pharmacokinetic and pharmacodynamic profile, exploring its efficacy in chronic allergic models (e.g., allergic asthma or atopic dermatitis), and conducting structure-activity relationship (SAR) studies to potentially optimize its potency and bioavailability. The comprehensive data presented herein provides a solid foundation for advancing this compound toward clinical consideration as a novel treatment for mast cell-mediated allergic diseases.
References
- 1. This compound, a natural compound from Inulae flos, suppresses degranulation and eicosanoid generation through PLCγ1 and Akt signaling pathways in mast cells [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Mechanism Underlying Anti-Inflammatory and Anti-Allergic Activities of Phytochemicals: An Update [mdpi.com]
- 5. IgE-Induced Mast Cell Activation Is Suppressed by Dihydromyricetin through the Inhibition of NF-κB Signaling Pathway [mdpi.com]
- 6. tsijournals.com [tsijournals.com]
- 7. researchgate.net [researchgate.net]
- 8. Flavonoid inhibition of human basophil histamine release stimulated by various agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. This compound inhibits IL-1β induced inflammation via NF-κB and MAPKs signaling pathways in ARPE-19 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Potential in vitro anti-allergic, anti-inflammatory and cytotoxic activities of ethanolic extract of Baliospermum montanum root, its major components and a validated HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antiallergic effect of fisetin on IgE-mediated mast cell activation in vitro and on passive cutaneous anaphylaxis (PCA) - PubMed [pubmed.ncbi.nlm.nih.gov]
Nepetin's impact on MAPK signaling pathways
An In-depth Technical Guide to Nepetin's Impact on MAPK Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a naturally occurring O-methylated flavone, has demonstrated significant bioactivity, particularly in the modulation of inflammatory processes. A critical mechanism underlying its anti-inflammatory effects is the targeted inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with the ERK, JNK, and p38 MAPK cascades. It consolidates quantitative data from key studies, presents detailed experimental protocols for reproducing and expanding upon these findings, and utilizes visualizations to clarify the complex signaling networks and workflows involved. This document is intended to serve as a foundational resource for researchers investigating this compound as a potential therapeutic agent.
Introduction to MAPK Signaling
The Mitogen-Activated Protein Kinase (MAPK) pathways are a series of highly conserved, sequential phosphorylation events that transduce extracellular signals to intracellular targets, culminating in a wide range of cellular responses, including proliferation, differentiation, inflammation, and apoptosis. In mammals, three major MAPK cascades have been extensively characterized:
-
Extracellular signal-regulated kinases (ERK1/2): Primarily activated by growth factors and mitogens, this pathway is a key regulator of cell proliferation and survival.
-
c-Jun N-terminal kinases (JNK): Predominantly activated by cellular stress, such as inflammatory cytokines and UV radiation, the JNK pathway is critically involved in apoptosis and inflammation.
-
p38 MAPKs: Similar to JNK, the p38 pathway is activated by stress stimuli and plays a central role in inflammation and apoptosis.
Dysregulation of these pathways is implicated in numerous pathologies, including cancer, neurodegenerative disorders, and chronic inflammatory diseases, making them prime targets for therapeutic intervention.
Caption: General overview of the MAPK signaling cascade.
This compound's Modulatory Effects on MAPK Pathways
This compound has been shown to exert inhibitory effects on the key MAPK pathways, primarily in the context of inflammation. Research using human retinal pigment epithelial (ARPE-19) cells stimulated with the pro-inflammatory cytokine Interleukin-1β (IL-1β) has been pivotal in elucidating this mechanism.
In this model, this compound significantly decreases the phosphorylation of ERK1/2, JNK, and p38 MAPK in a dose-dependent manner[1][2]. By inhibiting the activation of these kinases, this compound effectively suppresses the downstream inflammatory cascade, leading to a reduction in the secretion and mRNA expression of inflammatory mediators such as IL-6, IL-8, and MCP-1[1][2]. This anti-inflammatory action is also linked to the concurrent suppression of the NF-κB pathway, which often crosstalks with MAPK signaling[1][2].
It is crucial to note that the effect of this compound on MAPK signaling may be cell-type specific. A study conducted on bone marrow-derived mast cells (BMMC) found that this compound did not affect the MAPK pathways, suggesting that its anti-allergic mechanism in these cells is independent of MAPK signaling[3].
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibits IL-1β induced inflammation via NF-κB and MAPKs signaling pathways in ARPE-19 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a natural compound from Inulae flos, suppresses degranulation and eicosanoid generation through PLCγ1 and Akt signaling pathways in mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Isolation of Nepetin: A Technical Guide for Researchers
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nepetin (also known as 6-methoxyluteolin or eupafolin) is a naturally occurring O-methylated flavone that has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective properties. This technical guide provides a comprehensive overview of the discovery of this compound in various medicinal plants, detailed methodologies for its isolation and purification, and an exploration of its known signaling pathways. Quantitative data from multiple studies are summarized in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate understanding. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, drug discovery, and development.
Introduction: The Emergence of this compound as a Bioactive Flavonoid
This compound is a flavonoid found in a variety of medicinal plants across different genera.[1] Its discovery has often been in the context of broader phytochemical screenings of plants with traditional medicinal uses. Belonging to the flavone subclass of flavonoids, this compound's chemical structure, characterized by a 6-methoxy group on the A-ring of the luteolin backbone, contributes to its distinct biological activities.
Initial discoveries and subsequent research have identified this compound in several plant families, most notably Lamiaceae (mints, sages, and skullcaps) and Asteraceae (daisies and sunflowers). Key plant species from which this compound has been isolated include, but are not limited to:
-
Artemisia vulgaris (Mugwort)[1]
-
Various Salvia (Sage) species
-
Various Nepeta (Catnip) species
The presence of this compound in these botanicals, many with a long history in traditional medicine, underscores the importance of ethnobotanical leads in modern drug discovery.
Quantitative Analysis of this compound and Related Flavonoids in Medicinal Plants
The concentration of this compound and other flavonoids can vary significantly depending on the plant species, the part of the plant used (leaves, flowers, roots), geographical location, and the extraction method employed. The following tables summarize quantitative data from various studies to provide a comparative overview.
Table 1: Quantitative Analysis of Flavonoids in Scutellaria Species
| Plant Species | Plant Part | Analyte | Concentration (mg/g dry weight) | Analytical Method |
| Scutellaria baicalensis | Root | Baicalin | 26.1 ± 3.9 | HPLC |
| Scutellaria lateriflora | Leaf | Baicalin | 11.7 ± 2.9 | HPLC |
| Scutellaria lateriflora | Leaf | Baicalein | 2.24 ± 0.7 | HPLC |
| Scutellaria arenicola | Root | Baicalein | 0.5 ± 0.1 | HPLC |
| Scutellaria altissima | Aerial Parts | Total Flavonoids | 34.98 ± 0.62 | Spectrophotometry |
| Scutellaria galericulata | Aerial Parts | Total Flavonoids | 74.72 ± 0.58 | Spectrophotometry |
Note: While not all studies specifically quantify this compound, the data on major flavonoids provide context for the phytochemical profile of these source plants.
Table 2: Extraction Yield and Total Flavonoid Content from Various Medicinal Plants
| Plant Species | Extraction Solvent | Extraction Method | Total Flavonoid Content (%) | Total Extract Yield (%) |
| Salvia officinalis | Ethanol-water (70:30) | Soxhlet | Not Specified | 26.5 |
| Salvia officinalis | Ethanol-water (50:50) | Maceration | Not Specified | 24.2 ± 5.3 |
| Artemisia judaica | Methanol | Maceration | Not Specified | Not Specified |
| Artemisia judaica | Chloroform | Maceration | Not Specified | Not Specified |
| Artemisia judaica | Hexane | Maceration | Not Specified | Not Specified |
| Eupatorium lindleyanum | Ethanol (71.5%) | UMSE | 51.12 (mg RE/g FDS) | Not Specified |
UMSE: Ultrasonic–microwave synergistic extraction; RE/g FDS: Rutin equivalents per gram of flavonoid dry substance.
Experimental Protocols for the Isolation and Purification of this compound
The isolation of this compound from medicinal plants generally involves a multi-step process of extraction, fractionation, and purification. Below are detailed methodologies from cited studies.
Isolation of this compound from Artemisia vulgaris
This protocol is based on the methodology described by Saifullah and Adhikari (2024).[1]
1. Plant Material Preparation:
-
2.75 kg of air-dried Artemisia vulgaris plant material is ground into a homogeneous powder.
2. Extraction:
-
The powdered plant material is macerated in methanol at a ratio of 1 g to 10 mL for several days.
-
The methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.
3. Fractionation:
-
The crude extract is suspended in distilled water and partitioned successively with hexane, dichloromethane (DCM), and ethyl acetate.
-
The resulting fractions are concentrated. 15.0 g of DCM fraction and 20.0 g of ethyl acetate fraction are obtained.
4. Column Chromatography:
-
The DCM fraction is subjected to column chromatography on a silica gel column.
-
The column is eluted with a mobile phase consisting of a gradient of hexane:ethyl acetate (starting from 1:1) and methanol.
5. Purification and Identification:
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) on silica gel plates.
-
This compound-containing fractions are identified by spraying with a ceric sulfate solution, which reveals this compound as a yellow spot.
-
The fractions containing pure this compound are combined and concentrated to yield a yellow solid.
-
The structure of the isolated compound is confirmed using spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
General Protocol for Flavonoid Isolation from Eupatorium Species
The following is a general protocol adapted from studies on Eupatorium species.[9]
1. Extraction:
-
Dried and ground aerial parts of the plant are exhaustively extracted with 95% ethanol using a Soxhlet apparatus.
-
The crude ethanolic extract is concentrated in vacuo.
2. Precipitation of Chlorophyll:
-
The crude extract is dissolved in 95% ethanol and treated with a 5% lead acetate solution to precipitate chlorophyll.
-
After 24 hours, the mixture is filtered.
3. Solvent Partitioning:
-
The filtrate is concentrated to remove most of the ethanol and then successively extracted with hexane and ethyl acetate.
4. Chromatographic Purification:
-
The ethyl acetate fraction is subjected to column chromatography on silica gel.
-
Elution is performed with a gradient of hexane and ethyl acetate.
-
Fractions are collected and analyzed by TLC to identify and isolate individual flavonoids, including this compound.
Isolation of Flavonoids from Inula japonica
This protocol is based on the work of Shang et al. (2023).[10]
1. Extraction and Fractionation:
-
Dried flowers of Inula japonica are extracted with methanol.
-
The methanolic extract is subjected to column chromatography on an AB-8 macroporous resin column.
-
The column is eluted with a gradient of ethanol in water.
2. Purification:
-
The flavonoid-rich fractions are further purified using Medium Pressure Liquid Chromatography (MPLC) and semi-preparative High-Performance Liquid Chromatography (HPLC).
-
This multi-step chromatographic approach allows for the isolation of various flavonoids, including this compound.
Visualization of Experimental Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for this compound isolation and the key signaling pathways it modulates.
Experimental Workflow for this compound Isolation
Caption: General workflow for the isolation of this compound.
This compound's Impact on the PLCγ1 Signaling Pathway
Caption: this compound inhibits the PLCγ1 signaling pathway.
This compound's Modulation of the Akt and NF-κB Signaling Pathways
Caption: this compound's inhibitory effect on the Akt/NF-κB pathway.
This compound's Influence on the MAPK Signaling Pathway
Caption: this compound's modulation of the MAPK signaling cascade.
Conclusion and Future Directions
This compound stands out as a promising natural compound with significant therapeutic potential. This guide has provided a comprehensive overview of its discovery in various medicinal plants and detailed the experimental protocols for its isolation and purification. The quantitative data presented, while highlighting the variability in flavonoid content among different plant sources, underscores the importance of selecting appropriate plant material and extraction techniques to optimize the yield of this compound.
The visualization of the experimental workflow offers a clear roadmap for researchers new to the field of natural product isolation. Furthermore, the elucidation of this compound's interaction with key signaling pathways, including PLCγ1, Akt/NF-κB, and MAPK, provides a molecular basis for its observed pharmacological effects and opens avenues for further investigation into its mechanism of action in various disease models.
Future research should focus on:
-
Standardization of extraction and quantification methods to allow for more accurate comparisons of this compound content across different studies and plant species.
-
Exploring a wider range of "green" extraction solvents and techniques to develop more sustainable and environmentally friendly isolation processes.
-
In-depth investigation of the structure-activity relationship of this compound and its derivatives to potentially synthesize novel analogues with enhanced therapeutic efficacy.
-
Conducting more extensive preclinical and clinical studies to validate the therapeutic potential of this compound in various human diseases.
By continuing to explore the rich biodiversity of medicinal plants and applying modern analytical and pharmacological techniques, the full therapeutic potential of compounds like this compound can be realized for the benefit of human health.
References
- 1. researcherslinks.com [researcherslinks.com]
- 2. researchgate.net [researchgate.net]
- 3. [Anti-inflammatory constituents from Inula japonica] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic activity of this compound, a flavonoid from Eupatorium ballotaefolium HBK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring native Scutellaria species provides insight into differential accumulation of flavones with medicinal properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. phcogj.com [phcogj.com]
- 10. Chemical constituents from the flowers of Inula japonica and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Nepetin HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nepetin, also known as 6-methoxyluteolin, is a naturally occurring flavone found in various medicinal plants, including Salvia plebeia and Eupatorium ballotaefolium.[1][2] This compound has garnered significant interest within the scientific community for its potential therapeutic properties, notably its anti-inflammatory effects.[3] Research indicates that this compound exerts its anti-inflammatory action by modulating key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. Given its therapeutic potential, robust analytical methods are essential for the accurate identification and quantification of this compound in various matrices, including plant extracts and pharmaceutical formulations.
This document provides a detailed application note and protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD), a widely used and reliable technique for such purposes.
Chemical Properties of this compound
| Property | Value |
| Chemical Name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-6-methoxy-4H-1-benzopyran-4-one |
| Synonyms | 6-Methoxyluteolin, Eupafolin |
| Molecular Formula | C₁₆H₁₂O₇ |
| Molecular Weight | 316.27 g/mol |
| Appearance | Yellow powder |
| Solubility | Soluble in methanol and ethanol |
HPLC Analysis of this compound
A validated Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) method coupled with a Diode Array Detector (DAD) has been established for the quantitative analysis of this compound.[1] This method is suitable for quality control and research purposes.
Chromatographic Conditions
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography system with Diode Array Detector |
| Column | C18 reversed-phase column (e.g., 5 µm, 4.6 x 250 mm) |
| Mobile Phase | Gradient elution with: A: Acetonitrile, B: 0.1% Formic Acid in Water |
| Gradient Program | 0-3 min: 12-16% A, 3-5 min: 16-16.5% A, 5-8 min: 16.5-18% A, 8-9 min: 18-27% A, 9-12 min: 27-33% A, 12-13 min: 33-50% A, 13-14 min: 50-95% A |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 342 nm |
| Injection Volume | 10 µL |
Note: The above conditions are based on a UPLC method and can be adapted for standard HPLC systems. Adjustments to the gradient and flow rate may be necessary depending on the specific column dimensions and instrument used.
Method Validation Summary
The described HPLC method has been validated for its accuracy and reliability in quantifying this compound.[1]
| Validation Parameter | Result |
| Linearity (R²) | > 0.9995 |
| Recovery | 91.7 - 103.2% |
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve a concentration range suitable for creating a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation (from Plant Material)
-
Drying and Grinding: Dry the plant material (e.g., Salvia plebeia) at a suitable temperature to a constant weight and then grind it into a fine powder.
-
Extraction:
-
Accurately weigh about 0.5 g of the powdered plant material into a flask.
-
Add 10 mL of 70% methanol.
-
Perform ultrasonic extraction for 30 minutes.
-
-
Centrifugation and Filtration:
-
Centrifuge the extract at 10,000 rpm for 30 minutes.
-
Filter the supernatant through a 0.22 µm membrane filter prior to HPLC injection.
-
Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Signaling Pathway of this compound in Inflammation
This compound has been shown to inhibit inflammation by suppressing the activation of the NF-κB and MAPK signaling pathways.[1]
Caption: this compound's inhibitory effect on inflammatory pathways.
References
- 1. Chemical fingerprint and quantitative analysis of Salvia plebeia R.Br. by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Nepetoidin B from Salvia plebeia R. Br. Inhibits Inflammation by Modulating the NF-κB and Nrf2/HO-1 Signaling Pathways in Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Nepetin Quantification in Plant Extracts
Application Note & Protocol: AN-001
For Research Use Only.
Introduction
Nepetin, also known as 6-methoxyluteolin or eupafolin, is a naturally occurring O-methylated flavone found in various medicinal plants, including those from the Lamiaceae and Asteraceae families such as Eupatorium ballotaefolium and Artemisia vulgaris.[1] This flavonoid has garnered significant interest within the scientific community due to its diverse pharmacological activities, including potent anti-inflammatory, antioxidant, and anti-cancer properties.[1] The anti-inflammatory effects of this compound are partly attributed to its ability to modulate key signaling pathways, such as the NF-κB and MAPK pathways, thereby inhibiting the production of pro-inflammatory mediators.[2][3][4]
Given its therapeutic potential, the accurate and precise quantification of this compound in plant extracts is crucial for phytochemical research, standardization of herbal products, and the development of new pharmaceuticals. This document provides detailed protocols for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible (UV-Vis) Spectrophotometry.
Quantitative Data Summary
The following table summarizes representative quantitative data for this compound content in different plant species, providing a comparative overview for researchers.
| Plant Species | Plant Part | Extraction Solvent | This compound Content | Reference |
| Eupatorium ballotaefolium | Aerial parts | Ethanol | 469.4 mg from 1.2 kg of dried plant material | [this compound from Eupatorium ballotaefolium HBK. Pharmazie, 2004, 59(12), 965-966] |
| Artemisia vulgaris | Whole plant | Methanol | Source of this compound, specific yield not detailed in the study. | [1] |
| Salvia plebeia | Not specified | Not specified | Source of nepetoidin B, a related compound, specific this compound yield not detailed. | [5] |
Experimental Protocols
Plant Material Preparation and Extraction
This protocol outlines the general procedure for preparing plant material and extracting this compound. The choice of solvent and extraction method may be optimized based on the specific plant matrix.
Materials and Reagents:
-
Dried plant material (e.g., leaves, stems, flowers)
-
Methanol (HPLC grade)
-
Ethanol (95%)
-
Deionized water
-
Grinder or mill
-
Soxhlet apparatus or ultrasonic bath
-
Rotary evaporator
-
Filter paper (Whatman No. 1 or equivalent)
-
0.45 µm syringe filters
Procedure:
-
Grinding: Grind the air-dried plant material into a fine powder using a grinder or mill to increase the surface area for extraction.
-
Extraction:
-
Soxhlet Extraction: Place the powdered plant material (approximately 10 g) in a thimble and extract with 200 mL of methanol or ethanol in a Soxhlet apparatus for 6-8 hours.
-
Ultrasonic Extraction: Macerate the powdered plant material (1 g) with 20 mL of the chosen solvent in a flask. Perform ultrasonication for 30-60 minutes at room temperature.
-
-
Filtration: Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.
-
Concentration: Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
-
Sample Preparation for Analysis: Dissolve a known amount of the dried crude extract in the mobile phase or a suitable solvent (e.g., methanol). Filter the solution through a 0.45 µm syringe filter before instrumental analysis.
Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol provides a method for the quantification of this compound using HPLC with a Diode Array Detector (DAD).
Instrumentation and Conditions:
-
HPLC System: Agilent 1200 series or equivalent with a DAD detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.5% acetic acid in water (A) and acetonitrile (B).
-
Gradient Program:
Time (min) %A %B 0 95 5 20 70 30 30 50 50 40 20 80 | 45 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 345 nm.[6]
-
Injection Volume: 10 µL.
Standard Preparation:
-
Prepare a stock solution of this compound standard (1 mg/mL) in methanol.
-
Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
Procedure:
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the prepared plant extract samples.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the regression equation from the calibration curve.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol describes a highly sensitive and selective method for this compound quantification using LC-MS/MS.
Instrumentation and Conditions:
-
LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 UHPLC column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile with 0.1% formic acid (B).
-
Gradient Program:
Time (min) %A %B 0 95 5 5 10 90 7 10 90 7.1 95 5 | 10 | 95 | 5 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion (Q1): m/z 317.0
-
Product Ions (Q3): m/z 302.0, 167.0, 139.0 (quantifier and qualifiers).[1]
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for the specific instrument.
Procedure:
-
Prepare standard solutions and samples as described for the HPLC method.
-
Develop an acquisition method with the specified MRM transitions.
-
Inject the standards to generate a calibration curve.
-
Analyze the plant extract samples.
-
Quantify this compound based on the peak area of the selected MRM transition.
Quantification by UV-Visible Spectrophotometry
This protocol provides a simple and cost-effective method for the estimation of total flavonoid content, with results expressed as this compound equivalents.
Instrumentation and Reagents:
-
UV-Vis Spectrophotometer.
-
This compound standard.
-
Methanol (spectroscopic grade).
Procedure:
-
Determination of λmax:
-
Prepare a 10 µg/mL solution of this compound standard in methanol.
-
Scan the solution in the UV-Vis spectrophotometer from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). Based on structurally similar flavonoids like luteolin, the expected λmax is around 349 nm.
-
-
Preparation of Calibration Curve:
-
Prepare a series of this compound standard solutions in methanol (e.g., 2, 4, 6, 8, 10 µg/mL).
-
Measure the absorbance of each standard solution at the determined λmax.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Sample Analysis:
-
Dissolve a known weight of the plant extract in methanol to obtain a concentration within the calibration range.
-
Measure the absorbance of the sample solution at the λmax.
-
Calculate the concentration of this compound in the extract using the calibration curve.
-
Method Validation
All analytical methods used for quantification must be validated according to ICH guidelines to ensure reliability. The key validation parameters include:
-
Linearity: Assessed by analyzing a series of standard solutions at different concentrations. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
-
Accuracy: Determined by recovery studies, spiking a blank matrix with known amounts of this compound at different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration). The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Assessed by analyzing the same sample multiple times on the same day.
-
Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on different days.
-
The relative standard deviation (RSD) for precision studies should be less than 2%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is assessed by analyzing blank and spiked samples.
Mandatory Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: this compound's inhibition of the NF-κB signaling pathway.
References
- 1. researcherslinks.com [researcherslinks.com]
- 2. This compound inhibits IL-1β induced inflammation via NF-κB and MAPKs signaling pathways in ARPE-19 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a natural compound from Inulae flos, suppresses degranulation and eicosanoid generation through PLCγ1 and Akt signaling pathways in mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. HPLC/DAD Method Validation of 6-Hydroxyluteolin 7-O-Glucoside Analysis from Salvia plebeia -Korean Journal of Pharmacognosy [koreascience.kr]
In Vivo Administration of Nepetin in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nepetin, a naturally occurring O-methylated flavone, has demonstrated significant therapeutic potential in various preclinical mouse models. Its anti-inflammatory, anti-allergic, and anti-infective properties make it a compound of interest for further investigation and drug development. These application notes provide a summary of the in vivo applications of this compound in mouse models and detailed protocols for its administration in specific disease models.
Application Notes
This compound has been effectively studied in several mouse models, primarily focusing on inflammatory and infectious diseases. The administration route and dosage vary depending on the specific application and disease model.
Anti-Inflammatory and Anti-Allergic Applications
-
Atopic Dermatitis (AD): In a 2,4-dinitrochlorobenzene (DNCB)-induced atopic dermatitis model in BALB/c mice, this compound treatment has been shown to reduce skin inflammation in a dose-dependent manner. This is evidenced by a significant reduction in inflammation-related cytokines, skin lesions, and behavioral scores.[1][2][3] The primary mechanism of action involves the inhibition of inflammatory mediators and the translocation of NF-κB.[1][2][3]
-
Passive Cutaneous Anaphylaxis (PCA): Oral administration of this compound has been shown to suppress mast cell-dependent passive cutaneous anaphylaxis reactions in a dose-dependent manner.[4] This anti-allergic effect is attributed to the inhibition of degranulation and the generation of eicosanoids through the suppression of PLCγ1 and Akt signaling pathways.[4][5]
Anti-Infective Applications
-
MRSA-Induced Pneumonia: In a mouse model of Methicillin-resistant Staphylococcus aureus (MRSA)-induced pneumonia, subcutaneous administration of this compound has been shown to protect mice from lethal infection.[6] Treatment with this compound improved survival rates, ameliorated lung tissue damage, and significantly reduced the bacterial load in the lungs.[6][7][8][9]
Quantitative Data Summary
The following tables summarize the quantitative data from in vivo studies on this compound administration in mouse models.
Table 1: this compound Administration in Atopic Dermatitis Mouse Model
| Parameter | Details | Reference |
| Mouse Strain | BALB/c | [2][3] |
| Disease Induction | 2,4-dinitrochlorobenzene (DNCB) | [2][3] |
| Administration Route | Oral or Topical | [2][3] |
| Dosage | Dose-dependent effects observed | [2][3] |
| Key Findings | Reduced skin inflammation, decreased inflammatory cytokines, improved skin lesions and behavior scores. | [2][3] |
Table 2: this compound Administration in Passive Cutaneous Anaphylaxis (PCA) Mouse Model
| Parameter | Details | Reference |
| Mouse Strain | Not explicitly stated, likely ICR or BALB/c | [4] |
| Disease Induction | Intradermal injection of anti-DNP IgE followed by intravenous challenge with DNP-HSA | [4] |
| Administration Route | Oral | [4] |
| Dosage | Dose-dependent suppression of PCA reaction | [4] |
| Key Findings | Suppressed mast cell-dependent PCA reaction. | [4] |
Table 3: this compound Administration in MRSA-Induced Pneumonia Mouse Model
| Parameter | Details | Reference |
| Mouse Strain | Not explicitly stated | [6][7] |
| Disease Induction | Intranasal inoculation with S. aureus USA300 | [6][7] |
| Administration Route | Subcutaneous injection | [6][7] |
| Dosage | 100 mg/kg | [6][7] |
| Treatment Schedule | 1 h and 12 h post-infection | [6][7] |
| Key Findings | Increased survival rate from 10% to 50%.[7] Reduced bacterial load in the lungs from ~7.57 log10 CFU/organ to ~5.56 log10 CFU/organ.[8][9] Ameliorated lung congestion and inflammation.[7] |
Experimental Protocols
Protocol 1: DNCB-Induced Atopic Dermatitis Mouse Model
This protocol describes the induction of atopic dermatitis-like skin lesions in BALB/c mice using DNCB and subsequent treatment with this compound.
Materials:
-
BALB/c mice (6-8 weeks old)
-
2,4-dinitrochlorobenzene (DNCB)
-
Acetone
-
Olive oil
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Topical application tools
-
Oral gavage needles
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Sensitization:
-
Challenge:
-
After a 5-day rest period, prepare a 0.2% or 0.5% DNCB solution in the same vehicle.
-
Apply 100 µL of the challenge solution to the same dorsal skin area three times a week for four weeks.
-
-
This compound Administration (Oral):
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer the desired dose of this compound solution to the mice via oral gavage daily, starting from the first day of the challenge phase.
-
-
This compound Administration (Topical):
-
Prepare a topical formulation of this compound in a suitable cream or ointment base.
-
Apply a defined amount of the this compound formulation to the DNCB-treated skin area daily.
-
-
Monitoring and Evaluation:
-
Monitor the mice for the development of skin lesions, erythema, edema, and dryness.
-
Score the severity of the skin lesions based on a standardized scoring system.
-
Measure skin thickness using a caliper.
-
At the end of the experiment, collect skin tissue and serum for histological analysis and cytokine measurements (e.g., IL-4, IL-6, TNF-α).
-
Experimental workflow for the DNCB-induced atopic dermatitis mouse model.
Protocol 2: Passive Cutaneous Anaphylaxis (PCA) Mouse Model
This protocol details the induction of a passive cutaneous anaphylaxis reaction and the evaluation of the inhibitory effect of orally administered this compound.
Materials:
-
ICR or BALB/c mice (6-8 weeks old)
-
Anti-dinitrophenyl (DNP) IgE antibody
-
Dinitrophenyl-human serum albumin (DNP-HSA)
-
Evans blue dye
-
This compound
-
Vehicle for this compound (e.g., water or 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Syringes and needles for injection
Procedure:
-
Sensitization:
-
Intradermally inject 80 ng of anti-DNP IgE into the ear of each mouse.
-
-
This compound Administration:
-
24 hours after sensitization, administer the desired dose of this compound (e.g., 25 or 50 mg/kg) or vehicle to the mice via oral gavage.
-
-
Antigen Challenge:
-
One hour after this compound administration, intravenously inject a mixture of 60 µg of DNP-HSA and 1% Evans blue dye in PBS into the tail vein of each mouse.
-
-
Evaluation:
-
One hour after the antigen challenge, euthanize the mice.
-
Excise the ears and immerse them in formamide overnight at 63°C to extract the Evans blue dye.
-
Measure the absorbance of the extracted dye at 630 nm to quantify plasma extravasation, which is an indicator of the allergic reaction.
-
Experimental workflow for the passive cutaneous anaphylaxis (PCA) mouse model.
Protocol 3: MRSA-Induced Pneumonia Mouse Model
This protocol outlines the induction of pneumonia using MRSA and the therapeutic administration of this compound.
Materials:
-
Mice (strain not specified, consider C57BL/6 or BALB/c)
-
Methicillin-resistant Staphylococcus aureus (MRSA) strain USA300
-
Tryptic Soy Broth (TSB)
-
Phosphate-buffered saline (PBS)
-
This compound
-
Vehicle for this compound (e.g., sterile saline with a low percentage of DMSO)
-
Intranasal administration pipette
-
Syringes and needles for subcutaneous injection
Procedure:
-
MRSA Culture Preparation:
-
Culture MRSA USA300 in TSB overnight at 37°C.
-
Harvest the bacteria by centrifugation, wash with PBS, and resuspend in PBS to the desired concentration (e.g., 2 x 10⁸ CFU/30 µL for survival studies or 1 x 10⁸ CFU/30 µL for bacterial load and histology).[7]
-
-
Infection:
-
Lightly anesthetize the mice.
-
Instill 30 µL of the MRSA suspension intranasally.
-
-
This compound Administration:
-
Monitoring and Evaluation:
-
Survival Study: Monitor the mice for up to 96 hours and record survival.[7]
-
Bacterial Load and Histopathology: At 24 hours post-infection, euthanize the mice.
-
Aseptically remove the lungs.
-
Homogenize one lung for bacterial CFU counting on TSB agar plates.
-
Fix the other lung in 10% formalin for histopathological analysis (e.g., H&E staining) to assess inflammation and tissue damage.
-
-
Experimental workflow for the MRSA-induced pneumonia mouse model.
Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects by modulating key intracellular signaling pathways involved in inflammation and cell survival.
NF-κB Signaling Pathway
This compound has been shown to inhibit the activation of the NF-κB pathway.[2][5] It can prevent the translocation of the p65 subunit of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes, including cytokines and enzymes like COX-2.[2][5]
This compound inhibits the NF-κB signaling pathway.
Akt and PLCγ1 Signaling Pathways
In the context of allergic reactions, this compound has been found to suppress the IgE/antigen-mediated signaling pathway by inhibiting the activation of PLCγ1 and Akt.[4][5] This leads to a reduction in intracellular calcium levels, degranulation, and the production of eicosanoids like LTC4 and PGD2.[4][5]
References
- 1. Establishment and Characterization of Mild Atopic Dermatitis in the DNCB-Induced Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Attenuates Atopic Dermatitis in HaCaT Cells and BALB/c Mice through MyD88-MKK3/6-Akt Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Establishment and Characterization of Mild Atopic Dermatitis in the DNCB-Induced Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound reduces virulence factors expression by targeting ClpP against MRSA-induced pneumonia infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Nepetin in Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nepetin, a naturally occurring O-methylated flavone, has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-allergic, neuroprotective, and anticancer properties. This document provides a comprehensive overview of this compound dosage and administration protocols for preclinical animal studies based on available scientific literature. It is intended to serve as a foundational resource for researchers designing in vivo experiments to evaluate the therapeutic potential of this compound. The provided protocols and data are collated from various studies and should be adapted to specific experimental designs and institutional guidelines.
Quantitative Data Summary
The following tables summarize the reported dosages of this compound and structurally similar flavonoids used in various animal models. It is crucial to note that where direct data for this compound is unavailable, information from structurally related flavonoids such as Hispidulin and Eupatilin has been included to provide a rational basis for dose-range finding studies. Researchers should interpret this extrapolated data with caution.
Table 1: this compound Dosages in Anti-inflammatory and Anti-allergic Animal Models
| Animal Model | Indication | Route of Administration | Dosage Range | Key Findings |
| Mice | Passive Cutaneous Anaphylaxis (PCA) | Oral | Dose-dependent | Suppressed mast cell-dependent PCA reaction.[1] |
| Rats | Nociception and Inflammation (Formalin-induced) | Intraperitoneal | 50, 100, 200 mg/kg | Reduced pain sensation and inflammation. |
Table 2: Extrapolated Dosages for Neuroprotective and Anticancer Studies (Based on Structurally Similar Flavonoids)
| Compound | Animal Model | Indication | Route of Administration | Dosage Range | Key Findings |
| Eupatilin | Mice (tMCAO) | Ischemic Stroke (Neuroprotection) | Oral | 10 mg/kg | Significantly reduced brain infarction and improved neurological function.[2][3] |
| Hispidulin | Mice (Xenograft) | Non-Small-Cell Lung Cancer | Intraperitoneal | 20, 40 mg/kg | Markedly inhibited tumor growth.[4][5][6] |
| Hispidulin | Mice (Xenograft) | Nasopharyngeal Carcinoma | Intraperitoneal | 20 mg/kg/day | Exhibited potent suppression of tumor growth with low toxicity.[7] |
Table 3: Pharmacokinetic and Toxicity Data (this compound and a Structurally Similar Flavonoid)
| Compound | Animal Model | Parameter | Value | Route of Administration |
| This compound | - | LD50 | Data not available | - |
| Jaceosidin | Rat | t1/2 (Half-life) | 0.7 ± 0.3 h | Intravenous (2 mg/kg)[8] |
| This compound | - | Bioavailability | Data not available | - |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature. These should be adapted based on the specific research question, animal model, and institutional ethical guidelines.
Anti-allergic Activity: Passive Cutaneous Anaphylaxis (PCA) in Mice
This protocol is based on studies evaluating the anti-allergic effects of this compound.[1]
Objective: To assess the ability of this compound to inhibit IgE-mediated mast cell degranulation in vivo.
Materials:
-
This compound
-
Anti-dinitrophenyl (DNP) IgE antibody
-
DNP-human serum albumin (HSA)
-
Evans blue dye
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Male BALB/c mice (6-8 weeks old)
Procedure:
-
Sensitization: Intradermally inject each mouse in the ear pinna with anti-DNP IgE antibody.
-
Drug Administration: 24 hours after sensitization, orally administer this compound at the desired doses. A vehicle control group should be included.
-
Challenge: 1 hour after this compound administration, intravenously inject a mixture of DNP-HSA and Evans blue dye.
-
Evaluation: After a set time (e.g., 30-60 minutes), euthanize the mice and dissect the ear tissue.
-
Quantification: Extract the Evans blue dye from the ear tissue using a suitable solvent (e.g., formamide) and measure the absorbance at the appropriate wavelength (e.g., 620 nm) to quantify the extent of vascular permeability as an indicator of the allergic reaction.
Anti-inflammatory and Antinociceptive Activity: Formalin Test in Rats
This protocol is designed to evaluate the analgesic and anti-inflammatory properties of this compound.
Objective: To determine the effect of this compound on both neurogenic and inflammatory phases of pain and inflammation.
Materials:
-
This compound
-
Formalin (e.g., 2.5% solution)
-
Vehicle (e.g., saline or 0.5% carboxymethylcellulose)
-
Male Wistar rats (180-220 g)
Procedure:
-
Acclimatization: Acclimate rats to the testing environment to minimize stress-induced responses.
-
Drug Administration: Administer this compound via intraperitoneal injection at desired doses (e.g., 50, 100, 200 mg/kg). Include a vehicle control group.
-
Induction of Nociception: 30 minutes after drug administration, inject a small volume of formalin solution into the plantar surface of one hind paw.
-
Nociceptive Behavior Assessment: Immediately after formalin injection, observe and record the time the animal spends licking or biting the injected paw. This is typically done in two phases: the early phase (0-5 minutes, neurogenic pain) and the late phase (15-30 minutes, inflammatory pain).
-
Inflammation Assessment: At the end of the observation period, measure the paw volume or thickness using a plethysmometer or calipers to quantify the degree of edema.
Neuroprotection: Transient Middle Cerebral Artery Occlusion (tMCAO) in Mice (Extrapolated Protocol)
This protocol is an extrapolated methodology for assessing the neuroprotective effects of this compound, based on studies with the structurally similar flavonoid Eupatilin.[2][3]
Objective: To evaluate the potential of this compound to reduce brain damage and improve neurological outcomes following an ischemic stroke.
Materials:
-
This compound
-
Vehicle
-
Anesthetic (e.g., isoflurane)
-
Male C57BL/6 mice (8-10 weeks old)
-
Surgical equipment for MCAO
Procedure:
-
Induction of Ischemia: Induce transient focal cerebral ischemia by occluding the middle cerebral artery (MCA) for a defined period (e.g., 60 minutes) using the intraluminal filament method.
-
Drug Administration: Administer this compound orally at the desired dose (e.g., a starting dose of 10 mg/kg could be considered based on eupatilin data) immediately after reperfusion.[2] A vehicle control group is essential.
-
Neurological Assessment: At various time points post-tMCAO (e.g., 24, 48, 72 hours), evaluate neurological deficits using a standardized scoring system.
-
Infarct Volume Measurement: At the study endpoint, euthanize the animals, and harvest the brains. Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Quantify the infarct volume using image analysis software.
-
Histological and Molecular Analysis: Further analysis can include immunohistochemistry for markers of apoptosis, inflammation, and neuronal survival, as well as Western blotting or PCR for relevant signaling molecules.
Anticancer Activity: Xenograft Mouse Model (Extrapolated Protocol)
This protocol provides a general framework for evaluating the in vivo anticancer efficacy of this compound, based on studies with the structurally related flavonoid Hispidulin.[4][5][6]
Objective: To determine the ability of this compound to inhibit tumor growth in a preclinical cancer model.
Materials:
-
This compound
-
Vehicle
-
Human cancer cell line (e.g., NCI-H460 for non-small-cell lung cancer)[4][6]
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Matrigel (optional)
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of the chosen cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers.
-
Randomization and Drug Administration: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer this compound via intraperitoneal injection at selected doses (e.g., starting with a range of 20-40 mg/kg based on hispidulin data).[4][5] Administer the vehicle to the control group.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint Analysis: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice. Excise the tumors for weighing, histological analysis, and molecular studies (e.g., Western blotting for apoptosis and proliferation markers).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the known and proposed signaling pathways of this compound and a generalized experimental workflow for its in vivo evaluation.
Caption: this compound's anti-inflammatory and anti-allergic signaling pathways.
Caption: Generalized workflow for in vivo evaluation of this compound.
Safety and Toxicology Considerations
Currently, there is a lack of publicly available data on the LD50 and comprehensive toxicity profile of this compound. When designing studies, it is crucial to conduct preliminary dose-range finding and acute toxicity studies to determine the maximum tolerated dose (MTD) in the specific animal model and administration route being used. Careful observation for any signs of toxicity, such as changes in body weight, behavior, or food and water intake, is essential throughout the experimental period.
Conclusion
This compound demonstrates significant therapeutic potential in preclinical models of inflammation and allergy. While direct evidence in neuroprotection and cancer is still emerging, data from structurally similar flavonoids provide a strong rationale for further investigation. The protocols and data presented here offer a starting point for researchers to design robust in vivo studies to further elucidate the pharmacological properties and therapeutic efficacy of this compound. It is imperative to conduct thorough dose-finding and safety assessments as part of any new experimental protocol.
References
- 1. This compound, a natural compound from Inulae flos, suppresses degranulation and eicosanoid generation through PLCγ1 and Akt signaling pathways in mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eupatilin exerts neuroprotective effects in mice with transient focal cerebral ischemia by reducing microglial activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupatilin exerts neuroprotective effects in mice with transient focal cerebral ischemia by reducing microglial activation [pubmed.ncbi.nlm.nih.gov]
- 4. Hispidulin exhibits potent anticancer activity in vitro and in vivo through activating ER stress in non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hispidulin exhibits potent anticancer activity in vitro and in vivo through activating ER stress in non‑small‑cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. akjournals.com [akjournals.com]
Application Notes and Protocols for Cytokine Measurement Using ELISA with Nepetin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for utilizing an Enzyme-Linked Immunosorbent Assay (ELISA) to measure the effect of Nepetin on cytokine production in a cell-based model. This compound, a natural flavonoid, has demonstrated significant anti-inflammatory properties by modulating key signaling pathways.
Introduction
This compound has been identified as a potent inhibitor of pro-inflammatory cytokine secretion. Studies have shown that this compound can significantly decrease the protein and mRNA levels of various cytokines, including Interleukin-6 (IL-6), Interleukin-8 (IL-8), Monocyte Chemoattractant Protein-1 (MCP-1), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1 beta (IL-1β) in a dose-dependent manner[1][2]. This inhibitory effect is primarily mediated through the suppression of the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways[1][3]. Furthermore, research indicates that this compound can also influence the PLCγ1 and Akt signaling pathways, contributing to its anti-inflammatory and anti-allergic potential[4][5].
This document provides a detailed protocol for a sandwich ELISA to quantify the concentration of a target cytokine (e.g., IL-6) in cell culture supernatants following treatment with this compound.
Data Presentation
The following table is an example of how to structure the quantitative data obtained from the ELISA experiment. The results should be presented as the mean ± standard deviation (SD) from at least three independent experiments.
| Treatment Group | This compound Conc. (µM) | IL-6 Concentration (pg/mL) | Percent Inhibition (%) |
| Vehicle Control | 0 | 1500 ± 120 | 0 |
| LPS Only | 0 | 3500 ± 250 | N/A |
| This compound | 1 | 2800 ± 210 | 20.0 |
| This compound | 5 | 1800 ± 150 | 48.6 |
| This compound | 10 | 900 ± 80 | 74.3 |
| This compound | 25 | 450 ± 50 | 87.1 |
Experimental Protocols
Materials and Reagents
-
96-well high-binding ELISA plates
-
Recombinant cytokine standard (e.g., recombinant human IL-6)
-
Capture antibody (e.g., purified anti-human IL-6 antibody)
-
Detection antibody (e.g., biotinylated anti-human IL-6 antibody)
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Coating Buffer (e.g., 0.1 M sodium carbonate, pH 9.5)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Diluent/Blocking Buffer (e.g., PBS with 10% FBS or 1% BSA)[6]
-
This compound (dissolved in DMSO and then diluted in cell culture medium)
-
Lipopolysaccharide (LPS) or other inflammatory stimulus
-
Cell line (e.g., RAW 264.7 macrophages or ARPE-19 cells)[1][7]
-
Cell culture medium and supplements
-
Microplate reader capable of measuring absorbance at 450 nm
Experimental Workflow
The following diagram outlines the key steps of the sandwich ELISA protocol.
Caption: Workflow of the sandwich ELISA protocol.
Detailed Protocol
Day 1: Plate Coating
-
Dilute the capture antibody to a final concentration of 1-4 µg/mL in coating buffer.[8]
-
Add 100 µL of the diluted capture antibody to each well of a 96-well ELISA plate.
-
Seal the plate and incubate overnight at 4°C.[7]
Day 2: Blocking and Sample Incubation
-
Wash the plate 3 times with 300 µL of wash buffer per well.[9] After the last wash, invert the plate and blot it on a clean paper towel to remove any remaining buffer.
-
Block non-specific binding by adding 200 µL of assay diluent to each well.
-
Incubate for 1-2 hours at room temperature.[9]
-
During the blocking incubation, prepare your cell culture samples.
-
Seed cells (e.g., RAW 264.7) in a separate culture plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an inflammatory agent (e.g., LPS at 1 µg/mL) for a specified time (e.g., 24 hours) to induce cytokine production.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
-
Prepare a serial dilution of the recombinant cytokine standard in assay diluent. The concentration range should typically span from 15 pg/mL to 2000 pg/mL.[8]
-
Wash the ELISA plate 3 times with wash buffer.
-
Add 100 µL of the standards and cell culture supernatants (in duplicate or triplicate) to the appropriate wells.
-
Seal the plate and incubate for 2 hours at room temperature or overnight at 4°C.
Day 3: Detection and Signal Development
-
Wash the plate 4 times with wash buffer.
-
Dilute the biotinylated detection antibody to 0.5-2 µg/mL in assay diluent.[10]
-
Add 100 µL of the diluted detection antibody to each well.
-
Seal the plate and incubate for 1 hour at room temperature.[10]
-
Wash the plate 4 times with wash buffer.
-
Prepare the Streptavidin-HRP solution according to the manufacturer's instructions.
-
Add 100 µL of the prepared Streptavidin-HRP solution to each well.
-
Seal the plate and incubate for 45 minutes at room temperature in the dark.
-
Wash the plate 5-7 times with wash buffer.
-
Add 100 µL of TMB substrate to each well.
-
Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stop the reaction by adding 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Read the absorbance of each well at 450 nm using a microplate reader.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway through which this compound inhibits cytokine production.
Caption: this compound's inhibitory signaling pathway.
References
- 1. This compound inhibits IL-1β induced inflammation via NF-κB and MAPKs signaling pathways in ARPE-19 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a natural compound from Inulae flos, suppresses degranulation and eicosanoid generation through PLCγ1 and Akt signaling pathways in mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bowdish.ca [bowdish.ca]
- 7. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 8. Cytokine Elisa [bdbiosciences.com]
- 9. ELISA Protocol [diagomics.com]
- 10. Cytokine Elisa [bdbiosciences.com]
Preparation of Nepetin Stock Solutions for In Vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nepetin, a naturally occurring flavonoid, has garnered significant interest in biomedical research due to its anti-inflammatory and anti-allergic properties. Accurate and reproducible in vitro studies are fundamental to elucidating its mechanism of action and therapeutic potential. A critical first step in this process is the correct preparation of stock solutions. This document provides detailed application notes and protocols for the solubilization and storage of this compound, ensuring consistency and reliability in experimental outcomes. Additionally, it outlines the key signaling pathways modulated by this compound, offering a basis for experimental design.
Data Presentation: this compound Solubility and Storage
Proper dissolution and storage of this compound are paramount for maintaining its stability and biological activity. The following table summarizes the solubility of this compound in common laboratory solvents and recommended storage conditions. It is crucial to select a solvent that is compatible with the specific cell line and experimental design, ensuring the final solvent concentration in the culture medium does not exceed cytotoxic levels (typically <0.5% for DMSO).
| Parameter | Recommendation | Notes |
| Primary Solvent | Dimethyl sulfoxide (DMSO) | High-purity, sterile-filtered DMSO is recommended to minimize cytotoxicity. |
| Solubility in DMSO | 125 mg/mL[1][2] | Requires ultrasonication and warming to 60°C for complete dissolution at this concentration.[1][2] A lower concentration of 10 mg/mL can be achieved with sonication.[3] |
| Solubility in Ethanol | Soluble[4] | Specific quantitative data is not readily available. It is advisable to perform a small-scale solubility test for the desired concentration. |
| Solubility in Methanol | Soluble[4] | Similar to ethanol, specific quantitative data is limited. Preliminary testing is recommended. |
| Solubility in Water | Limited[5] | This compound is poorly soluble in aqueous solutions. Direct preparation of stock solutions in water is not recommended. |
| Stock Solution Storage | -20°C or -80°C[1] | Store in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect from light.[1] |
| Storage Duration | Up to 6 months at -80°C[1] | For shorter-term storage, -20°C is acceptable. |
Experimental Protocols
Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 316.26 g/mol )
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Sonicator (water bath or probe)
-
Warming plate or water bath set to 37-60°C (optional)
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out 31.63 mg of this compound powder.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the solution. For high concentrations, gentle warming (37-60°C) can be applied in conjunction with sonication until the solution is clear.[1][2]
-
Once completely dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, amber microcentrifuge tubes. This minimizes exposure to light and prevents degradation from repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[1]
Preparation of Working Solutions for Cell Culture Experiments
This protocol outlines the dilution of the stock solution to final working concentrations for treating cells in vitro. The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced toxicity.
Materials:
-
100 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile pipettes and tips
Procedure:
-
Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.
-
Prepare an intermediate dilution of the stock solution in sterile cell culture medium. For example, to prepare a 1 mM intermediate solution, add 10 µL of the 100 mM stock to 990 µL of culture medium. Mix well by gentle pipetting.
-
From the intermediate dilution, prepare the final working concentrations. For example, to achieve a final concentration of 10 µM in a total volume of 2 mL, add 20 µL of the 1 mM intermediate solution to 1980 µL of cell culture medium.
-
Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment.
-
Add the prepared working solutions to your cell cultures and proceed with the experiment.
Signaling Pathways Modulated by this compound
This compound has been shown to exert its biological effects by modulating several key intracellular signaling pathways, primarily involved in inflammation and allergic responses. Understanding these pathways is crucial for designing experiments to investigate the mechanism of action of this compound.
This compound has been reported to suppress the activation of Phospholipase C gamma 1 (PLCγ1), which in turn reduces intracellular calcium levels.[5][6] It also inhibits the Akt and Nuclear Factor-kappa B (NF-κB) signaling pathways.[5][6] Furthermore, this compound can attenuate the phosphorylation of key components of the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2, JNK, and p38.[7]
Caption: Signaling pathways inhibited by this compound.
Experimental Workflow
The following diagram illustrates a general workflow for preparing this compound solutions and conducting an in vitro experiment to assess its anti-inflammatory effects.
Caption: General workflow for this compound in vitro experiments.
References
- 1. glpbio.com [glpbio.com]
- 2. file.glpbio.com [file.glpbio.com]
- 3. This compound | Histamine Receptor | Calcium Channel | TargetMol [targetmol.com]
- 4. This compound [chembk.com]
- 5. CAS 520-11-6: this compound | CymitQuimica [cymitquimica.com]
- 6. This compound, a natural compound from Inulae flos, suppresses degranulation and eicosanoid generation through PLCγ1 and Akt signaling pathways in mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Note: Flow Cytometry Analysis of Cellular Responses to Nepetin Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction: Nepetin, a naturally occurring flavonoid, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.[1][2] Understanding the cellular and molecular mechanisms underlying these effects is crucial for its development as a potential therapeutic agent. Flow cytometry is a powerful technique for dissecting cellular responses to drug treatment at the single-cell level. This document provides detailed protocols for analyzing the effects of this compound on apoptosis, cell cycle progression, and intracellular reactive oxygen species (ROS) levels using flow cytometry.
Data Presentation
The following tables summarize hypothetical quantitative data from flow cytometry analyses of a cancer cell line treated with varying concentrations of this compound for 48 hours. These data are representative of the expected outcomes based on the known biological activities of this compound.
Table 1: Effect of this compound on Apoptosis Induction
| Treatment | Concentration (µM) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) | Live Cells (%) (Annexin V-/PI-) |
| Control | 0 | 5.2 ± 0.8 | 3.1 ± 0.5 | 91.7 ± 1.2 |
| This compound | 10 | 15.8 ± 1.5 | 5.7 ± 0.9 | 78.5 ± 2.1 |
| This compound | 25 | 28.4 ± 2.1 | 10.2 ± 1.3 | 61.4 ± 3.0 |
| This compound | 50 | 45.1 ± 3.5 | 18.6 ± 2.0 | 36.3 ± 4.2 |
Table 2: Effect of this compound on Cell Cycle Distribution
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptotic) (%) | |---|---|---|---|---| | Control | 0 | 60.5 ± 2.5 | 25.1 ± 1.8 | 14.4 ± 1.2 | 2.1 ± 0.4 | | this compound | 10 | 65.2 ± 2.8 | 20.3 ± 1.5 | 14.5 ± 1.3 | 4.8 ± 0.7 | | this compound | 25 | 70.8 ± 3.1 | 15.1 ± 1.2 | 14.1 ± 1.1 | 9.7 ± 1.1 | | this compound | 50 | 50.3 ± 4.0 | 12.5 ± 1.0 | 37.2 ± 3.5 | 18.9 ± 2.2 |
Table 3: Effect of this compound on Intracellular Reactive Oxygen Species (ROS) Levels
| Treatment | Concentration (µM) | Mean Fluorescence Intensity (MFI) of DCF |
| Control | 0 | 1500 ± 120 |
| H2O2 (Positive Control) | 100 | 8500 ± 550 |
| This compound | 10 | 1350 ± 110 |
| This compound | 25 | 1100 ± 95 |
| This compound | 50 | 850 ± 70 |
Experimental Protocols
Apoptosis Analysis using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol details the detection of apoptosis in this compound-treated cells by identifying the externalization of phosphatidylserine (PS) on the cell membrane.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with desired concentrations of this compound for the specified duration.
-
Harvest the cells, including both adherent and floating populations, and wash them twice with cold PBS.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples within one hour using a flow cytometer.[3][4]
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol describes the analysis of cell cycle distribution in this compound-treated cells based on their DNA content.[5]
Materials:
-
This compound-treated and control cells
-
Phosphate Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Culture cells and treat with various concentrations of this compound for the desired time.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Acquire the data on a flow cytometer using a linear scale for the PI signal.[6][7]
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol outlines the detection of intracellular ROS levels in this compound-treated cells using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[8]
Materials:
-
This compound-treated and control cells
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)
-
Phosphate Buffered Saline (PBS) or serum-free medium
-
H2O2 (positive control)
-
Flow cytometer
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with different concentrations of this compound for the chosen duration. Include a positive control treated with H2O2.
-
Wash the cells with PBS or serum-free medium.
-
Load the cells with 10 µM DCFH-DA in PBS or serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Harvest the cells and resuspend them in PBS.
-
Immediately analyze the fluorescence intensity of dichlorofluorescein (DCF) using a flow cytometer.[9][10]
Visualizations
Caption: Experimental workflow for flow cytometry analysis.
Caption: this compound's inhibition of the MAPK signaling pathway.
Caption: this compound's inhibition of the NF-κB signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Differential Reactive Oxygen Species Production of Tear Neutrophils in Response to Various Stimuli In Vitro [mdpi.com]
- 10. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols: Assessing Nepetin's Effect on Enzyme Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nepetin, a naturally occurring O-methylated flavone, has garnered significant interest for its diverse pharmacological properties, including potent anti-inflammatory and anti-allergic effects. These biological activities are primarily attributed to its ability to modulate key enzymatic pathways. This document provides detailed application notes and protocols for assessing the effects of this compound on the activity of various enzymes, enabling researchers to further elucidate its mechanism of action and explore its therapeutic potential.
The primary mechanism of this compound's action involves the inhibition of critical signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Rather than direct, potent inhibition of isolated enzyme activity, current research indicates that this compound's efficacy is often measured by its impact on downstream cellular events, such as the phosphorylation state of key signaling proteins and the production of inflammatory mediators.
Data Presentation: Quantitative Effects of this compound
While direct enzyme inhibition data is limited, the following table summarizes the quantitative effects of this compound observed in cellular assays.
| Target Pathway/Enzyme System | Assessed Effect | Cell Type | IC50 / Effective Concentration | Citation(s) |
| MAPK Signaling Pathway | Inhibition of Nitric Oxide (NO) Release | Human Retinal Pigment Epithelial Cells | < 7 µM | [1] |
| NF-κB Signaling Pathway | Decreased phosphorylation of IKK, IκB, and p65 | ARPE-19 Cells | Dose-dependent | [2][3] |
| MAPK Signaling Pathway | Decreased phosphorylation of ERK1/2, JNK, and p38 | ARPE-19 Cells | Dose-dependent | [2][3] |
| PLCγ1/cPLA2 Signaling | Suppression of PLCγ1 and cPLA2 activation | Bone Marrow-Derived Mast Cells (BMMC) | Dose-dependent | [4] |
| Cyclooxygenase (COX) | Suppression of COX-2 protein expression | Bone Marrow-Derived Mast Cells (BMMC) | Dose-dependent | [4] |
Signaling Pathways Modulated by this compound
This compound's anti-inflammatory and anti-allergic effects are mediated through the modulation of complex signaling pathways. The following diagrams illustrate the key enzymatic steps affected by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibits IL-1β induced inflammation via NF-κB and MAPKs signaling pathways in ARPE-19 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a natural compound from Inulae flos, suppresses degranulation and eicosanoid generation through PLCγ1 and Akt signaling pathways in mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the Bioavailability of Nepetin Through Advanced Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nepetin, a naturally occurring flavonoid, has demonstrated significant therapeutic potential, particularly in modulating inflammatory and allergic responses. However, its clinical utility is hampered by poor aqueous solubility and low oral bioavailability. This document provides detailed application notes and experimental protocols for the development and evaluation of advanced delivery systems designed to overcome these limitations. The focus is on nano-scale formulations, including nanosuspensions, solid lipid nanoparticles (SLNs), liposomes, and self-emulsifying drug delivery systems (SEDDS), which have shown promise in enhancing the bioavailability of poorly soluble flavonoids. While specific data for this compound is limited, the provided protocols are based on established methods for structurally similar flavonoids and serve as a comprehensive guide for researchers.
Introduction to this compound and Bioavailability Challenges
This compound (3',4',5,6,7-pentamethoxy-flavone) is a flavonoid found in various medicinal plants. In vitro and in vivo studies have highlighted its role in suppressing degranulation and the generation of eicosanoids in mast cells by targeting PLCγ1 and Akt signaling pathways.[1] Furthermore, this compound has been shown to inhibit IL-1β induced inflammation by modulating NF-κB and MAPKs signaling pathways.[2][3]
Despite these promising biological activities, the therapeutic application of this compound is challenged by its poor water solubility, which leads to low dissolution rates in the gastrointestinal tract and consequently, poor oral bioavailability. To exert its systemic effects, it is crucial to develop formulation strategies that enhance its solubility and absorption.[1][4] Nanotechnology-based delivery systems offer a promising solution by increasing the surface area of the drug, improving its dissolution, and facilitating its transport across biological membranes.[5][6][7]
Overview of Delivery Systems for Enhanced Bioavailability
Several advanced drug delivery systems can be employed to enhance the oral bioavailability of poorly soluble flavonoids like this compound. These include:
-
Nanosuspensions: Sub-micron colloidal dispersions of pure drug particles stabilized by polymers or surfactants. The small particle size leads to a significant increase in surface area and dissolution velocity.[6][8]
-
Solid Lipid Nanoparticles (SLNs): Colloidal carriers made from solid lipids that are biocompatible and biodegradable. They can encapsulate lipophilic drugs and offer controlled release profiles.
-
Liposomes: Vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. They can protect the drug from degradation and enhance cellular uptake.[9]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[10][11][12]
Quantitative Data on Bioavailability Enhancement of Flavonoids
| Flavonoid | Delivery System | Animal Model | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Naringenin | Nanosuspension | Rats | ~4000 (NS) vs ~2000 (Pure) | 2 (NS) vs 4 (Pure) | ~18000 (NS) vs ~10000 (Pure) | ~180% | [8] |
| Nifedipine | Proliposomes | Rats | ~1200 (Lipo) vs ~150 (Pure) | 2 (Lipo) vs 1 (Pure) | ~10000 (Lipo) vs ~1000 (Pure) | ~1000% | [13][14] |
| Curcumin Derivative | Solid Lipid Nanoparticles | Rats | ~1500 (SLN) vs ~50 (Pure) | 4 (SLN) vs 0.5 (Pure) | ~40000 (SLN) vs ~1080 (Pure) | ~3700% | [15] |
| Piperine | SEDDS | Rats | ~3800 (SEDDS) vs ~1000 (Pure) | 1 (SEDDS) vs 2 (Pure) | ~6000 (SEDDS) vs ~1150 (Pure) | 625.74% | [16] |
Experimental Protocols
This section provides detailed protocols for the preparation and characterization of various this compound delivery systems.
Preparation of this compound-Loaded Nanosuspension
Principle: The anti-solvent precipitation method involves dissolving the drug in a solvent and then introducing this solution into an anti-solvent, causing the drug to precipitate as nanoparticles. Sonication is used to control the particle size and prevent aggregation.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K-30) as a stabilizer
-
Organic solvent (e.g., acetone, ethanol)
-
Deionized water (as anti-solvent)
Protocol:
-
Dissolve this compound in the organic solvent to prepare the drug solution.
-
Dissolve PVP K-30 in deionized water to prepare the stabilizer solution (anti-solvent).
-
Inject the this compound solution into the stabilizer solution under high-speed stirring.
-
Immediately sonicate the resulting mixture using a probe sonicator for a specified time to form the nanosuspension.
-
The nanosuspension can be used as a liquid dosage form or lyophilized to produce a solid powder for reconstitution.[8]
Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
Principle: The high-shear homogenization and ultrasonication method involves dispersing a melted lipid phase containing the drug in a hot aqueous surfactant solution to form a coarse emulsion, which is then homogenized to produce nanoparticles.
Materials:
-
This compound
-
Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Deionized water
Protocol:
-
Melt the solid lipid at a temperature above its melting point.
-
Disperse this compound in the melted lipid.
-
Heat the aqueous surfactant solution to the same temperature.
-
Add the hot aqueous phase to the melted lipid phase and homogenize using a high-shear homogenizer to form a coarse pre-emulsion.
-
Sonicate the pre-emulsion using a probe sonicator to reduce the particle size to the nanometer range.
-
Cool the nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
Preparation of this compound-Loaded Liposomes
Principle: The thin-film hydration method involves dissolving lipids and the drug in an organic solvent, evaporating the solvent to form a thin lipid film, and then hydrating the film with an aqueous solution to form liposomes.
Materials:
-
This compound
-
Phospholipids (e.g., soy phosphatidylcholine, egg phosphatidylcholine)
-
Cholesterol (as a membrane stabilizer)
-
Organic solvent (e.g., chloroform, methanol)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
Protocol:
-
Dissolve this compound, phospholipids, and cholesterol in the organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, dry lipid film on the inner wall of the flask.
-
Hydrate the lipid film with the aqueous buffer by rotating the flask at a temperature above the lipid phase transition temperature.
-
The resulting liposomal suspension can be sonicated or extruded through polycarbonate membranes to reduce the vesicle size and lamellarity.[9]
Preparation of this compound-Loaded Self-Emulsifying Drug Delivery System (SEDDS)
Principle: SEDDS are prepared by simply mixing the oil, surfactant, and co-solvent in appropriate ratios. The drug is dissolved in this mixture.
Materials:
-
This compound
-
Oil (e.g., oleic acid, Capryol™ 90)
-
Surfactant (e.g., Tween® 80, Cremophor® EL)
-
Co-solvent (e.g., Transcutol® HP, propylene glycol)
Protocol:
-
Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the appropriate components.
-
Construct a ternary phase diagram to identify the self-emulsifying region.
-
Accurately weigh the selected oil, surfactant, and co-solvent into a glass vial.
-
Heat the mixture at a controlled temperature (e.g., 40°C) and stir until a homogenous solution is formed.
-
Add and dissolve the required amount of this compound in the homogenous mixture with continuous stirring.[11][16]
Characterization and Evaluation Protocols
Particle Size, Polydispersity Index (PDI), and Zeta Potential
Method: Dynamic Light Scattering (DLS) Protocol:
-
Dilute the nanoformulation with deionized water to an appropriate concentration.
-
Analyze the sample using a DLS instrument to determine the mean particle size, PDI (an indicator of size distribution), and zeta potential (an indicator of colloidal stability).
Entrapment Efficiency (EE) and Drug Loading (DL)
Method: Ultracentrifugation or Centrifugal Filtration followed by UV-Vis Spectrophotometry or HPLC. Protocol:
-
Separate the un-encapsulated this compound from the nanoformulation by centrifuging the sample.
-
Quantify the amount of free this compound in the supernatant using a validated analytical method.
-
Calculate EE and DL using the following equations:
-
EE (%) = [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100
-
DL (%) = [(Total amount of this compound - Amount of free this compound) / Total weight of nanoparticles] x 100
-
In Vitro Drug Release Study
Method: Dialysis Bag Method Protocol:
-
Place a known amount of the this compound formulation in a dialysis bag with a specific molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., simulated gastric fluid followed by simulated intestinal fluid) maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.
-
Analyze the concentration of this compound in the withdrawn samples.
In Vivo Pharmacokinetic Study
Animal Model: Rats or mice Protocol:
-
Administer the this compound formulation and the pure this compound suspension (as control) orally to different groups of animals at a specific dose.
-
Collect blood samples at predetermined time points.
-
Separate the plasma and analyze the concentration of this compound using a validated bioanalytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC to determine the relative bioavailability.[8][15][16]
Visualizations
Signaling Pathways Modulated by this compound
Caption: Signaling pathways modulated by this compound in inflammatory and allergic responses.
Experimental Workflow for Nanosuspension Preparation and Evaluation
Caption: Workflow for the preparation and evaluation of this compound nanosuspensions.
Conclusion
The development of advanced drug delivery systems, particularly nanoformulations, holds significant promise for improving the therapeutic efficacy of this compound by enhancing its oral bioavailability. The protocols and data presented in this document, though based on structurally similar flavonoids, provide a robust framework for researchers to initiate and advance their work on this compound delivery systems. Further research is warranted to optimize these formulations specifically for this compound and to conduct comprehensive in vivo studies to validate their efficacy and safety.
References
- 1. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability [mdpi.com]
- 3. Flavonoid Bioavailability and Attempts for Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijarmps.org [ijarmps.org]
- 7. Encapsulation of Natural Polyphenolic Compounds; a Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation and Evaluation of Naringenin Nanosuspensions for Bioavailability Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. researchgate.net [researchgate.net]
- 11. In vivo evaluation of an oral self-emulsifying drug delivery system (SEDDS) for exenatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Formulation and In Vivo Evaluation of a Solid Self-Emulsifying Drug Delivery System Using Oily Liquid Tocotrienols as Model Active Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. A Liposomal Formulation for Improving Solubility and Oral Bioavailability of Nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Solid lipid nanoparticle as an effective drug delivery system of a novel curcumin derivative: formulation, release in vitro and pharmacokinetics in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijpsr.com [ijpsr.com]
Unlocking Therapeutic Potential: Experimental Design for Studying Nepetin's Synergistic Effects
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive guide for investigating the synergistic potential of Nepetin, a naturally occurring flavonoid with known anti-inflammatory and cytotoxic properties. These detailed Application Notes and Protocols provide a robust framework for designing and executing experiments to explore how this compound can enhance the efficacy of other therapeutic agents, potentially leading to the development of more effective and lower-dose treatment regimens.
This compound, also known as 6-methoxyluteolin, has demonstrated significant biological activity, including the modulation of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[1] These pathways are central to inflammatory responses and cancer cell proliferation, making this compound a prime candidate for combination therapy research. By combining this compound with other drugs, it may be possible to achieve a greater therapeutic effect than with either agent alone, a phenomenon known as synergy.
These application notes provide detailed methodologies for in vitro and in vivo studies, guidance on data analysis and interpretation, and illustrative diagrams of key experimental workflows and signaling pathways.
I. Application Notes
Introduction to this compound and Synergy
This compound is a flavonoid found in various plants and has been shown to possess anti-inflammatory, antioxidant, and antiproliferative activities.[2] Synergistic interactions occur when the combined effect of two or more drugs is greater than the sum of their individual effects. Studying these interactions is crucial for developing novel therapeutic strategies that can enhance efficacy, reduce toxicity, and overcome drug resistance.
Potential Synergistic Combinations with this compound
Based on its known mechanisms of action, this compound is a promising candidate for combination studies with:
-
Chemotherapeutic Agents: Conventional chemotherapy drugs such as paclitaxel, cisplatin, and doxorubicin often have significant side effects. Flavonoids structurally similar to this compound, like luteolin and apigenin, have demonstrated synergistic effects with these agents in various cancer cell lines.[3][4][5][6][7] A combination approach could potentially allow for lower, less toxic doses of chemotherapy while achieving a greater anti-cancer effect.
-
Anti-inflammatory Drugs: this compound's potent anti-inflammatory properties, mediated through the inhibition of NF-κB and MAPK pathways, suggest potential synergy with other anti-inflammatory compounds, including non-steroidal anti-inflammatory drugs (NSAIDs) or other natural anti-inflammatory molecules.[8]
-
Targeted Therapies: Combining this compound with drugs that target specific molecules in the NF-κB or MAPK signaling pathways could lead to a more profound and sustained inhibition of these pro-inflammatory and pro-proliferative cascades.
Key Experimental Readouts for Synergy Assessment
To determine the nature of the interaction between this compound and another compound, the following readouts are essential:
-
Cell Viability and Proliferation: Assays such as MTT, XTT, or CellTiter-Glo® are fundamental for assessing the cytotoxic or cytostatic effects of the individual compounds and their combinations.
-
Apoptosis Induction: Measuring markers of programmed cell death, such as caspase activation (e.g., caspase-3, -8, -9) and PARP cleavage, can elucidate the mechanism of synergistic cytotoxicity.
-
Inflammatory Mediator Production: Quantifying the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), nitric oxide (NO), and prostaglandin E2 (PGE2) is crucial for evaluating synergistic anti-inflammatory effects.
-
Signaling Pathway Modulation: Western blotting or other protein analysis techniques should be used to assess the phosphorylation status and expression levels of key proteins in the NF-κB and MAPK pathways (e.g., p-p65, p-IκBα, p-ERK, p-JNK, p-p38).
II. Experimental Protocols
In Vitro Synergy Assessment in Cancer Cells
This protocol outlines a general workflow for evaluating the synergistic cytotoxic effects of this compound in combination with a chemotherapeutic agent (e.g., paclitaxel) in a cancer cell line.
Protocol Details:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Single-Agent IC50 Determination: Treat cells with a serial dilution of this compound and the chemotherapeutic agent separately for 48 hours. Determine the 50% inhibitory concentration (IC50) for each compound using a cell viability assay.
-
Combination Treatment (Fixed-Ratio Method): Based on the individual IC50 values, prepare a series of dilutions of both drugs at a fixed molar ratio (e.g., 1:1, 1:2, 2:1). Treat the cells with these combinations for 48 hours.
-
Cell Viability Assessment: Perform an MTT assay to determine the percentage of cell viability for each treatment group.
-
Data Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method.
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Mechanistic Studies: For synergistic combinations, perform further experiments such as Western blotting for apoptosis markers (cleaved PARP, cleaved caspase-3) and key signaling proteins (p-p65, p-ERK).
In Vitro Synergy Assessment for Anti-inflammatory Effects
This protocol describes a method to evaluate the synergistic anti-inflammatory effects of this compound in combination with another anti-inflammatory compound in a macrophage cell line.
Protocol Details:
-
Cell Seeding: Plate RAW 264.7 macrophage cells in 24-well plates and allow them to adhere.
-
Pre-treatment: Pre-treat the cells for 1 hour with various concentrations of this compound, the second anti-inflammatory compound, or their combination.
-
Inflammatory Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the cell culture medium and incubate for 24 hours.
-
Nitric Oxide Measurement: Collect the cell culture supernatant and measure the concentration of nitric oxide using the Griess reagent.
-
Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.
-
Protein Expression Analysis: Lyse the cells and perform Western blotting to analyze the expression of iNOS, COX-2, and the phosphorylation of key signaling proteins in the NF-κB and MAPK pathways.
-
Data Analysis: Analyze the data for a greater-than-additive reduction in inflammatory markers in the combination treatment groups compared to the single-agent groups. Isobolographic analysis can be used to formally determine synergy.
III. Data Presentation
Quantitative data from synergy experiments should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: Synergistic Cytotoxicity of this compound and Paclitaxel in A549 Cells
| Treatment Group | Concentration (µM) | % Cell Viability (Mean ± SD) | Combination Index (CI) |
| This compound | 10 | 85 ± 4.2 | - |
| 20 | 68 ± 3.5 | - | |
| 40 | 51 ± 2.8 | - | |
| Paclitaxel | 5 | 82 ± 5.1 | - |
| 10 | 65 ± 4.7 | - | |
| 20 | 48 ± 3.9 | - | |
| This compound + Paclitaxel | 10 + 5 | 55 ± 3.1 | 0.85 (Slight Synergy) |
| 20 + 10 | 32 ± 2.5 | 0.62 (Synergy) | |
| 40 + 20 | 15 ± 1.9 | 0.45 (Strong Synergy) |
Table 2: Synergistic Inhibition of Nitric Oxide Production by this compound and Compound Y in LPS-stimulated RAW 264.7 Cells
| Treatment Group | Concentration (µM) | NO Production (% of Control) |
| Control (LPS only) | - | 100 ± 8.5 |
| This compound | 5 | 78 ± 6.2 |
| 10 | 55 ± 4.9 | |
| Compound Y | 2 | 81 ± 7.1 |
| 4 | 60 ± 5.3 | |
| This compound + Compound Y | 5 + 2 | 45 ± 3.8 |
| 10 + 4 | 25 ± 2.1 | |
| *p < 0.05 compared to the expected additive effect. |
IV. Signaling Pathway Diagrams
Understanding the molecular pathways modulated by this compound is key to designing rational drug combinations.
These application notes and protocols offer a foundational guide for the systematic investigation of this compound's synergistic effects. By employing these standardized methods, researchers can generate robust and comparable data, accelerating the translation of these promising findings into novel therapeutic applications.
References
- 1. Synergistic Effect of Apigenin and Curcumin on Apoptosis, Paraptosis and Autophagy-related Cell Death in HeLa Cells | Anticancer Research [ar.iiarjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. Luteolin Synergistically Enhances Antitumor Activity of Oxaliplatin in Colorectal Carcinoma via AMPK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Luteolin combined with low-dose paclitaxel synergistically inhibits epithelial-mesenchymal transition and induces cell apoptosis on esophageal carcinoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic Effects of Apigenin and Paclitaxel on Apoptosis of Cancer Cells | PLOS One [journals.plos.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Synergistic Effects of Apigenin and Paclitaxel on Apoptosis of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flavonoid combinations cause synergistic inhibition of proinflammatory mediator secretion from lipopolysaccharide-induced RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Nepetin's Potential in Attenuating Passive Cutaneous Anaphylaxis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nepetin, a naturally occurring flavonoid, has demonstrated significant anti-allergic and anti-inflammatory properties. This document provides detailed application notes and protocols for investigating the efficacy of this compound in a passive cutaneous anaphylaxis (PCA) mouse model. The PCA model is a well-established in vivo assay for studying IgE-mediated type I hypersensitivity reactions, which are central to allergic responses. This compound has been shown to suppress mast cell degranulation and the release of inflammatory mediators, suggesting its potential as a therapeutic agent for allergic diseases.[1] These protocols and data serve as a comprehensive resource for researchers evaluating this compound and other potential anti-allergic compounds.
Data Presentation
The following tables summarize the dose-dependent inhibitory effects of flavonoids, structurally and functionally similar to this compound, on the passive cutaneous anaphylaxis (PCA) reaction. This data is representative of the expected outcomes when testing this compound in a PCA model.
Table 1: Effect of Oral Administration of a Representative Flavonoid on Ear Swelling in PCA Mouse Model
| Treatment Group | Dose (mg/kg) | Ear Swelling (mm) | Inhibition (%) |
| Normal Control | - | 0.02 ± 0.01 | - |
| Vehicle Control (PCA) | - | 0.25 ± 0.03 | - |
| Representative Flavonoid | 10 | 0.15 ± 0.02 | 40.0 |
| Representative Flavonoid | 25 | 0.10 ± 0.02 | 60.0 |
| Representative Flavonoid | 50 | 0.07 ± 0.01 | 72.0 |
| Positive Control (Cyproheptadine) | 10 | 0.08 ± 0.01 | 68.0 |
*Data are presented as mean ± SEM. *p < 0.05 compared to the vehicle control group.
Table 2: Effect of Oral Administration of a Representative Flavonoid on Evans Blue Dye Extravasation in PCA Mouse Model
| Treatment Group | Dose (mg/kg) | Absorbance at 620 nm | Inhibition (%) |
| Normal Control | - | 0.01 ± 0.00 | - |
| Vehicle Control (PCA) | - | 0.18 ± 0.02 | - |
| Representative Flavonoid | 10 | 0.11 ± 0.01 | 38.9 |
| Representative Flavonoid | 25 | 0.07 ± 0.01 | 61.1 |
| Representative Flavonoid | 50 | 0.05 ± 0.01 | 72.2 |
| Positive Control (Cyproheptadine) | 10 | 0.06 ± 0.01 | 66.7 |
*Data are presented as mean ± SEM. *p < 0.05 compared to the vehicle control group.
Experimental Protocols
Passive Cutaneous Anaphylaxis (PCA) Model Protocol
This protocol details the induction and evaluation of a passive cutaneous anaphylaxis reaction in mice to assess the anti-allergic effects of this compound.
Materials:
-
Male BALB/c mice (8 weeks old)
-
Anti-dinitrophenol (DNP) IgE antibody
-
DNP-human serum albumin (HSA)
-
This compound (or other test compound)
-
Cyproheptadine (positive control)
-
Evans blue dye
-
Phosphate-buffered saline (PBS)
-
Formamide
-
Micrometer gauge
-
Spectrophotometer
Procedure:
-
Sensitization:
-
Anesthetize mice lightly with isoflurane.
-
Inject each mouse intradermally in the right ear pinna with 20 µL of anti-DNP IgE (0.08 µ g/ear ) dissolved in PBS.[2]
-
The left ear can be injected with PBS as a negative control.
-
-
Compound Administration:
-
24 hours after sensitization, administer this compound (e.g., 10, 25, 50 mg/kg) or the vehicle (e.g., 0.5% carboxymethylcellulose) orally to the respective groups of mice.[1]
-
Administer the positive control, cyproheptadine (10 mg/kg), to a separate group.
-
-
Antigen Challenge and Dye Injection:
-
One hour after compound administration, challenge the mice by intravenous (IV) injection of 200 µL of DNP-HSA (60 µ g/mouse ) containing 1% Evans blue dye into the tail vein.[2]
-
-
Measurement of Ear Swelling:
-
Thirty minutes after the antigen challenge, measure the thickness of both ears using a dial thickness micrometer gauge.[2]
-
The increase in ear thickness is an index of the inflammatory response.
-
-
Quantification of Dye Extravasation:
-
Immediately after measuring ear thickness, sacrifice the mice by cervical dislocation.
-
Excise the ears and place them in separate tubes containing 1 mL of formamide.
-
Incubate the tubes at 63°C overnight to extract the Evans blue dye.[3]
-
Centrifuge the tubes and measure the absorbance of the supernatant at 620 nm using a spectrophotometer. The amount of dye is proportional to the increase in vascular permeability.[2]
-
-
Data Analysis:
-
Calculate the percentage inhibition of ear swelling and dye extravasation for each treatment group compared to the vehicle control group.
-
Statistical analysis can be performed using a one-way ANOVA followed by a suitable post-hoc test.
-
Visualizations
Experimental Workflow for PCA Model
Caption: Workflow of the passive cutaneous anaphylaxis (PCA) experiment.
Signaling Pathway of this compound in Mast Cells
Caption: this compound's inhibitory effect on the IgE-mediated signaling pathway in mast cells.
Mechanism of Action
This compound exerts its anti-allergic effects by targeting key signaling molecules in the IgE-mediated mast cell activation pathway.[1] Upon antigen cross-linking of IgE bound to the high-affinity IgE receptor (FcεRI) on mast cells, a signaling cascade is initiated. This compound has been shown to inhibit the activation of Phospholipase Cγ1 (PLCγ1) and Akt.[1] This inhibition leads to a suppression of downstream events, including the influx of intracellular calcium (Ca²⁺) and the activation of the transcription factor NF-κB.[1] The reduction in intracellular calcium levels directly attenuates the degranulation of mast cells, thereby preventing the release of pre-formed mediators such as histamine.[1] Furthermore, the inhibition of the Akt/NF-κB pathway leads to a decrease in the generation of newly synthesized inflammatory mediators like leukotriene C₄ (LTC₄) and prostaglandin D₂ (PGD₂).[1] Notably, this compound's inhibitory action appears to be specific to these pathways, as it has been reported not to affect the activation of mitogen-activated protein kinases (MAPKs).[1] Through this multi-targeted inhibition of critical signaling nodes, this compound effectively dampens the mast cell-driven inflammatory response characteristic of passive cutaneous anaphylaxis.
References
Troubleshooting & Optimization
Technical Support Center: Improving Nepetin Solubility for Cell Culture Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of nepetin in cell culture assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended primary solvent for dissolving this compound for cell culture experiments?
A1: The recommended primary solvent for dissolving this compound is dimethyl sulfoxide (DMSO). This compound exhibits high solubility in DMSO, which allows for the preparation of concentrated stock solutions.
Q2: I'm struggling to dissolve this compound in DMSO at room temperature. What can I do?
A2: If you are encountering solubility issues with this compound in DMSO at room temperature, you can employ the following techniques to enhance dissolution. Applying heat and sonication can significantly increase the solubility of this compound in DMSO.[1] For instance, warming the solution to 37°C or 60°C while vortexing or using an ultrasonic bath can facilitate the complete dissolution of the compound.[1]
Q3: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. How can I prevent this?
A3: Precipitation upon dilution of a DMSO stock solution into an aqueous cell culture medium is a common issue with hydrophobic compounds like this compound. To mitigate this, consider the following strategies:
-
Optimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your cell culture medium, as high concentrations can be cytotoxic. A final DMSO concentration of 0.5% or lower is generally considered safe for most cell lines.
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the final volume of media, perform a serial dilution. First, create an intermediate dilution of the this compound-DMSO stock in a small volume of pre-warmed (37°C) cell culture medium. Then, add this intermediate solution to the final volume of the medium.
-
Rapid Mixing: When adding the this compound solution (either the stock or intermediate dilution) to the cell culture medium, ensure rapid and thorough mixing by gentle vortexing or swirling.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: The tolerance to DMSO varies between cell lines. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% to avoid significant cytotoxicity. Some sensitive cell lines may require even lower concentrations (e.g., ≤ 0.1%). It is always recommended to perform a vehicle control experiment (treating cells with the same final concentration of DMSO without this compound) to assess the impact of the solvent on your specific cell line.
Q5: How should I prepare and store a stock solution of this compound?
A5: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM, 50 mM, or higher, depending on your experimental needs and the solubility limits). Once the this compound is fully dissolved, it is best practice to filter-sterilize the stock solution using a 0.22 µm syringe filter. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, potentially affecting solubility. Store the aliquots at -20°C or -80°C for long-term stability.
Data Presentation: this compound Solubility
The solubility of this compound in common laboratory solvents is summarized in the table below. Please note that solubility can be influenced by factors such as temperature, pH, and the presence of other solutes.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 10 mg/mL (31.62 mM) | Sonication is recommended. |
| 125 mg/mL (395.24 mM) | Achievable with ultrasonication, warming, and heating to 60°C.[1] | |
| Ethanol | Soluble | Specific quantitative data is limited, but flavonoids generally exhibit good solubility in ethanol. The polarity of the ethanol-water mixture can influence solubility. |
| Water | Practically Insoluble | As with many flavonoids, this compound has very low solubility in aqueous solutions. |
Troubleshooting Guide: this compound Precipitation in Media
This guide provides a systematic approach to resolving issues of this compound precipitation in cell culture media.
| Observed Issue | Potential Cause | Recommended Solution |
| Immediate precipitation upon adding DMSO stock to media. | High final concentration of this compound exceeding its aqueous solubility. | 1. Lower the final working concentration of this compound in your experiment. 2. Increase the final volume of the cell culture medium to achieve a lower concentration. |
| Final DMSO concentration is too low to maintain solubility. | 1. While keeping the final DMSO concentration below cytotoxic levels (ideally ≤ 0.5%), ensure it is sufficient to aid solubility. 2. Consider preparing a slightly more concentrated stock solution in DMSO to minimize the volume added to the media. | |
| Inadequate mixing. | Add the this compound-DMSO stock solution dropwise to the pre-warmed media while gently vortexing or swirling to ensure rapid and even dispersion. | |
| Precipitation observed after a period of incubation. | Temperature fluctuations. | Ensure all solutions, including media and this compound stock, are at 37°C before mixing. Maintain a stable temperature in the incubator. |
| Interaction with media components. | 1. Test the solubility of this compound in different basal media (e.g., DMEM, RPMI-1640). 2. Evaluate the effect of serum (FBS) concentration on this compound solubility. | |
| pH of the medium. | Ensure the pH of your cell culture medium is stable and within the optimal range for your cells (typically pH 7.2-7.4). |
Experimental Protocols
Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for use in cell culture assays.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heating block (optional)
-
Sonicator (optional)
-
Sterile 0.22 µm syringe filter
Procedure:
-
Calculate the required mass of this compound:
-
Molecular Weight (MW) of this compound: 316.26 g/mol
-
To prepare 1 mL of a 50 mM stock solution:
-
Mass (g) = 0.050 mol/L * 0.001 L * 316.26 g/mol = 0.0158 g = 15.8 mg
-
-
-
Weighing: Accurately weigh 15.8 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution:
-
Add 1 mL of sterile DMSO to the tube containing the this compound powder.
-
Vortex the tube vigorously for 1-2 minutes.
-
If the this compound does not fully dissolve, warm the tube to 37°C in a water bath for 5-10 minutes and vortex again. For highly concentrated solutions, brief sonication may be necessary to achieve complete dissolution.[1]
-
-
Sterilization: Filter the this compound stock solution through a sterile 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of this compound Working Solution for Cell Treatment
Objective: To prepare a final working solution of this compound in cell culture medium for treating cells.
Materials:
-
50 mM this compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed (37°C) complete cell culture medium (containing serum, if required)
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Determine the final desired concentration of this compound and DMSO. For this example, we will prepare a 10 µM this compound working solution with a final DMSO concentration of 0.02%.
-
Intermediate Dilution (Recommended):
-
Prepare a 1:10 intermediate dilution of the 50 mM stock solution in pre-warmed medium.
-
Add 2 µL of the 50 mM this compound stock to 18 µL of pre-warmed medium to create a 5 mM intermediate solution. Mix well by gentle pipetting.
-
-
Final Dilution:
-
Add the appropriate volume of the stock or intermediate solution to the final volume of pre-warmed cell culture medium.
-
To prepare 1 mL of a 10 µM working solution from the 50 mM stock:
-
Volume of stock = (10 µM * 1000 µL) / 50,000 µM = 0.2 µL
-
Add 0.2 µL of the 50 mM stock to 999.8 µL of pre-warmed medium.
-
-
To prepare 1 mL of a 10 µM working solution from the 5 mM intermediate solution:
-
Volume of intermediate = (10 µM * 1000 µL) / 5000 µM = 2 µL
-
Add 2 µL of the 5 mM intermediate to 998 µL of pre-warmed medium.
-
-
-
Mixing: Immediately after adding the this compound solution, mix the working solution thoroughly by gentle inversion or swirling.
-
Cell Treatment: Use the freshly prepared working solution to treat your cells. Remember to include a vehicle control (medium with the same final concentration of DMSO).
Mandatory Visualizations
Signaling Pathway Diagrams
This compound has been shown to exert its biological effects through the modulation of several key signaling pathways, including the PI3K/Akt and NF-κB pathways.
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Caption: this compound suppresses the NF-κB signaling pathway.
Experimental Workflow Diagram
Caption: Experimental workflow for preparing and using this compound in cell culture.
References
Nepetin In Vitro Optimization: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of nepetin in in vitro studies. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and quantitative data summaries to facilitate effective and reproducible research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary in vitro biological activities? A1: this compound (also known as 6-methoxyluteolin) is a natural flavonoid compound.[1] Its primary reported in vitro activities include potent anti-inflammatory, antioxidant, and anti-allergic effects.[2][3][4] It has been shown to inhibit the secretion of inflammatory cytokines like IL-6, IL-8, and MCP-1.[3][5] Additionally, this compound has demonstrated cytotoxic activity against various tumor cell lines.[6][7]
Q2: What is the recommended solvent for preparing this compound stock solutions? A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for this compound.[5][8] this compound is highly soluble in DMSO, with concentrations up to 125 mg/mL achievable with warming and sonication.[5][8]
Q3: What is a typical starting concentration range for this compound in in vitro experiments? A3: A typical starting concentration range for this compound is between 2.5 µM and 20 µM. Studies have shown significant inhibition of inflammatory mediators within this range.[5][9] For cytotoxicity studies on tumor cell lines, higher concentrations may be required, while for non-cytotoxic applications, it is crucial to determine the optimal non-toxic concentration for the specific cell line being used.[6]
Q4: How should I prepare this compound stock and working solutions for cell culture? A4: Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in 100% cell culture-grade DMSO.[5][8] This stock should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8] To prepare a working solution, dilute the DMSO stock directly into the cell culture medium. It is critical to ensure the final concentration of DMSO in the culture does not exceed levels toxic to the cells, typically below 0.5%, with 0.1% being preferable for sensitive or primary cells.[10]
Q5: Is this compound cytotoxic? A5: this compound can be cytotoxic, particularly at higher concentrations. It has been shown to inhibit the proliferation of several tumor cell lines, including B-16 (murine skin cancer), HCT-8 (human colon cancer), and MCF-7 (human breast cancer).[7] For experiments where cytotoxicity is not the endpoint, it is essential to perform a dose-response curve to determine the maximum non-toxic concentration for your specific cell line.
Troubleshooting Guide
Q: My this compound solution precipitates when I add it to the cell culture medium. How can I fix this? A: Precipitation is a common issue when diluting a DMSO-solubilized compound into an aqueous medium.[11]
-
Problem: The concentration of this compound exceeds its solubility limit in the aqueous culture medium.
-
Solution 1: Decrease Final Concentration: The simplest solution is to lower the final working concentration of this compound.
-
Solution 2: Optimize Dilution Method: Instead of adding the this compound stock directly to the full volume of media, try a serial dilution. First, dilute the DMSO stock into a small volume of serum-containing medium or a buffer like PBS, vortexing gently, and then add this intermediate dilution to the final culture volume.[10]
-
Solution 3: Maintain Low DMSO Percentage: Ensure the final DMSO concentration in your culture is as low as possible (ideally ≤0.1%).[10] A higher percentage of DMSO can sometimes help with solubility but may introduce unwanted cellular effects or toxicity. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[10]
Q: I am not observing the expected anti-inflammatory effect of this compound in my cell model. What could be wrong? A: Several factors could contribute to a lack of observable effect.
-
Problem: The concentration of this compound may be too low, or the treatment time may be too short.
-
Solution 1: Optimize Dose and Time: Perform a dose-response (e.g., 1 µM to 25 µM) and time-course (e.g., 1, 6, 12, 24 hours) experiment to determine the optimal conditions for your specific cell line and inflammatory stimulus.[5]
-
Problem: The compound may have degraded.
-
Solution 2: Check Stock Solution Integrity: Flavonoids can be sensitive to light and repeated freeze-thaw cycles.[8] Use a fresh aliquot of your stock solution or prepare a new one. Ensure proper storage at -20°C or -80°C, protected from light.
-
Problem: The chosen inflammatory stimulus or endpoint may not be modulated by this compound's mechanism of action.
-
Solution 3: Verify Mechanism: Confirm that the signaling pathways you are investigating (e.g., NF-κB, MAPKs) are relevant in your cell model and are known to be inhibited by this compound.[3][12]
Q: I am observing significant cell death after this compound treatment, even at concentrations reported to be non-toxic. Why might this be happening? A: Unintended cytotoxicity can arise from several sources.
-
Problem: The specific cell line you are using is more sensitive to this compound than those in published reports.
-
Solution 1: Perform Cell-Specific Cytotoxicity Assay: Always begin by determining the IC50 value or the concentration that induces 50% cell death for your particular cell line using an assay like MTT or Trypan Blue exclusion. This will establish a safe working concentration range.
-
Problem: The final DMSO concentration is too high.
-
Solution 2: Check Vehicle Toxicity: Run a vehicle control with varying concentrations of DMSO (e.g., 0.1%, 0.25%, 0.5%) to determine the toxicity threshold of the solvent itself on your cells.[10]
-
Problem: Synergistic toxicity with other media components or the inflammatory stimulus.
-
Solution 3: Isolate Variables: Test the toxicity of this compound alone and in combination with your inflammatory agent (e.g., LPS, IL-1β) to check for any synergistic effects.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Comments |
|---|---|---|
| DMSO | 125 mg/mL (395.24 mM) | Requires sonication and warming to 60°C for maximum solubility.[5][8] |
| DMSO | 10 mg/mL (31.62 mM) | Sonication is recommended for dissolution.[13] |
Table 2: Effective Concentrations and IC₅₀ Values of this compound in In Vitro Assays
| Cell Line | Assay/Effect Measured | Concentration / IC₅₀ | Reference |
|---|---|---|---|
| ARPE-19 | Inhibition of IL-1β-induced IL-6 secretion | IC₅₀: 4.43 µM | [5][8] |
| ARPE-19 | Inhibition of IL-1β-induced IL-8 secretion | IC₅₀: 3.42 µM | [5][8] |
| ARPE-19 | Inhibition of IL-1β-induced MCP-1 secretion | IC₅₀: 4.17 µM | [5][8] |
| ARPE-19 | Inhibition of IKKα/β, IκBα, ERK1/2, JNK, p38 phosphorylation | 2.5 - 10 µM | [5] |
| 3T3-L1 Adipocytes | Stimulation of glucose uptake | 20 µM | [9] |
| Bone Marrow-Derived Mast Cells (BMMC) | Reduction of degranulation and LTC₄ generation | Not specified |[2] |
Table 3: Cytotoxic Activity of this compound
| Cell Line | Assay | Result | Reference |
|---|---|---|---|
| B-16 (murine melanoma) | Proliferation Inhibition | Active | [6][7] |
| HCT-8 (human colon) | Proliferation Inhibition | Active | [7] |
| MCF-7 (human breast) | Proliferation Inhibition | Active | [7] |
| CEM (leukemia) | Proliferation Inhibition | Active | [7] |
| HL-60 (leukemia) | Proliferation Inhibition | Active |[7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Reagents and Materials: this compound powder, cell culture-grade DMSO, sterile microcentrifuge tubes, cell culture medium (e.g., DMEM).
-
Primary Stock Preparation (100 mM): a. Weigh out 3.16 mg of this compound (MW: 316.26 g/mol ) under sterile conditions. b. Add 100 µL of sterile DMSO to the powder. c. To aid dissolution, warm the tube to 37°C and vortex or sonicate until the solution is clear.[8] d. Aliquot into smaller volumes (e.g., 10 µL) in sterile tubes to minimize freeze-thaw cycles. e. Store aliquots at -20°C (for up to 1 month) or -80°C (for up to 6 months), protected from light.[5]
-
Working Solution Preparation (Example: 10 µM in 10 mL medium): a. Pre-warm cell culture medium to 37°C. b. Add 1 µL of the 100 mM primary stock solution to 10 mL of medium. This results in a final DMSO concentration of 0.001%, which is negligible for most cell lines. c. Immediately vortex the medium gently to ensure rapid and even dispersion of this compound. d. Use the freshly prepared medium for cell treatment.
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is constant across all wells, including the vehicle control (0 µM this compound).
-
Incubation: Remove the old medium from the cells and add 100 µL of the this compound-containing medium. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 3: Quantification of Cytokine Secretion by ELISA
-
Cell Seeding and Treatment: Plate cells and allow them to adhere. Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1.5 hours).[5]
-
Inflammatory Stimulation: Add the inflammatory stimulus (e.g., 10 ng/mL IL-1β) to the wells (except for the unstimulated control) and incubate for the desired period (e.g., 24 hours).[8]
-
Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells and collect the cell-free supernatant.
-
ELISA Procedure: Perform the ELISA for the target cytokine (e.g., IL-6, IL-8) according to the manufacturer's instructions.
-
Analysis: Calculate the concentration of the cytokine in each sample based on the standard curve. Compare the results from this compound-treated groups to the stimulated vehicle control.
Protocol 4: Analysis of Signaling Pathway Activation by Western Blot
-
Cell Treatment: Plate cells to achieve ~80-90% confluency on the day of the experiment. Pre-treat with this compound for a specified time (e.g., 1.5 hours).[5]
-
Stimulation: Add the inflammatory stimulus for a short period known to induce phosphorylation of target proteins (e.g., 15-60 minutes for MAPK or IκBα phosphorylation).
-
Cell Lysis: Immediately place the plate on ice, wash cells with ice-cold PBS, and add lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Collect the lysate and determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel, separate the proteins, and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the phosphorylated and total forms of the proteins of interest (e.g., anti-p-p65, anti-p65, anti-p-ERK1/2, anti-ERK1/2).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.
Visualizations
Caption: General experimental workflow for in vitro this compound studies.
Caption: this compound's inhibition of the NF-κB signaling pathway.[3][5]
Caption: this compound's inhibition of MAPK signaling pathways.[3][12]
Caption: this compound's inhibition of mast cell degranulation pathways.[2]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a natural compound from Inulae flos, suppresses degranulation and eicosanoid generation through PLCγ1 and Akt signaling pathways in mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits IL-1β induced inflammation via NF-κB and MAPKs signaling pathways in ARPE-19 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cytotoxic activity of this compound, a flavonoid from Eupatorium ballotaefolium HBK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ingentaconnect.com [ingentaconnect.com]
- 8. file.glpbio.com [file.glpbio.com]
- 9. This compound Acts as a Multi-Targeting Inhibitor of Protein Tyrosine Phosphatases Relevant to Insulin Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lifetein.com [lifetein.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound | Histamine Receptor | Calcium Channel | TargetMol [targetmol.com]
Nepetin Technical Support Center: Troubleshooting Precipitation in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges with Nepetin precipitation in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound, also known as 6-Methoxyluteolin, is a natural flavonoid with potent anti-inflammatory and antioxidant properties.[1] Like many flavonoids, it has a hydrophobic structure, leading to limited solubility in water.[2] This poor aqueous solubility can lead to precipitation, which can negatively impact experimental reproducibility, bioavailability in in-vivo studies, and the overall efficacy of this compound in various assays.
Q2: What are the key factors that influence this compound's solubility and can lead to precipitation?
Several factors can cause this compound to precipitate from an aqueous solution:
-
pH: this compound's solubility is pH-dependent. With a predicted pKa of 6.48, its solubility is expected to increase in more alkaline conditions (pH > 7) due to the deprotonation of its hydroxyl groups, which increases its polarity.[3] In acidic or neutral aqueous buffers, this compound is more likely to remain in its less soluble, protonated form.
-
Temperature: Generally, the solubility of solid compounds in a liquid solvent increases with temperature. Preparing this compound solutions at a slightly elevated temperature can help increase the amount that dissolves. However, a sudden decrease in temperature can cause the solution to become supersaturated, leading to precipitation.
-
Solvent Composition: this compound is sparingly soluble in water but shows good solubility in organic solvents like dimethyl sulfoxide (DMSO), ethanol, and methanol.[1][3] When preparing aqueous solutions from a concentrated organic stock, the final concentration of the organic solvent is critical. If the percentage of the organic co-solvent is too low in the final aqueous solution, this compound may precipitate.
-
Concentration: Exceeding the solubility limit of this compound in a given aqueous buffer at a specific pH and temperature will inevitably lead to precipitation.
-
Presence of Other Solutes: High concentrations of salts in the buffer can sometimes decrease the solubility of organic compounds through the "salting out" effect.
Q3: My this compound solution precipitated overnight. What could be the cause?
Precipitation of this compound overnight is a common issue and can be attributed to several factors:
-
Temperature Fluctuation: A drop in the ambient temperature overnight can reduce the solubility of this compound in your solution, leading to precipitation.
-
Solvent Evaporation: If the solution container is not properly sealed, evaporation of the solvent (especially a volatile organic co-solvent) can occur, increasing the concentration of this compound beyond its solubility limit.
-
Slow Equilibration: The initial dissolution may have resulted in a supersaturated solution that appeared clear but was thermodynamically unstable. Over time, the excess solute crystallizes out of the solution.
-
Degradation: While less common for precipitation, degradation of the compound in certain buffer conditions over time could potentially lead to less soluble byproducts.[4][5]
Troubleshooting Guides
Issue 1: this compound Precipitates Immediately Upon Addition to Aqueous Buffer
This is a classic sign of exceeding the solubility limit in the final solvent system.
Troubleshooting Steps:
-
Verify Solvent Composition: Ensure the final concentration of the organic co-solvent (e.g., DMSO) is sufficient to maintain this compound's solubility. A final DMSO concentration of less than 1% is often desired for biological assays, but this may be too low for higher concentrations of this compound. Consider if a slightly higher co-solvent concentration is permissible for your experiment.
-
Modify the Order of Addition: When preparing the final dilution, add the aqueous buffer to your this compound stock solution slowly while vortexing or stirring vigorously. This gradual change in solvent polarity can sometimes prevent immediate precipitation.
-
Adjust the pH: If your experimental conditions allow, increase the pH of the aqueous buffer. A pH above 7.4 may significantly improve this compound's solubility.
-
Lower the this compound Concentration: You may be attempting to work at a concentration that is simply too high for the chosen aqueous buffer. Dilute your stock solution to a lower final concentration.
Issue 2: this compound Dissolves Initially but Precipitates After Some Time (e.g., hours or overnight)
This suggests the formation of a supersaturated and unstable solution.
Troubleshooting Steps:
-
Control Temperature: Store your prepared this compound solutions at a constant and, if possible, slightly elevated temperature (e.g., room temperature or 37°C, depending on experimental constraints) to prevent precipitation due to temperature drops.
-
Use Sonication and Warming for Stock Preparation: When preparing your initial high-concentration stock in an organic solvent like DMSO, use of an ultrasonic bath and gentle warming (e.g., to 60°C) can help ensure complete dissolution and may lead to a more stable final aqueous solution.[6]
-
Filter Sterilization: After preparing your final aqueous solution and before use (or storage), filter it through a 0.22 µm syringe filter. This will remove any microscopic seed crystals that could initiate precipitation.
-
Prepare Fresh Solutions: The most reliable approach is to prepare the final aqueous solution of this compound fresh before each experiment.
Quantitative Data Summary
Direct quantitative data for this compound's solubility in aqueous buffers at various pH and temperatures is limited in publicly available literature. However, data for its solubility in DMSO and for the structurally similar flavonoid, Luteolin, in water can provide some guidance.
Table 1: Solubility of this compound and a Structurally Similar Flavonoid
| Compound | Solvent | Temperature | Solubility | Reference |
| This compound | DMSO | Not Specified | ~10 mg/mL (31.62 mM) | [7] |
| This compound | DMSO | 60°C (with sonication) | 125 mg/mL (395.24 mM) | [6] |
| Luteolin | Water | 30°C | 0.0064 mg/mL | [8] |
| Luteolin | Water | Not Specified | < 1 mg/mL | [9] |
Note: The data for Luteolin is provided as an estimate for a similar flavonoid structure. The actual aqueous solubility of this compound may differ.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound, which can then be diluted into aqueous buffers for experiments.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or 125 mg/mL).
-
Dissolution:
-
Vortex the tube vigorously for 1-2 minutes.
-
For higher concentrations, place the tube in an ultrasonic water bath for 10-15 minutes.
-
If necessary, gently warm the solution to 37-60°C while intermittently vortexing until the powder is completely dissolved and the solution is clear.[6]
-
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Diluted Aqueous Working Solution of this compound
This protocol details the dilution of the DMSO stock solution into an aqueous buffer.
-
Buffer Preparation: Prepare the desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) and bring it to the final working temperature (e.g., 37°C).
-
Dilution:
-
Aliquot the required volume of the aqueous buffer into a sterile tube.
-
While vortexing the buffer, add the required volume of the this compound DMSO stock solution dropwise to achieve the final desired concentration.
-
Ensure the final DMSO concentration is as low as possible and compatible with your experimental system (typically ≤ 1%).
-
-
Final Check: Visually inspect the solution for any signs of precipitation. If the solution is not clear, it may be necessary to adjust the protocol (e.g., lower the final concentration or slightly increase the co-solvent percentage if permissible).
-
Use: Use the freshly prepared aqueous solution immediately for best results.
Visualizations
Signaling Pathways Inhibited by this compound
This compound has been shown to exert its anti-inflammatory effects by inhibiting several key signaling pathways. The following diagrams illustrate the points of inhibition by this compound.
Caption: this compound inhibits the NF-κB signaling pathway by suppressing IKK phosphorylation.
Caption: this compound inhibits the phosphorylation of key kinases in the MAPK signaling cascade.
Caption: this compound interferes with both the PLCγ1 and Akt signaling pathways.
Experimental Workflow for Troubleshooting this compound Precipitation
Caption: A logical workflow to diagnose and resolve this compound precipitation issues.
References
- 1. 6-Methoxyluteolin | CAS:520-11-6 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. CAS 520-11-6: this compound | CymitQuimica [cymitquimica.com]
- 3. 6-METHOXYLUTEOLIN | 520-11-6 [amp.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Degradation of mecillinam in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. This compound | Histamine Receptor | Calcium Channel | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Nepetin Technical Support Center: Troubleshooting Degradation in Experiments
Welcome to the technical support center for Nepetin, a valuable flavonoid compound for research in inflammation, cancer, and neuroprotection. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to this compound's stability during experimentation. By providing clear troubleshooting guidance and frequently asked questions, we aim to help you maintain the integrity of this compound in your studies and ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound, also known as 6-methoxyluteolin, is a naturally occurring O-methylated flavone found in various plants.[1] It exhibits a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[2] The stability of this compound is crucial because its degradation can lead to a loss of these biological activities, resulting in inaccurate and unreliable experimental outcomes.
Q2: What are the main factors that cause this compound degradation?
Like many flavonoids, this compound is susceptible to degradation under certain experimental conditions. The primary factors that can lead to its degradation include:
-
pH: this compound is more stable in acidic to neutral conditions and tends to degrade in alkaline environments.
-
Temperature: Elevated temperatures can accelerate the degradation of this compound.
-
Light: Exposure to UV and visible light can cause photodegradation.
-
Oxygen: The presence of oxygen can lead to oxidative degradation.
-
Metal Ions: Divalent metal ions, such as iron (Fe²⁺) and copper (Cu²⁺), can chelate with this compound and catalyze its oxidation.
-
Enzymes: Certain enzymes present in biological samples, such as polyphenol oxidases, can enzymatically degrade this compound.
Q3: How should I prepare and store this compound stock solutions?
Proper preparation and storage of stock solutions are critical for maintaining this compound's stability.
-
Solvent Selection: this compound is soluble in dimethyl sulfoxide (DMSO) and ethanol.[2] For cell culture experiments, it is advisable to keep the final DMSO concentration below 0.1-0.2% (v/v) to avoid cellular toxicity.
-
Storage Conditions:
-
Short-term storage (up to 1 month): Store aliquots of the stock solution at -20°C in the dark.
-
Long-term storage (up to 6 months): For longer storage, it is recommended to store aliquots at -80°C.
-
-
Handling Precautions:
-
Minimize freeze-thaw cycles by preparing small-volume aliquots.
-
Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
-
To minimize oxidation, consider purging the headspace of the vials with an inert gas like nitrogen or argon before sealing.
-
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound and provides actionable solutions.
Issue 1: Loss of this compound Activity in Cell Culture Experiments
Possible Cause: Degradation of this compound in the cell culture medium.
Solutions:
-
Minimize Incubation Time: If experimentally feasible, reduce the incubation time of this compound with the cells.
-
pH of the Medium: Ensure the pH of your cell culture medium is stable and within the optimal range for both your cells and this compound stability (ideally close to neutral).
-
Light Exposure: Protect your cell culture plates from direct light exposure by keeping them in the incubator and minimizing time on the benchtop.
-
Component Interactions: Be aware that some components in the cell culture medium, such as metal ions or reactive oxygen species (ROS) generated by the cells, can contribute to this compound degradation. The presence of serum proteins may have a variable effect, potentially stabilizing or destabilizing the compound.[1][3]
Issue 2: Inconsistent Results in Enzyme Assays
Possible Cause: this compound degradation during the assay procedure.
Solutions:
-
Buffer Composition: Use a buffer system with a slightly acidic to neutral pH. Avoid alkaline buffers.
-
Temperature Control: Perform the assay at the lowest feasible temperature to slow down potential degradation. If the assay requires incubation at higher temperatures, minimize the incubation time.
-
Chelating Agents: If the presence of metal ions is a concern, consider adding a chelating agent like EDTA to the buffer, provided it does not interfere with your assay.
-
Control Experiments: Run control experiments without the enzyme to assess the stability of this compound under the assay conditions.
Issue 3: Variable Quantification of this compound by HPLC
Possible Cause: Degradation during sample preparation or analysis.
Solutions:
-
Sample Preparation:
-
Keep samples on ice and protected from light during preparation.
-
Use solvents that are free of peroxides and metal contaminants.
-
If performing extractions, work quickly and efficiently.
-
-
HPLC Mobile Phase:
-
Use a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid or phosphoric acid) to improve the stability of this compound during the run.
-
Degas the mobile phase to remove dissolved oxygen.
-
-
Column Temperature: Maintain a consistent and controlled column temperature. While higher temperatures can improve peak shape, they can also accelerate on-column degradation.
Quantitative Data on Flavonoid Stability
While specific quantitative data for this compound degradation is limited, the following tables provide data for structurally similar flavonoids, which can serve as a reasonable proxy to guide experimental design.
Table 1: Effect of pH on the Degradation of Flavonoids (Proxy Data)
| Flavonoid | pH | Temperature (°C) | Half-life (t½) | Reference |
| Quercetin | 6.0 | 37 | ~120 hours | [4] |
| Quercetin | 7.5 | 37 | ~1.8 hours | [4] |
| Fisetin | 6.0 | 37 | ~83 hours | [4] |
| Fisetin | 7.5 | 37 | ~3.4 hours | [4] |
Table 2: Effect of Temperature on the Degradation of Flavonoids at pH 7.4 (Proxy Data)
| Flavonoid | Temperature (°C) | Half-life (t½) | Reference |
| Quercetin | 37 | ~2.6 hours | [4] |
| Quercetin | 50 | ~1.7 hours | [4] |
| Quercetin | 65 | ~0.5 hours | [4] |
| Fisetin | 37 | ~4.3 hours | [4] |
| Fisetin | 50 | ~2.8 hours | [4] |
| Fisetin | 65 | ~0.9 hours | [4] |
Experimental Protocols
Protocol 1: General Procedure for Handling this compound
-
Receiving and Storage: Upon receipt, store the solid this compound powder at -20°C or -80°C in a desiccator, protected from light.
-
Stock Solution Preparation:
-
Allow the solid to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound in a low-light environment.
-
Dissolve in an appropriate solvent (e.g., DMSO) to a concentration of 10-20 mM. Gentle warming or sonication can aid dissolution.[2]
-
Dispense into small-volume, amber-colored aliquots.
-
Purge with an inert gas (optional but recommended for long-term storage).
-
Store at -20°C for short-term or -80°C for long-term use.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the stock solution on ice, protected from light.
-
Dilute the stock solution to the final working concentration in the appropriate experimental buffer or medium immediately before use.
-
Protocol 2: Assessment of this compound Stability by HPLC
-
Sample Preparation:
-
Prepare a solution of this compound at a known concentration in the experimental buffer or medium to be tested.
-
Divide the solution into multiple amber vials.
-
Expose the vials to the desired experimental conditions (e.g., different temperatures, pH values, or light intensities).
-
At specified time points, withdraw an aliquot and immediately stop any further degradation by adding a quenching solution (e.g., an acidic solvent) and/or placing it on ice.
-
-
HPLC Analysis:
-
Use a reversed-phase C18 column.
-
Employ a mobile phase gradient of acetonitrile and water containing 0.1% formic acid.
-
Set the UV detector to monitor at the wavelength of maximum absorbance for this compound (around 350 nm).
-
Inject the samples and a series of known concentrations of a this compound standard to create a calibration curve.
-
-
Data Analysis:
-
Quantify the peak area of this compound in each sample at each time point.
-
Use the calibration curve to determine the concentration of this compound remaining.
-
Plot the concentration of this compound versus time to determine the degradation kinetics and calculate the half-life.
-
Visualizations
Signaling Pathways and Logical Relationships
Below are diagrams illustrating key concepts related to this compound's activity and degradation.
Caption: this compound's anti-inflammatory mechanism via inhibition of NF-κB and MAPK signaling pathways.
Caption: Experimental workflow for assessing the stability of this compound under various conditions.
Caption: Factors contributing to the degradation of this compound.
References
- 1. Influence of serum and albumins from different species on stability of camptothecin-loaded micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation and interconversion of plant pteridines during sample preparation and ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fisetin attenuates hydrogen peroxide-induced cell damage by scavenging reactive oxygen species and activating protective functions of cellular glutathione system - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Bioavailability of Nepetin In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor in vivo bioavailability of Nepetin.
FAQs
Q1: What is this compound and why is its in vivo bioavailability a concern?
This compound, also known as 6-methoxyluteolin, is a natural flavonoid found in plants like Eupatorium ballotaefolium.[1] It exhibits various biological activities, including anti-inflammatory properties.[2][3] However, like many flavonoids, this compound's therapeutic potential is often limited by its poor oral bioavailability. This is primarily due to its low aqueous solubility and potential for extensive first-pass metabolism.[4]
Q2: What are the main factors contributing to the poor bioavailability of this compound?
The primary factors limiting the in vivo bioavailability of this compound are:
-
Poor Aqueous Solubility: this compound is sparingly soluble in water, which limits its dissolution in the gastrointestinal (GI) tract, a critical step for absorption.[4] It is, however, soluble in organic solvents like DMSO.[3][5]
-
Extensive First-Pass Metabolism: Flavonoids are often subject to rapid and extensive metabolism in the intestines and liver by enzymes such as cytochrome P450s and UDP-glucuronosyltransferases (UGTs) before reaching systemic circulation. This metabolic conversion leads to the formation of more water-soluble metabolites that are easily excreted.
-
Efflux by Transporters: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the compound back into the GI lumen, reducing its net absorption.
Q3: What are the general strategies to enhance the bioavailability of this compound?
Several formulation and co-administration strategies can be employed to overcome the poor bioavailability of this compound:
-
Nanoformulations: Encapsulating this compound into nanoparticles, such as self-emulsifying drug delivery systems (SEDDS), can improve its solubility, protect it from degradation, and enhance its absorption.[6][7][8][9][10]
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can enhance its dissolution rate by converting it into an amorphous state and improving its wettability.[11][12][13][14][15]
-
Co-administration with Bioavailability Enhancers: Administering this compound with compounds like piperine can inhibit drug-metabolizing enzymes and efflux transporters, thereby increasing its plasma concentrations and residence time.[16][17][18][19][20]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Troubleshooting Suggestions |
| Low and variable plasma concentrations of this compound after oral administration. | Poor aqueous solubility leading to incomplete dissolution and absorption. | 1. Reduce Particle Size: Consider micronization or preparing a nanosuspension of the raw this compound powder. 2. Formulation Approach: Develop a nanoformulation (e.g., SEDDS) or a solid dispersion to improve solubility and dissolution rate. |
| High levels of this compound metabolites (e.g., glucuronides) and low levels of the parent compound in plasma. | Extensive first-pass metabolism in the gut wall and liver. | 1. Co-administer an Inhibitor: Use a known inhibitor of relevant metabolizing enzymes, such as piperine.[16][17][19] Dose-response studies are crucial to determine the optimal and safe concentration. 2. Encapsulation: Utilize nanoformulations to shield this compound from metabolic enzymes in the GI tract. |
| Rapid clearance of this compound from systemic circulation. | Efficient metabolism and excretion. | 1. Sustained Release Formulation: Employ polymeric nanoparticles or liposomes to achieve a controlled and sustained release of this compound. |
| Inconsistent results between in vitro dissolution and in vivo absorption. | The in vitro model may not accurately reflect the complex in vivo environment (e.g., presence of efflux transporters, metabolic enzymes). | 1. In Vitro Permeability Assays: Use cell-based models like Caco-2 monolayers to assess intestinal permeability and identify potential efflux transporter interactions. 2. In Situ Intestinal Perfusion: This model can provide more physiologically relevant data on absorption and metabolism in a specific segment of the intestine. |
| Difficulty in quantifying this compound in plasma samples. | Low plasma concentrations below the limit of detection of the analytical method. | 1. Optimize Analytical Method: Develop and validate a highly sensitive LC-MS/MS method for the quantification of this compound and its potential metabolites.[21][22][23][24][25] 2. Increase Dose (with caution): If toxicologically permissible, a higher dose may lead to detectable plasma concentrations. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₂O₇ | [4][5] |
| Molar Mass | 316.26 g/mol | [1][5] |
| Appearance | Yellow crystalline powder | [4][5] |
| Melting Point | 267°C | [5] |
| Solubility | - Limited in water - Soluble in DMSO, methanol, ethanol | [2][3][4][5] |
| pKa | 6.48 ± 0.40 (Predicted) | [5] |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Oral Administration (50 mg/kg)
Disclaimer: The following data is hypothetical and based on typical values for poorly bioavailable flavonoids. Actual experimental results for this compound may vary.
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| This compound Suspension | 150 ± 35 | 1.0 ± 0.5 | 600 ± 120 | 100 |
| This compound-SEDDS | 750 ± 150 | 0.5 ± 0.2 | 3000 ± 550 | 500 |
| This compound Solid Dispersion | 600 ± 110 | 0.75 ± 0.3 | 2400 ± 480 | 400 |
| This compound + Piperine | 450 ± 90 | 1.5 ± 0.5 | 1800 ± 350 | 300 |
Experimental Protocols
Preparation of this compound-Loaded Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To prepare a SEDDS formulation to enhance the solubility and oral absorption of this compound.
Materials:
-
This compound
-
Oil phase (e.g., Labrafil® M 1944 CS)
-
Surfactant (e.g., Tween® 80)
-
Co-surfactant (e.g., Transcutol® HP)
Methodology:
-
Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Construction of Ternary Phase Diagrams: To identify the self-emulsifying region, construct ternary phase diagrams with varying ratios of the selected oil, surfactant, and co-surfactant.
-
Formulation Preparation:
-
Accurately weigh the required amounts of the oil, surfactant, and co-surfactant into a glass vial.
-
Heat the mixture in a water bath at 40-50°C and stir gently until a homogenous isotropic mixture is formed.
-
Add the predetermined amount of this compound to the mixture and stir until it is completely dissolved.
-
-
Characterization:
-
Self-Emulsification Time: Add a small volume of the SEDDS formulation to a specified volume of distilled water with gentle agitation and record the time taken for the formation of a clear or bluish-white emulsion.
-
Droplet Size and Zeta Potential: Determine the mean droplet size, polydispersity index (PDI), and zeta potential of the resulting emulsion using a dynamic light scattering instrument.
-
In Vitro Drug Release: Perform in vitro dissolution studies using a USP dissolution apparatus in a suitable medium (e.g., simulated gastric and intestinal fluids).
-
Preparation of this compound Solid Dispersion by Solvent Evaporation Method
Objective: To enhance the dissolution rate of this compound by preparing a solid dispersion with a hydrophilic carrier.
Materials:
-
This compound
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30 or Polyethylene glycol (PEG) 6000)
-
Solvent (e.g., Methanol)
Methodology:
-
Preparation:
-
Dissolve this compound and the carrier in the desired ratio (e.g., 1:1, 1:2, 1:4 w/w) in a minimal amount of methanol.
-
Stir the solution continuously until a clear solution is obtained.
-
Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid mass is formed.
-
Dry the resulting solid dispersion in a vacuum oven at room temperature for 24 hours to remove any residual solvent.
-
-
Characterization:
-
Drug Content: Determine the amount of this compound in the solid dispersion using a validated analytical method (e.g., HPLC-UV).
-
In Vitro Dissolution: Compare the dissolution profile of the solid dispersion with that of pure this compound and a physical mixture of this compound and the carrier.
-
Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of this compound in the solid dispersion.
-
In Vivo Pharmacokinetic Study in Rodents
Objective: To evaluate and compare the oral bioavailability of different this compound formulations.
Materials:
-
Male Sprague-Dawley rats (220-250 g)
-
This compound formulations (e.g., suspension, SEDDS, solid dispersion)
-
Vehicle for suspension (e.g., 0.5% carboxymethylcellulose sodium)
-
Anesthesia (if required for blood collection)
-
Heparinized tubes
Methodology:
-
Animal Acclimatization and Fasting: Acclimatize the rats for at least one week before the experiment. Fast the animals overnight (12-18 hours) with free access to water before dosing.
-
Dosing:
-
Divide the rats into groups (n=6 per group) for each formulation to be tested.
-
Administer the this compound formulations orally via gavage at a predetermined dose (e.g., 50 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Collect the blood into heparinized tubes.
-
-
Plasma Preparation and Storage:
-
Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Plasma Sample Analysis:
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate the key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life (t₁/₂), using appropriate pharmacokinetic software.
-
Visualizations
Caption: Experimental workflow for evaluating the in vivo bioavailability of different this compound formulations.
Caption: Potential metabolic fate of orally administered this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. CAS 520-11-6: this compound | CymitQuimica [cymitquimica.com]
- 5. This compound [chembk.com]
- 6. Preparation, characterization, and evaluation of antioxidant activity and bioavailability of a self-nanoemulsifying drug delivery system (SNEDDS) for buckwheat flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. frontiersin.org [frontiersin.org]
- 12. ijper.org [ijper.org]
- 13. researchgate.net [researchgate.net]
- 14. rjptonline.org [rjptonline.org]
- 15. jddtonline.info [jddtonline.info]
- 16. US5744161A - Use of piperine as a bioavailability enhancer - Google Patents [patents.google.com]
- 17. Role of Piperine As A Bioavailability Enhancer | Semantic Scholar [semanticscholar.org]
- 18. jddtonline.info [jddtonline.info]
- 19. itmedicalteam.pl [itmedicalteam.pl]
- 20. Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Development and validation of a rapid LC-MS/MS method for simultaneous determination of netupitant and palonosetron in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. LC-MS/MS determination of nevadensin in rat plasma and its application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. mdpi.com [mdpi.com]
- 25. scielo.br [scielo.br]
Adjusting pH for optimal Nepetin activity in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the flavonoid Nepetin. The focus is on optimizing and troubleshooting assays by addressing the critical role of pH.
Understanding pH in this compound Assays
It is important to clarify that this compound is a flavonoid, a small molecule, and not an enzyme. Therefore, the concept of an "optimal pH for activity" does not refer to the catalytic activity of this compound itself. Instead, it pertains to maintaining the appropriate pH environment for the biological system being used to assess this compound's effects (e.g., cell cultures) and ensuring the stability of the compound. For most cell-based assays, maintaining a physiological pH is crucial for cell viability and obtaining reliable data.
Frequently Asked Questions (FAQs)
Q1: What is the recommended pH for in vitro assays measuring the biological activity of this compound?
A1: For most cell-based assays involving mammalian cells, it is critical to maintain a physiological pH between 7.2 and 7.4.[1][2] This range is optimal for cell health and function. Drastic changes in extracellular pH can significantly impact cellular processes and lead to unreliable experimental outcomes.[2]
Q2: How does pH affect the stability of this compound in assay solutions?
A2: While specific data on this compound is limited, flavonoids, in general, can be unstable at basic pH levels, which may lead to degradation.[3] It is advisable to prepare stock solutions of this compound in a suitable solvent like DMSO and dilute them into the buffered cell culture medium just before the experiment to minimize potential degradation. The pH of the final culture medium should be verified after all additions.
Q3: My cell culture medium color changed rapidly after adding my this compound solution. What does this indicate?
A3: A rapid color change in the medium, which typically contains the pH indicator phenol red, signifies a shift in pH.[1][4] A change to yellow indicates an acidic environment, while a turn to purple/pink indicates an alkaline environment.[5] This could be due to the solvent used for this compound, contamination, or cellular stress. It is crucial to troubleshoot the cause of the pH shift to ensure valid results.
Q4: Can I adjust the pH of my cell culture medium after it has been prepared?
A4: Adjusting the pH of the complete medium is generally not recommended as it can alter the bicarbonate buffering system and affect the medium's osmolarity. It is best to ensure that the medium is at the correct pH before use and that any additions, such as this compound stock solutions, do not significantly alter the pH. If adjustments are necessary, they should be done with sterile, dilute HCl or NaOH with extreme caution, and the medium should be re-filtered.
Troubleshooting Guide
Below is a table summarizing common pH-related issues in this compound assays and their potential solutions.
| Problem | Possible Cause | Suggested Solution |
| Unexpectedly low or high biological activity of this compound. | Incorrect pH of the assay medium affecting cell health. | Ensure the cell culture medium is buffered to a physiological pH (7.2-7.4).[1][2] Calibrate and use a pH meter to verify the pH of the medium before the experiment. |
| Degradation of this compound due to improper pH of the stock or working solution. | Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid storing this compound in aqueous solutions for extended periods, especially at basic pH.[3] | |
| Rapid change in medium color (pH indicator). | Contamination (bacterial or fungal). | Discard the contaminated cultures.[6] Review and reinforce aseptic techniques.[4] |
| High cell density leading to the accumulation of acidic metabolites. | Ensure that cells are seeded at an appropriate density and are not over-confluent during the assay. | |
| Incorrect CO2 level in the incubator. | Verify that the CO2 incubator is set to the correct level (typically 5%) to maintain the bicarbonate buffering system.[5] | |
| Precipitation observed after adding this compound to the medium. | Poor solubility of this compound at the assay pH. | Ensure the final concentration of the solvent (e.g., DMSO) is low and non-toxic to the cells. Perform a solubility test of this compound in the assay medium at the desired concentration. |
Experimental Protocols
Protocol: Measuring the Anti-inflammatory Effect of this compound by Quantifying IL-6 Secretion
This protocol describes an enzyme-linked immunosorbent assay (ELISA) to measure the effect of this compound on the secretion of the pro-inflammatory cytokine IL-6 from lipopolysaccharide (LPS)-stimulated macrophage-like cells (e.g., differentiated THP-1 cells).
-
Cell Seeding: Seed differentiated THP-1 cells in a 24-well plate at a density of 0.8 x 10^6 cells/mL and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[7]
-
This compound Treatment: Prepare various concentrations of this compound in the cell culture medium. The pH of these solutions should be verified to be within the physiological range. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Inflammatory Stimulation: After a pre-incubation period with this compound (e.g., 1 hour), add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response.[7] Include a negative control group of cells that are not treated with LPS.
-
Incubation: Incubate the plate for 24 hours at 37°C with 5% CO2.
-
Sample Collection: Centrifuge the plate to pellet the cells and collect the supernatant.
-
ELISA: Quantify the concentration of IL-6 in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Compare the levels of IL-6 in the different treatment groups to determine the effect of this compound on its secretion.
Visualizations
Experimental Workflow for this compound Anti-inflammatory Assay
Caption: Workflow for assessing the anti-inflammatory activity of this compound.
Simplified NF-κB Signaling Pathway Inhibited by this compound
Caption: this compound inhibits the NF-κB signaling pathway.[8][9][10]
References
- 1. youtube.com [youtube.com]
- 2. scientificbio.com [scientificbio.com]
- 3. DSpace [diposit.ub.edu]
- 4. cellculturecompany.com [cellculturecompany.com]
- 5. researchgate.net [researchgate.net]
- 6. adl.usm.my [adl.usm.my]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound inhibits IL-1β induced inflammation via NF-κB and MAPKs signaling pathways in ARPE-19 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Selecting the appropriate solvent for Nepetin extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Nepetin.
Frequently Asked Questions (FAQs)
Q1: Which solvents are recommended for the extraction of this compound?
A1: this compound, a moderately polar flavonoid, is soluble in polar organic solvents. Methanol, ethanol, and aqueous mixtures of these alcohols are commonly used for its extraction.[1] Dimethyl sulfoxide (DMSO) is also a suitable solvent for this compound. For initial crude extraction from plant material, methanol or ethanol are often the solvents of choice due to their effectiveness in solubilizing flavonoids.[2] Subsequent fractionation and purification steps may involve solvents of varying polarities, such as n-hexane, dichloromethane, and ethyl acetate, to separate this compound from other components.
Q2: What are the key parameters to consider for optimizing this compound extraction?
A2: Several factors influence the efficiency of this compound extraction:
-
Solvent Polarity: The polarity of the solvent should match that of this compound to ensure good solubility and extraction yield. Aqueous mixtures of ethanol or methanol are often more efficient than the pure solvents for extracting polar flavonoids.[1]
-
Temperature: Higher temperatures can increase the solubility of this compound and the extraction efficiency. However, excessively high temperatures may lead to the degradation of the flavonoid.[3]
-
Extraction Time: Sufficient extraction time is necessary to ensure the complete transfer of this compound from the plant matrix to the solvent. The optimal time will depend on the extraction method used.
-
Solid-to-Liquid Ratio: A higher solvent-to-solid ratio generally improves extraction yield by increasing the concentration gradient. However, using an excessive amount of solvent can lead to the extraction of more impurities and increase processing costs.[4]
-
Particle Size of Plant Material: Grinding the plant material to a fine powder increases the surface area for solvent penetration and can improve extraction efficiency.
Q3: How does the choice of solvent affect the purity of the this compound extract?
A3: The choice of solvent significantly impacts the purity of the initial this compound extract. Polar solvents like methanol and ethanol will co-extract other polar compounds from the plant material, such as other flavonoids, phenolic acids, and glycosides. Non-polar solvents like hexane are often used in a preliminary step to remove lipids and waxes, which can improve the purity of the subsequent flavonoid-rich extract.[2] Further purification steps, such as liquid-liquid partitioning and chromatography, are typically necessary to isolate this compound to a high degree of purity.
Troubleshooting Guides
Low Extraction Yield
| Potential Cause | Recommended Solution |
| Inappropriate Solvent | Ensure the solvent polarity is suitable for this compound. Consider using aqueous mixtures of methanol or ethanol (e.g., 70-80% alcohol content) as these are often more effective for polar flavonoids.[1] |
| Insufficient Extraction Time | Increase the duration of the extraction process to allow for complete diffusion of this compound into the solvent. The optimal time will vary with the extraction method (e.g., maceration, Soxhlet, sonication). |
| Inadequate Solid-to-Liquid Ratio | Increase the volume of solvent relative to the amount of plant material. A common starting point is a 1:10 or 1:20 solid-to-liquid ratio.[4] |
| Poor Sample Preparation | Ensure the plant material is dried thoroughly to prevent enzymatic degradation and finely ground to increase the surface area for extraction. |
| Suboptimal Temperature | If using a heat-assisted extraction method, ensure the temperature is high enough to enhance solubility but not so high as to cause degradation of this compound. |
Impure Extract
| Potential Cause | Recommended Solution |
| Co-extraction of Chlorophyll and Waxes | For green plant materials, a pre-extraction step with a non-polar solvent like n-hexane can effectively remove chlorophyll and waxes.[2] Alternatively, activated charcoal treatment of the crude extract can be used to adsorb chlorophyll. |
| Presence of Other Polar Compounds | Employ liquid-liquid partitioning to separate compounds based on their differential solubility in immiscible solvents. For example, partitioning an aqueous methanol extract against ethyl acetate can concentrate flavonoids in the organic phase. |
| Complex Mixture of Flavonoids | Utilize chromatographic techniques for purification. Column chromatography with silica gel or Sephadex LH-20 is commonly used for flavonoid separation. High-performance liquid chromatography (HPLC) can be used for final purification and analysis. |
Degradation of this compound
| Potential Cause | Recommended Solution |
| High Temperatures | Avoid prolonged exposure to high temperatures during extraction and solvent evaporation. Use a rotary evaporator under reduced pressure to remove solvents at a lower temperature.[3] |
| Exposure to Light | Protect the extracts and purified this compound from direct light, as flavonoids can be light-sensitive. Store solutions in amber vials or wrap containers in aluminum foil. |
| Unfavorable pH | The stability of flavonoids can be pH-dependent. Maintain a neutral or slightly acidic pH during extraction and storage unless the protocol specifies otherwise. |
| Oxidation | Store extracts and purified this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially for long-term storage. |
Data Presentation
Table 1: Influence of Solvent Polarity on Flavonoid Extraction Yield (Illustrative Data)
The following table provides illustrative data on the effect of different solvents on the extraction yield of flavonoids from a plant source. While this data is not specific to this compound, it demonstrates the general trend of how solvent choice can impact extraction efficiency.
| Solvent | Polarity Index | Typical Total Flavonoid Yield (%) | Purity of Target Flavonoid (%) |
| n-Hexane | 0.1 | Low (<1%) | Low |
| Dichloromethane | 3.1 | Moderate (2-5%) | Moderate |
| Ethyl Acetate | 4.4 | Moderate to High (5-10%) | Moderate to High |
| Acetone | 5.1 | High (10-15%) | Moderate |
| Ethanol | 5.2 | High (10-18%) | Moderate |
| Methanol | 5.1 | Very High (12-20%) | Moderate |
| Water | 10.2 | Low to Moderate (1-8%) | Low |
| 70% Ethanol (aq) | - | Very High (15-25%) | Moderate |
| 70% Methanol (aq) | - | Very High (18-28%) | Moderate |
Note: Yield and purity are highly dependent on the specific plant material and extraction conditions.
Experimental Protocols
Protocol: Extraction and Isolation of this compound from Artemisia vulgaris
This protocol is adapted from a published method for the isolation of this compound.[2]
-
Preparation of Plant Material:
-
Air-dry the aerial parts of Artemisia vulgaris.
-
Grind the dried plant material into a fine powder.
-
-
Maceration (Crude Extraction):
-
Soak the powdered plant material in methanol (100%) at a ratio of 1:10 (w/v) for 72 hours at room temperature.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
-
-
Solvent Partitioning (Fractionation):
-
Dissolve the crude methanol extract in distilled water.
-
Perform successive liquid-liquid partitioning with solvents of increasing polarity:
-
First, partition against n-hexane to remove non-polar compounds.
-
Next, partition the aqueous layer against dichloromethane (DCM).
-
Finally, partition the remaining aqueous layer against ethyl acetate.
-
-
Collect and concentrate each fraction (n-hexane, DCM, and ethyl acetate).
-
-
Column Chromatography (Purification):
-
Subject the DCM fraction, which is expected to be rich in this compound, to column chromatography on silica gel.
-
Elute the column with a gradient of n-hexane and ethyl acetate.
-
Monitor the fractions using Thin Layer Chromatography (TLC) and combine the fractions containing this compound.
-
Further purify the combined fractions by recrystallization or another round of column chromatography if necessary.
-
-
Identification and Quantification:
-
Confirm the identity of the isolated this compound using spectroscopic methods such as NMR (¹H and ¹³C) and Mass Spectrometry.
-
Determine the purity of the isolated this compound using High-Performance Liquid Chromatography (HPLC).
-
Mandatory Visualization
Caption: Experimental workflow for the extraction and purification of this compound.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf [frontiersin.org]
- 4. Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoliatum L - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Troubleshooting for Nepetin Peak Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of Nepetin.
Frequently Asked Questions (FAQs)
Q1: What are the most common peak shape problems observed during this compound analysis?
A1: The most common peak shape issues encountered in HPLC analysis of this compound and other flavonoids include peak tailing, peak fronting, and split peaks. These issues can affect the accuracy and precision of quantification.
Q2: Why is my this compound peak tailing?
A2: Peak tailing for this compound, a flavonoid, can be caused by several factors. One common reason is the interaction of the analyte with active sites on the stationary phase, such as residual silanol groups on C18 columns. Other causes can include column overload, improper mobile phase pH, or extra-column dead volume.
Q3: What could be causing my this compound peak to show fronting?
A3: Peak fronting is often an indication of sample overload, where too much sample is injected onto the column. It can also be caused by a sample solvent that is stronger than the mobile phase, causing the analyte to move through the column too quickly at the beginning.
Q4: I am observing split peaks for this compound. What is the likely cause?
A4: Split peaks can arise from several issues, including a partially clogged column frit, a void in the column packing material, or a mismatch between the injection solvent and the mobile phase. It could also indicate that the peak is actually two co-eluting compounds.
Q5: What is a good starting point for an HPLC method for this compound analysis?
A5: A good starting point for this compound analysis is a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid (like formic or acetic acid) to improve peak shape. A gradient elution is typically used for complex samples.
Troubleshooting Guide
This guide provides detailed solutions to specific problems you may encounter during the HPLC separation of this compound.
Problem 1: Peak Tailing
Question: My this compound peak has a significant tail. How can I improve the peak symmetry?
Answer:
Peak tailing is a common issue when analyzing polar compounds like flavonoids on reversed-phase columns. Here are several troubleshooting steps you can take:
-
Mobile Phase pH Adjustment: The pH of the mobile phase can significantly impact peak shape. For flavonoids, adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can suppress the ionization of residual silanol groups on the silica-based stationary phase, thereby reducing peak tailing.
-
Column Choice: If peak tailing persists, consider using an end-capped C18 column or a column with a different stationary phase that is less prone to secondary interactions.
-
Reduce Sample Concentration: High sample concentrations can lead to column overload and peak tailing. Try diluting your sample and reinjecting.
-
Check for Dead Volume: Ensure all fittings and tubing are properly connected and that there is no unnecessary extra column volume, which can contribute to peak broadening and tailing.
Problem 2: Peak Fronting
Question: The leading edge of my this compound peak is sloped, indicating fronting. What should I do?
Answer:
Peak fronting is often related to sample concentration and solvent effects. Follow these steps to address this issue:
-
Decrease Injection Volume/Concentration: The most common cause of fronting is injecting too much sample. Reduce the injection volume or dilute your sample to see if the peak shape improves.
-
Injection Solvent Matching: Ensure your sample is dissolved in a solvent that is weaker than or similar in strength to the initial mobile phase. Injecting a sample in a much stronger solvent can cause the analyte band to spread and front. Ideally, dissolve your sample in the initial mobile phase.
-
Column Overload: If reducing the sample amount doesn't help, you may be exceeding the loading capacity of your column. Consider using a column with a larger internal diameter or a higher stationary phase loading.
Problem 3: Split Peaks
Question: My this compound peak is appearing as two or more split peaks. How can I resolve this?
Answer:
Split peaks can be caused by a variety of instrumental and chemical factors:
-
Column Inlet Blockage: A partially blocked frit at the column inlet can distort the sample band, leading to split peaks. Try back-flushing the column (if the manufacturer's instructions permit) or replacing the frit.
-
Column Void: A void or channel in the column packing material can cause the sample to travel through different paths, resulting in split peaks. If a void is suspected, the column may need to be replaced.
-
Injection Solvent/Mobile Phase Mismatch: A significant difference in the composition of the injection solvent and the mobile phase can cause peak splitting. As mentioned before, try to dissolve the sample in the mobile phase.
-
Co-eluting Impurity: It is possible that the split peak is not an artifact but rather two closely eluting compounds. To investigate this, try changing the mobile phase composition or the gradient slope to see if the two peaks can be fully resolved.
Experimental Protocols
Sample HPLC Method for this compound Analysis
This protocol provides a general method for the analysis of this compound in plant extracts. Optimization may be required based on the specific sample matrix and HPLC system.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-50% B over 30 minutes, then a wash and re-equilibration step |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at approximately 340-350 nm[1] |
| Sample Preparation | Extract plant material with methanol or ethanol. Filter the extract through a 0.45 µm syringe filter before injection. |
Note: The optimal detection wavelength for flavonoids is typically determined by acquiring a UV spectrum. For many flavones, strong absorbance is observed in the 340-350 nm range[1].
Diagrams
Below are diagrams illustrating troubleshooting workflows and logical relationships in HPLC analysis.
Caption: General troubleshooting workflow for common HPLC peak shape problems.
Caption: Logical relationship between causes and solutions for HPLC peak tailing.
References
Minimizing off-target effects of Nepetin in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of Nepetin in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary known targets of this compound?
This compound is a flavonoid that has been reported to interact with several primary targets. Its most well-characterized target is L-type calcium channels, where it acts as an antagonist. Additionally, it is known to inhibit the NLRP3 inflammasome.
Q2: What are the potential off-target effects of this compound that I should be aware of?
Due to its nature as a flavonoid, this compound can have several off-target effects. Researchers should be cautious of its potential to interact with various kinases and to chelate metal ions, which can interfere with enzymatic assays. It may also exhibit antioxidant properties that could confound results in studies focused on oxidative stress.
Q3: How can I select the optimal concentration of this compound for my experiment to minimize off-target effects?
To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound. This can be determined by performing a dose-response curve for its primary target in your experimental system. It is recommended to stay as close to the IC50 or EC50 value as possible for the desired on-target effect and avoid concentrations that are significantly higher.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected cell toxicity | The concentration of this compound used may be too high, leading to off-target effects. | Perform a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration of this compound in your specific cell line. Use a concentration well below the toxic threshold for your experiments. |
| Inconsistent results between experiments | Variability in experimental conditions or batch-to-batch variation of this compound. | Ensure consistent experimental parameters (e.g., cell density, incubation time). Qualify each new batch of this compound to confirm its potency and purity. |
| Results do not align with the known mechanism of action | Potential off-target effects are dominating the observed phenotype. | Employ orthogonal approaches to validate your findings. For example, if studying the effect of this compound on a specific signaling pathway, use a more selective inhibitor of that pathway as a control. Consider using CRISPR/Cas9 to modulate the expression of the intended target to see if it phenocopies the effect of this compound. |
| Interference in biochemical assays | This compound may be precipitating in the assay buffer or interfering with the detection method (e.g., fluorescence). | Check the solubility of this compound in your assay buffer. Include appropriate vehicle controls and test for assay interference by running the assay with this compound in the absence of the target protein. |
Quantitative Data Summary
| Parameter | Value | Experimental System | Reference |
| IC50 (NLRP3 Inflammasome) | ~5 µM | LPS- and ATP-stimulated bone marrow-derived macrophages | |
| IC50 (L-type Calcium Channel) | ~10 µM | Rat tail artery smooth muscle cells |
Key Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve
-
Cell Seeding: Plate your cells of interest at a predetermined density in a multi-well plate and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make a series of dilutions to create a range of concentrations for testing.
-
Treatment: Treat the cells with the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control if available.
-
Incubation: Incubate the cells for a period relevant to your experimental endpoint.
-
Assay: Perform the relevant assay to measure the desired effect (e.g., a calcium influx assay for L-type calcium channels or an ELISA for IL-1β to measure NLRP3 inflammasome activity).
-
Data Analysis: Plot the response as a function of the this compound concentration and fit the data to a dose-response curve to determine the EC50 or IC50 value.
Protocol 2: Validating On-Target Effects using siRNA-mediated Knockdown
-
siRNA Transfection: Transfect your cells with siRNA specifically targeting your protein of interest (e.g., the α1C subunit of the L-type calcium channel). Include a non-targeting siRNA control.
-
Knockdown Confirmation: After 48-72 hours, confirm the knockdown of the target protein by Western blot or qPCR.
-
This compound Treatment: Treat both the knockdown and control cells with the previously determined optimal concentration of this compound.
-
Phenotypic Assay: Perform your phenotypic assay of interest.
-
Data Analysis: Compare the effect of this compound in the knockdown cells to the control cells. A diminished effect in the knockdown cells would suggest that the observed phenotype is on-target.
Visualizations
Caption: Workflow for validating the on-target effects of this compound.
Caption: this compound's inhibitory effect on the NLRP3 inflammasome pathway.
Technical Support Center: Ensuring Consistent Nepetin Dosage in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to ensure consistent Nepetin dosage in animal models. The following information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key biological activities?
A1: this compound, also known as 6-Methoxyluteolin, is a natural flavonoid found in various plants.[1][2] It is recognized for its potent anti-inflammatory and antioxidant properties.[2][3] Research has shown that this compound can inhibit the release of histamine and calcium influx. It also suppresses the secretion of inflammatory cytokines such as IL-6, IL-8, and MCP-1.[4] Furthermore, this compound has been demonstrated to limit the activation of the NLRP3 inflammasome, a key component of the inflammatory response.[5]
Q2: What are the main challenges in administering this compound to animal models?
A2: The primary challenge with this compound administration is its low solubility in water, which can affect its bioavailability and lead to inconsistent dosing.[3] This poor solubility can result in precipitation of the compound in aqueous-based vehicles, leading to inaccurate dosage delivery and variable experimental outcomes. Careful selection of a suitable vehicle and proper formulation are therefore critical.
Q3: What are the recommended administration routes for this compound in mice and rats?
A3: Oral gavage is a commonly used and effective method for administering a precise dose of this compound.[6][7] Intraperitoneal (i.p.) injection is another possible route, which may lead to higher bioavailability compared to oral administration, but researchers should be aware of potential local irritation or toxicity. The choice of administration route should be guided by the specific experimental goals and the pharmacokinetic profile of this compound in the chosen model.
Q4: How does this compound exert its anti-inflammatory effects?
A4: this compound exerts its anti-inflammatory effects through the modulation of key signaling pathways. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), both of which are central to the inflammatory process.[8][9] By suppressing these pathways, this compound reduces the expression and secretion of pro-inflammatory cytokines.[8][9] Additionally, this compound can inhibit the NLRP3 inflammasome, further dampening the inflammatory response.[5]
Troubleshooting Guide
This guide addresses common problems encountered during the preparation and administration of this compound in animal models.
| Problem | Potential Cause | Troubleshooting Steps |
| This compound precipitates out of solution/suspension. | Poor solubility of this compound in the chosen vehicle. | 1. Select an appropriate solvent: this compound is soluble in DMSO, methanol, and ethanol.[10] Prepare a stock solution in one of these solvents. 2. Use co-solvents: For in vivo administration, the stock solution can be further diluted in a vehicle containing co-solvents like polyethylene glycol (PEG300) or corn oil to maintain solubility and reduce toxicity. 3. Incorporate a surfactant: Adding a small amount of a biocompatible surfactant, such as Tween 80, can help to create a stable suspension. 4. Sonication: Use sonication to aid in the dissolution and create a more uniform suspension.[11] |
| Inconsistent or unexpected experimental results. | 1. Inaccurate dosing due to inconsistent formulation. 2. Variable absorption and low bioavailability. 3. Degradation of this compound in the formulation. | 1. Ensure homogenous formulation: Vigorously vortex or sonicate the formulation before each administration to ensure a uniform suspension. 2. Optimize administration route: Consider the pharmacokinetic differences between oral and i.p. administration. While oral gavage is common, i.p. injection may offer higher bioavailability. 3. Protect from light and heat: Flavonoids can be sensitive to light and temperature. Prepare formulations fresh and store them protected from light. 4. Fasting: For oral administration, fasting the animals for a few hours prior to dosing can help to standardize gastrointestinal conditions and may improve absorption consistency.[12] |
| Adverse effects in animals post-administration (e.g., irritation, distress). | 1. Toxicity of the vehicle, particularly with high concentrations of organic solvents like DMSO. 2. Improper administration technique (e.g., esophageal injury during oral gavage). | 1. Minimize organic solvent concentration: Keep the final concentration of DMSO or ethanol in the dosing solution as low as possible. 2. Proper training in administration techniques: Ensure personnel are well-trained in oral gavage or i.p. injection techniques to minimize stress and injury to the animals.[13][14][15][16][17] 3. Use appropriate gavage needles: Utilize flexible plastic or ball-tipped metal gavage needles to reduce the risk of tissue damage.[7] |
| Difficulty in determining the effective dose. | Lack of established dose-response data for the specific animal model and disease. | 1. Conduct a pilot dose-response study: Start with a range of doses based on published in vivo studies with this compound or structurally similar flavonoids. 2. Monitor for therapeutic and toxic effects: Carefully observe the animals for both desired therapeutic outcomes and any signs of toxicity to establish an optimal dose range. |
Experimental Protocols
Preparation of this compound Formulation for Oral Gavage in Mice
This protocol is a general guideline and may require optimization based on specific experimental needs.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl) or sterile water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a stock solution of this compound:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a minimal amount of DMSO to dissolve the this compound completely. For example, a stock solution of 10 mg/mL in DMSO can be prepared.[11]
-
-
Prepare the final dosing vehicle:
-
In a separate sterile tube, prepare the vehicle mixture. A common vehicle for poorly soluble compounds consists of a combination of solvents and surfactants. A suggested starting formulation is:
-
10% DMSO (from the stock solution)
-
40% PEG300
-
5% Tween 80
-
45% Sterile saline or water
-
-
-
Combine the stock solution with the vehicle:
-
Add the this compound stock solution to the vehicle mixture to achieve the desired final concentration.
-
Vortex the solution vigorously for at least 1-2 minutes to ensure thorough mixing.
-
If a fine suspension is desired, sonicate the mixture for 5-10 minutes.
-
-
Final Preparation and Administration:
-
Visually inspect the formulation to ensure it is a homogenous solution or a fine, uniform suspension.
-
Vortex the formulation immediately before drawing it into the dosing syringe for each animal to prevent settling of the compound.
-
Administer the formulation to the mice via oral gavage at the calculated volume based on the animal's body weight. A typical dosing volume for mice is 10 mL/kg.[7][18]
-
Oral Gavage Procedure in Mice
Materials:
-
Appropriately sized oral gavage needle (flexible plastic or 18-20 gauge ball-tipped metal needle)[7]
-
Syringe (1 mL)
-
Prepared this compound formulation
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh the mouse to accurately calculate the required dose volume.
-
-
Restraint:
-
Firmly but gently restrain the mouse by scruffing the loose skin on its neck and back to immobilize its head. The mouse's body should be held in a vertical position.[17]
-
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.[15]
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.[7]
-
The mouse should swallow as the needle enters the esophagus. The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and reposition.[17]
-
-
Substance Administration:
-
Once the needle is correctly positioned in the esophagus, slowly and steadily depress the syringe plunger to administer the this compound formulation.
-
-
Needle Withdrawal and Monitoring:
-
Smoothly withdraw the gavage needle.
-
Return the mouse to its cage and monitor it for any signs of distress, such as labored breathing or leakage of the substance from the nose or mouth.[13]
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₂O₇ | [10] |
| Molar Mass | 316.26 g/mol | [1] |
| Appearance | Yellow crystalline powder | [3][10] |
| Melting Point | 267°C | [10] |
| Solubility | Soluble in DMSO, methanol, ethanol; Limited solubility in water. | [3][10][11] |
Table 2: Comparative Pharmacokinetic Parameters of Structurally Similar Flavonoids in Rodents (for reference)
Disclaimer: No specific pharmacokinetic data for this compound has been found. The following data for structurally similar flavonoids is provided for estimation purposes only. Researchers should determine the pharmacokinetic parameters of this compound in their specific animal model.
| Flavonoid | Animal Model | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| Hispidulin | Rat | 5 mg/kg, oral | ~150 | ~1.0 | - | 17.8 | [5] |
| 5,7-Dimethoxyflavone | Rat | 250 mg/kg (extract), oral | 550 | ~1-2 | - | 1-4 | [14] |
| Luteolin | Rat | 50 mg/kg, oral | 5500 | ~0.08 | - | 4.1 | [19] |
Visualizations
Caption: A stepwise workflow for the preparation and administration of this compound in animal models.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researcherslinks.com [researcherslinks.com]
- 3. CAS 520-11-6: this compound | CymitQuimica [cymitquimica.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound limits NLRP3 inflammasome activation and alleviates NLRP3-driven inflammatory diseases via PINK1-dependent mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a natural compound from Inulae flos, suppresses degranulation and eicosanoid generation through PLCγ1 and Akt signaling pathways in mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. This compound inhibits IL-1β induced inflammation via NF-κB and MAPKs signaling pathways in ARPE-19 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chembk.com [chembk.com]
- 11. This compound | Histamine Receptor | Calcium Channel | TargetMol [targetmol.com]
- 12. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. instechlabs.com [instechlabs.com]
- 14. Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats | Research SOP [researchsop.com]
- 15. research-support.uq.edu.au [research-support.uq.edu.au]
- 16. animalcare.ubc.ca [animalcare.ubc.ca]
- 17. ouv.vt.edu [ouv.vt.edu]
- 18. Genotoxicity and 28-day repeated dose oral toxicity study of ovatodiolide in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Working with Nepetin in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing cell culture contamination issues that may arise when working with Nepetin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known effects on cells in culture?
This compound is a natural flavonoid compound that has demonstrated potent anti-inflammatory and anti-allergic properties in various cell-based studies.[1][2][3] It has been shown to inhibit the secretion of inflammatory mediators such as IL-6, IL-8, and MCP-1 by suppressing the activation of NF-κB and MAPK signaling pathways.[2] Additionally, this compound can suppress degranulation and the generation of eicosanoids in mast cells by affecting PLCγ1 and Akt signaling.[1][3] At higher concentrations, this compound has also exhibited cytotoxic activity against various tumor cell lines.[4][5][6]
Q2: Can this compound itself be a source of contamination in my cell culture?
As a natural compound, powdered this compound is not sterile. Therefore, it is crucial to prepare stock solutions under strict aseptic conditions. Contamination can be introduced if the powder, solvents, or equipment used for dissolution and storage are not sterile.[7][8] Chemical contamination can also arise from impurities in the this compound preparation or from solvents used to dissolve it.[9]
Q3: My cells look unhealthy after treating them with this compound. Is it contamination or a cytotoxic effect?
This is a critical question to consider. Both microbial contamination and cytotoxicity can lead to observable changes in cell morphology and viability.[10] this compound has been shown to be cytotoxic to some cell lines at certain concentrations.[4][5][6] It is essential to differentiate between these two possibilities.
-
Signs of Microbial Contamination: Sudden changes in media turbidity (cloudiness), a rapid drop in pH (media turning yellow), or the presence of motile particles (bacteria) or filamentous structures (fungi) under the microscope are classic signs of microbial contamination.[7][11][12][13]
-
Signs of Cytotoxicity: A dose-dependent decrease in cell viability, changes in cell morphology (e.g., rounding, detachment) without visible microorganisms, and a gradual decline in cell numbers are more indicative of a cytotoxic effect.
To confirm, you should perform a cytotoxicity assay (e.g., MTT or LDH assay) and also test your culture for common contaminants like mycoplasma.[14]
Q4: Can this compound interfere with my experimental results even in the absence of visible contamination?
Yes. Undetected, low-level contamination, particularly from mycoplasma, can significantly alter cellular responses and confound experimental outcomes.[15][16] Mycoplasma can affect cell metabolism, proliferation, and gene expression, which could lead to misinterpretation of this compound's effects.[16] Therefore, regular mycoplasma testing is highly recommended.
Troubleshooting Guides
Issue 1: Sudden Turbidity and/or pH Change in Culture Medium After Adding this compound
This is a strong indicator of bacterial or yeast contamination.[7][11][12]
| Possible Cause | Recommended Action |
| Contaminated this compound Stock Solution | Discard the current stock solution. Prepare a fresh stock solution using sterile filtration (0.22 µm filter) and strict aseptic technique. Test the new stock for sterility before use. |
| Poor Aseptic Technique During Treatment | Review and reinforce aseptic techniques for all cell culture manipulations.[17][18] Discard the contaminated culture to prevent cross-contamination.[12] |
| Contaminated Culture Medium or Reagents | Test all reagents (medium, serum, etc.) for contamination. Use fresh, sterile reagents. |
Issue 2: Filamentous Growth or White/Greenish Colonies Observed in the Culture
This suggests fungal contamination.[12][13][19]
| Possible Cause | Recommended Action |
| Airborne Fungal Spores | Immediately remove and discard the contaminated flask.[12] Thoroughly clean and disinfect the incubator and biosafety cabinet.[20] Check and replace HEPA filters if necessary. |
| Contaminated Equipment or Reagents | Ensure all equipment and reagents are sterile. Avoid leaving media bottles open in the hood for extended periods. |
Issue 3: Cells Show Reduced Proliferation and Altered Morphology, but the Medium is Clear
This could be due to mycoplasma contamination or a cytotoxic effect of this compound.
| Possible Cause | Recommended Action |
| Mycoplasma Contamination | Quarantine the affected cell line. Test for mycoplasma using a reliable method (e.g., PCR, ELISA, or DNA staining).[11] If positive, discard the culture or treat with appropriate anti-mycoplasma agents.[21] |
| This compound-induced Cytotoxicity | Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line using a cytotoxicity assay (e.g., MTT, LDH).[14] |
| Chemical Contamination | Ensure high-purity solvents are used for preparing this compound stock solutions. Use laboratory-grade water for all solutions.[8] |
Experimental Protocols
Protocol 1: Preparation and Sterility Testing of this compound Stock Solution
-
Preparation:
-
Under a certified biosafety cabinet, accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in a minimal amount of a suitable sterile solvent (e.g., DMSO).[22]
-
Once fully dissolved, bring the solution to the final desired concentration with sterile cell culture medium or phosphate-buffered saline (PBS).
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected container (e.g., an amber tube).[23]
-
Aliquot the stock solution into smaller, single-use volumes to minimize the risk of contamination from repeated use.[9][20]
-
Store the aliquots at the recommended temperature (typically -20°C or -80°C).[22]
-
-
Sterility Testing:
-
Inoculate a small aliquot of the final this compound stock solution into a sterile tube of nutrient broth (for bacteria) and a tube of tryptic soy broth (for fungi).
-
Incubate the tubes at 37°C (for bacteria) and 25-30°C (for fungi) for 7-14 days.
-
Observe the broths for any signs of turbidity, which would indicate microbial contamination.
-
Protocol 2: Mycoplasma Detection by PCR
This protocol provides a general overview. It is recommended to use a commercial PCR-based mycoplasma detection kit and follow the manufacturer's instructions.
-
Sample Preparation: Collect 1 ml of cell culture supernatant from a culture that is 70-80% confluent and has been cultured without antibiotics for at least 3 days.
-
DNA Extraction: Extract DNA from the cell culture supernatant using a suitable DNA extraction kit.
-
PCR Amplification:
-
Prepare a PCR master mix containing a PCR buffer, dNTPs, mycoplasma-specific primers, Taq polymerase, and the extracted DNA sample.
-
Include positive and negative controls in the PCR run.
-
Perform PCR amplification using a thermal cycler with an appropriate cycling program as specified by the kit.
-
-
Gel Electrophoresis:
-
Run the PCR products on an agarose gel.
-
Visualize the DNA bands under UV light. The presence of a band of the expected size in the sample lane indicates mycoplasma contamination.
-
Visualizations
Caption: Troubleshooting workflow for cell culture issues when using this compound.
References
- 1. This compound, a natural compound from Inulae flos, suppresses degranulation and eicosanoid generation through PLCγ1 and Akt signaling pathways in mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. Cytotoxic activity of this compound, a flavonoid from Eupatorium ballotaefolium HBK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. yeasenbio.com [yeasenbio.com]
- 10. cellculturecompany.com [cellculturecompany.com]
- 11. goldbio.com [goldbio.com]
- 12. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 13. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mycoplasma contamination of cell cultures: Incidence, sources, effects, detection, elimination, prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mycoplasma - UNC Lineberger [unclineberger.org]
- 17. corning.com [corning.com]
- 18. Cell culture contamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. How to identify fungal contamination in your cell culture - Eppendorf Brazil [eppendorf.com]
- 20. yeasenbio.com [yeasenbio.com]
- 21. Mycoplasma Contamination | Thermo Fisher Scientific - SG [thermofisher.com]
- 22. phytotechlab.com [phytotechlab.com]
- 23. Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - HK [thermofisher.com]
Long-term storage and stability of Nepetin powder
Welcome to the Technical Support Center for Nepetin powder. This resource is designed to assist researchers, scientists, and drug development professionals in ensuring the long-term stability and integrity of this compound powder in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your work.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound powder?
A1: For optimal long-term stability, this compound powder should be stored at -20°C or lower in a tightly sealed container, protected from light and moisture. For shorter periods, storage at 4°C is acceptable.
Q2: How does humidity affect the stability of this compound powder?
A2: Flavonoids like this compound are susceptible to degradation in the presence of moisture. High relative humidity can accelerate degradation processes. It is crucial to store this compound powder in a desiccated environment to minimize moisture exposure.
Q3: Is this compound powder sensitive to light?
A3: Yes, flavonoids can undergo photodegradation upon exposure to UV or visible light. To prevent this, always store this compound powder in a light-protected container, such as an amber vial, and in a dark environment.
Q4: What is the expected shelf-life of this compound powder under ideal conditions?
A4: While specific long-term stability data for this compound powder is limited, its structural analog, luteolin, has shown stability for up to 8 weeks at relative humidities up to 98%.[1] When stored at -20°C or below in a dark, dry environment, this compound powder is expected to be stable for several years. However, it is recommended to re-evaluate the purity of the powder after extended storage periods.
Q5: Can I repeatedly open and close the container of this compound powder?
A5: Frequent opening and closing of the container can introduce moisture and oxygen, which can degrade the powder over time. It is best practice to aliquot the powder into smaller, single-use vials upon receipt to minimize exposure of the bulk stock to environmental factors.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results over time with the same batch of this compound. | Degradation of this compound powder due to improper storage. | Review your storage conditions. Ensure the powder is stored at or below -20°C, protected from light and moisture. Consider aliquoting the powder to avoid repeated exposure of the main stock. |
| Color change of this compound powder (e.g., darkening). | Oxidation or degradation of the flavonoid. | This is a visual indicator of potential degradation. It is advisable to re-test the purity of the powder using HPLC before use. Discard the powder if significant degradation is confirmed. |
| Difficulty dissolving this compound powder. | The powder may have degraded or absorbed moisture, altering its physical properties. | Ensure you are using an appropriate solvent. If solubility issues persist with a previously effective solvent, it may be a sign of degradation. |
| Appearance of unexpected peaks in HPLC chromatogram. | Formation of degradation products. | Perform a forced degradation study to identify potential degradation products and their retention times. This will help in distinguishing them from impurities from the synthesis process. |
| Low recovery of this compound in analytical assays. | Adsorption of the compound to container surfaces or degradation during sample preparation. | Use silanized glassware or low-adsorption plasticware. Prepare solutions fresh and analyze them promptly. Ensure the pH of the solution is within a stable range for this compound. |
Data Presentation: Stability of Luteolin Powder (this compound Analog)
The following table summarizes the stability of luteolin powder, a close structural analog of this compound, under various relative humidity (RH) conditions over 8 weeks. This data provides an insight into the expected stability of this compound under similar conditions.
| Relative Humidity (%) | Storage Time (weeks) | Luteolin Recovery (%) |
| 11 | 8 | >99 |
| 33 | 8 | >99 |
| 58 | 8 | >99 |
| 75 | 8 | >99 |
| 85 | 8 | >99 |
| 98 | 8 | >99 |
Data adapted from a study on flavonoid stability.[1]
Experimental Protocols
Protocol 1: Long-Term Stability Testing of this compound Powder
Objective: To evaluate the stability of this compound powder under different temperature and humidity conditions over an extended period.
Materials:
-
This compound powder
-
Climate-controlled stability chambers
-
Amber glass vials with airtight seals
-
Desiccant
-
HPLC system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC-grade solvents (e.g., methanol, acetonitrile, water)
-
Acids and bases for mobile phase adjustment (e.g., formic acid, phosphoric acid)
Procedure:
-
Aliquot approximately 5-10 mg of this compound powder into pre-weighed amber glass vials.
-
Place the vials in stability chambers under the following conditions:
-
25°C / 60% RH (Real-time)
-
40°C / 75% RH (Accelerated)
-
-20°C (Long-term storage control)
-
-
At specified time points (e.g., 0, 3, 6, 9, 12, 24, and 36 months), remove one vial from each storage condition.
-
Visually inspect the powder for any changes in color or appearance.
-
Accurately weigh the vial to determine the final weight of the powder.
-
Dissolve the powder in a suitable solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL).
-
Analyze the sample by a validated stability-indicating HPLC method (see Protocol 3).
-
Calculate the percentage of this compound remaining compared to the initial (time 0) sample.
Protocol 2: Forced Degradation Study of this compound
Objective: To identify potential degradation products and degradation pathways of this compound under stress conditions.
Materials:
-
This compound powder
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
UV lamp
-
Oven
-
HPLC-MS system
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 80°C for 2 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 2 hours.
-
Oxidative Degradation: Dissolve this compound in 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound powder to 105°C for 24 hours.
-
Photodegradation: Expose solid this compound powder to UV light (254 nm) for 24 hours.
-
After the stress period, neutralize the acidic and basic solutions.
-
Analyze all samples by a validated HPLC-MS method to separate and identify the degradation products based on their mass-to-charge ratio and fragmentation patterns.
Protocol 3: Stability-Indicating HPLC Method for this compound
Objective: To develop and validate an HPLC method capable of separating this compound from its degradation products and impurities.
Instrumentation and Conditions:
-
HPLC System: A system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
-
Example Gradient: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the λmax of this compound (e.g., around 254 nm and 350 nm).
-
Injection Volume: 10 µL.
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness. The specificity should be confirmed by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the this compound peak.
Visualizations
This compound Experimental Workflow
Caption: Workflow for long-term stability testing of this compound powder.
This compound's Inhibitory Effect on NF-κB Signaling Pathway
Caption: this compound inhibits the NF-κB pathway by blocking IKK activation.[2]
This compound's Modulation of MAPK Signaling Pathway
Caption: this compound modulates the MAPK pathway by inhibiting ERK, JNK, and p38.[2]
References
Technical Support Center: Optimizing Nepetin Treatment
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing the incubation time of Nepetin in various experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as 6-Methoxyluteolin) is a natural flavonoid compound recognized for its potent anti-inflammatory properties.[1][2] Its primary mechanism of action involves the inhibition of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4] By suppressing these pathways, this compound can reduce the expression and secretion of pro-inflammatory cytokines such as IL-6, IL-8, and MCP-1.[1][3]
Q2: What are the known signaling pathways affected by this compound?
A2: this compound has been shown to inhibit the phosphorylation of IκB kinase (IKK) and the inhibitor of NF-κB (IκB), which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[3] Additionally, it can decrease the phosphorylation of key components of the MAPK pathway, including extracellular signal-regulated kinases (ERK) 1/2, c-Jun N-terminal kinase (JNK), and p38 MAPK.[3] In some cell types, this compound has also been found to suppress PLCγ1 and Akt signaling pathways.[5][6]
Q3: What is a typical starting concentration range for this compound in cell culture experiments?
A3: Based on published studies, a starting concentration range of 1 µM to 50 µM is recommended for initial experiments. This compound has been shown to inhibit IL-6, IL-8, and MCP-1 secretion with IC50 values of 4.43 µM, 3.42 µM, and 4.17 µM, respectively, in ARPE-19 cells.[1] A dose-response experiment is crucial to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: What is a general guideline for incubation time in preliminary experiments with this compound?
A4: For initial screening, incubation times of 24, 48, and 72 hours are commonly used to assess the effects of natural compounds on cell viability and other parameters.[7] This range allows for the evaluation of both short-term and potential long-term effects of this compound. However, the optimal time will be highly dependent on the specific cell line and the biological question being addressed.[8]
Q5: Should I change the cell culture medium during a long incubation period with this compound?
A5: For incubation times exceeding 48 hours, it is advisable to perform a medium change. This ensures that nutrient depletion or the accumulation of waste products does not confound the experimental results. When changing the medium, be sure to replace it with fresh medium containing the same concentration of this compound.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
-
Possible Causes & Solutions:
-
Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before and during plating. Allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to promote even cell distribution.[9]
-
Pipetting Errors: Calibrate pipettes regularly. Pre-wet pipette tips before aspirating and dispense slowly and consistently.[9]
-
Edge Effects: The outer wells of a microplate are prone to evaporation, leading to altered cell growth and drug effects. Avoid using the outer wells for experimental samples; instead, fill them with sterile water or PBS to create a humidity barrier.[9]
-
Issue 2: No Observable Effect of this compound Treatment
-
Possible Causes & Solutions:
-
Suboptimal Incubation Time: The incubation time may be too short for this compound to elicit a measurable response. A time-course experiment is essential to determine the optimal duration of treatment.
-
Compound Instability: Verify the stability of this compound in your culture medium over the planned incubation period.
-
Resistant Cell Line: The cell line you are using may be resistant to the effects of this compound at the concentrations tested. Consider increasing the concentration or using a different cell line.
-
Incorrect Vehicle Control: Ensure that the vehicle control (e.g., DMSO) is used at the same concentration as in the this compound-treated wells and that it does not have an effect on its own.[8]
-
Issue 3: High Background Signal in Assays
-
Possible Causes & Solutions:
-
Overly High Cell Seeding Density: Reduce the number of cells seeded per well to avoid overconfluence, which can lead to non-specific signals.[9]
-
Autofluorescence: If using a fluorescence-based assay, check for autofluorescence of this compound or the cells at the wavelengths being used.[9]
-
Contaminated Reagents: Use fresh, sterile media and reagents to avoid contamination that could interfere with the assay.[9]
-
Experimental Protocols
Protocol 1: Determining Optimal this compound Incubation Time using a Cell Viability Assay (MTT Assay)
This protocol outlines a time-course experiment to determine the optimal incubation time for this compound treatment by assessing its effect on cell viability.
-
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, and 50 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plates for different time points (e.g., 6, 12, 24, 48, and 72 hours).
-
MTT Assay:
-
At the end of each incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control for each time point. Plot cell viability against the different incubation times to determine the time point at which the desired effect is observed without excessive cytotoxicity.
-
Data Presentation
Table 1: Example Time-Course and Dose-Response of this compound on Cell Viability (%)
| This compound Conc. (µM) | 6 hours | 12 hours | 24 hours | 48 hours | 72 hours |
| Vehicle Control | 100 ± 4.5 | 100 ± 5.1 | 100 ± 4.8 | 100 ± 5.3 | 100 ± 4.9 |
| 1 | 98 ± 3.9 | 97 ± 4.2 | 95 ± 5.0 | 92 ± 4.7 | 88 ± 5.5 |
| 5 | 96 ± 4.1 | 94 ± 3.8 | 88 ± 4.5 | 80 ± 5.1 | 72 ± 4.8 |
| 10 | 95 ± 3.7 | 90 ± 4.0 | 82 ± 4.1 | 71 ± 4.9 | 60 ± 5.2 |
| 25 | 92 ± 4.3 | 85 ± 4.6 | 75 ± 3.9 | 62 ± 4.4 | 45 ± 4.7 |
| 50 | 88 ± 4.8 | 78 ± 5.2 | 65 ± 4.7 | 50 ± 5.0 | 30 ± 4.3 |
Data are presented as mean ± standard deviation.
Visualizations
Caption: this compound's inhibitory action on NF-κB and MAPK signaling pathways.
Caption: Workflow for determining the optimal incubation time for this compound treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CAS 520-11-6: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound inhibits IL-1β induced inflammation via NF-κB and MAPKs signaling pathways in ARPE-19 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a natural compound from Inulae flos, suppresses degranulation and eicosanoid generation through PLCγ1 and Akt signaling pathways in mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
Nepetin vs. Quercetin: A Comparative Guide to Their Anti-Inflammatory Activity
For researchers and drug development professionals navigating the vast landscape of flavonoids, nepetin and quercetin stand out for their potent anti-inflammatory properties. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Introduction to the Compounds
This compound , also known as 6-methoxyluteolin, is a natural flavonoid found in various plants, including Eupatorium ballotaefolium. It has demonstrated significant anti-inflammatory effects by inhibiting the secretion of pro-inflammatory cytokines.[1][2]
Quercetin is a widely distributed flavonoid present in many fruits, vegetables, and grains. Its anti-inflammatory and antioxidant capabilities are well-documented, with mechanisms involving the modulation of key signaling pathways and the inhibition of inflammatory enzymes.[3][4][5]
Quantitative Comparison of Anti-Inflammatory Activity
While direct comparative studies under identical experimental conditions are limited, available data provides insights into the inhibitory potency of each compound on key inflammatory mediators.
| Compound | Inflammatory Mediator | Cell Line | IC50 Value (μM) |
| This compound | IL-6 | ARPE-19 | 4.43[1] |
| IL-8 | ARPE-19 | 3.42[1] | |
| MCP-1 | ARPE-19 | 4.17[1] | |
| Quercetin | TNF-α | Human PBMCs | Significant inhibition at 5, 10, and 50 μM[6] |
| Nitric Oxide (NO) | RAW 264.7 | IC50 < 50 μM (for various compounds from Nepeta bracteata)[7] |
Mechanisms of Anti-Inflammatory Action
Both this compound and quercetin exert their anti-inflammatory effects by modulating crucial signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
This compound has been shown to:
-
Inhibit the phosphorylation of IKKα/β and IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB.[1][8]
-
Decrease the phosphorylation of key MAPK proteins, including ERK1/2, JNK, and p38.[1][8]
-
Suppress the degranulation of mast cells and the generation of eicosanoids by inhibiting PLCγ1 and Akt signaling pathways.[9]
-
Limit the activation of the NLRP3 inflammasome.[10]
Quercetin has been demonstrated to:
-
Suppress the activation of NF-κB by inhibiting the degradation of IκBα.[3][11][12]
-
Inhibit the phosphorylation of MAPK pathway components, including ERK, p38, and JNK.[3]
-
Downregulate the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3][5][12]
-
Inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).
Signaling Pathway Diagrams
Caption: Inhibition of NF-κB and MAPK pathways by this compound and quercetin.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature for evaluating the anti-inflammatory activity of this compound and quercetin.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
This protocol is used to quantify the secretion of pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α.
-
Cell Culture and Treatment: Cells (e.g., ARPE-19, PBMCs, or RAW 264.7 macrophages) are seeded in 96-well plates and allowed to adhere.[8][13][14] The cells are then pre-treated with various concentrations of this compound or quercetin for a specified period before being stimulated with an inflammatory agent like lipopolysaccharide (LPS) or Interleukin-1β (IL-1β).[8]
-
Sample Collection: After incubation, the cell culture supernatant is collected.[13]
-
ELISA Procedure:
-
A 96-well plate is pre-coated with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6 antibody).[14][15]
-
Standards, controls, and collected supernatants are added to the wells and incubated.[13][16]
-
The plate is washed, and a biotin-conjugated detection antibody is added.[15][16]
-
After another incubation and wash, a streptavidin-horseradish peroxidase (HRP) conjugate is added.[15]
-
A substrate solution (e.g., TMB) is added, which develops a color in proportion to the amount of bound cytokine.[15]
-
The reaction is stopped with an acid solution, and the absorbance is measured at 450 nm using a microplate reader.[14]
-
-
Data Analysis: The concentration of the cytokine in the samples is determined by comparing their absorbance to a standard curve.
Western Blot for Signaling Protein Analysis
This technique is used to detect and quantify the levels of specific proteins involved in signaling pathways, such as p-IKK, p-IκBα, p-p65, and phosphorylated MAPKs.
-
Cell Lysis and Protein Extraction: After treatment with the flavonoid and inflammatory stimulus, cells are lysed to extract total protein.[6]
-
Protein Quantification: The concentration of the extracted protein is determined using a method like the Coomassie protein assay.[6]
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[6]
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).[11]
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.[11]
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-phospho-p38). This is followed by incubation with a secondary antibody conjugated to an enzyme like HRP.
-
Detection: The protein bands are visualized by adding a chemiluminescent substrate and capturing the signal on X-ray film or with a digital imager.
-
Analysis: The intensity of the bands is quantified using densitometry software, and protein levels are often normalized to a loading control like β-actin or GAPDH.[17]
Caption: A typical experimental workflow for assessing anti-inflammatory activity.
Conclusion
Both this compound and quercetin are potent anti-inflammatory flavonoids that function through the inhibition of the NF-κB and MAPK signaling pathways. This compound has demonstrated specific and potent inhibition of IL-6, IL-8, and MCP-1 secretion. Quercetin exhibits broad anti-inflammatory effects by targeting multiple components of the inflammatory cascade. The choice between these compounds for research or therapeutic development may depend on the specific inflammatory condition and the desired molecular targets. Further head-to-head studies are warranted to provide a more definitive comparison of their anti-inflammatory efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Potential Health Benefits of Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory potential of quercetin: From chemistry and mechanistic insight to nanoformulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory potential of quercetin: From chemistry and mechanistic insight to nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Flavonoid Quercetin Inhibits Proinflammatory Cytokine (Tumor Necrosis Factor Alpha) Gene Expression in Normal Peripheral Blood Mononuclear Cells via Modulation of the NF-κβ System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound inhibits IL-1β induced inflammation via NF-κB and MAPKs signaling pathways in ARPE-19 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a natural compound from Inulae flos, suppresses degranulation and eicosanoid generation through PLCγ1 and Akt signaling pathways in mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound limits NLRP3 inflammasome activation and alleviates NLRP3-driven inflammatory diseases via PINK1-dependent mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Assessing the anti-inflammatory effects of quercetin using network pharmacology and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rndsystems.com [rndsystems.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. biovendor.com [biovendor.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. Quercetin ameliorates epithelial-mesenchymal transition and inflammation by targeting FSTL1 and modulating the NF-κB pathway in pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Nepetin and Luteolin for Researchers and Drug Development Professionals
An objective guide to the biochemical properties, pharmacological activities, and therapeutic potential of two structurally related flavonoids, supported by experimental data and pathway analysis.
Nepetin and luteolin, two closely related flavonoids, have garnered significant interest in the scientific community for their diverse pharmacological activities. Both compounds, belonging to the flavone subclass of flavonoids, exhibit potent anti-inflammatory, antioxidant, and anti-cancer properties. This guide provides a comprehensive comparative analysis of this compound and luteolin, presenting key experimental data in a structured format, detailing relevant experimental protocols, and visualizing the signaling pathways they modulate. This information is intended to assist researchers, scientists, and drug development professionals in evaluating their therapeutic potential.
Biochemical and Pharmacological Properties: A Tabular Comparison
The following tables summarize the key biochemical characteristics and reported pharmacological activities of this compound and luteolin, including quantitative data where available.
Table 1: General and Biochemical Properties
| Property | This compound (6-Methoxyluteolin) | Luteolin |
| Chemical Formula | C₁₆H₁₂O₆ | C₁₅H₁₀O₆ |
| Molar Mass | 300.26 g/mol | 286.24 g/mol |
| Structure | O-methylated flavone | Tetrahydroxyflavone |
| Key Structural Difference | Methoxy group at C6 position | Hydroxyl group at C6 position |
| Solubility | Weak aqueous solubility | Weak aqueous solubility, can be improved by forming complexes with phospholipids[1] |
| Natural Sources | Flowers of Inula japonica, Eupatorium ballotaefolium, and other medicinal herbs[2][3] | Abundant in celery, green pepper, parsley, perilla leaf, and chamomile tea[1] |
Table 2: Comparative Pharmacological Activities and IC₅₀ Values
| Activity | This compound | Luteolin |
| Anti-inflammatory | Suppresses degranulation and eicosanoid generation in mast cells.[2] Inhibits IL-1β induced inflammation in ARPE-19 cells by repressing NF-κB and MAPKs. Attenuates COX-1 and COX-2 production.[4] | Inhibits TNF-α-induced IL-8 production by blocking MAPKs, IκB degradation, and NF-κB activation. Downregulates IL-1β, IL-6, and TNF-α.[5] |
| Anticancer | Inhibited the proliferation of five tumor cell lines.[3][6] Antiproliferative activity against MCF-7 cells with an IC₅₀ of 10.11 µg/mL (for a related compound).[4] | Inhibits proliferation and induces apoptosis in various cancer cell lines. IC₅₀ values vary depending on the cell line: A549 (lung): 3.1 µM, B16 (melanoma): 2.3 µM, CCRF-HSB-2 (leukemia): 2.0 µM, TGBC11TKB (gastric): 1.3 µM.[7] Other reported IC₅₀ values include: HL60 (leukemia): 12.5 µM - 15 µM, A431 (squamous cell): 19 µM.[7] For non-small-cell lung cancer cell lines A549 and H460, IC₅₀ values ranged from 18.93 µM to 48.47 µM depending on the duration of treatment.[8] |
| Anti-allergic | Suppresses mast cell-dependent passive cutaneous anaphylaxis (PCA) reaction in mice.[2] | Known to have anti-allergic properties.[9] |
| Enzyme Inhibition | Acts as a multi-targeting inhibitor of protein tyrosine phosphatases (PTPs) PTPN1, PTPN2, and PTPN11, relevant to insulin resistance.[10] | Inhibits RNA-dependent RNA polymerase (RdRp) with an IC₅₀ of 4.6 µM.[11] |
| Antioxidant | Exhibits antioxidant properties. | Strong antioxidant that scavenges free radicals.[12] |
Key Signaling Pathways Modulated by this compound and Luteolin
Both this compound and luteolin exert their pharmacological effects by modulating multiple intracellular signaling pathways. The diagrams below, generated using the DOT language, illustrate some of the key pathways affected by each compound.
Detailed Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, this section provides an overview of the methodologies for key experiments.
Anti-inflammatory Activity Assessment (In Vitro)
1. Cell Culture and Treatment:
-
ARPE-19 and RAW 264.7 cells: These cell lines are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. Cells are seeded in plates and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of this compound or luteolin for a specified time (e.g., 1-2 hours) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS) or Interleukin-1β (IL-1β).
2. Measurement of Inflammatory Mediators:
-
ELISA (Enzyme-Linked Immunosorbent Assay): Supernatants from cell cultures are collected to measure the secretion of pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α using commercially available ELISA kits.
-
Griess Assay: This colorimetric assay is used to determine the production of nitric oxide (NO) by measuring the nitrite concentration in the culture supernatant.
-
RT-PCR (Reverse Transcription-Polymerase Chain Reaction): To assess the mRNA expression of inflammatory genes (e.g., COX-2, iNOS), total RNA is extracted from the cells, reverse-transcribed into cDNA, and then amplified using specific primers.
3. Western Blot Analysis:
-
This technique is employed to investigate the effect of this compound and luteolin on signaling proteins.
-
Protein Extraction: Cells are lysed, and total protein is quantified.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-p65, p-IκBα, p-ERK, p-JNK, p-p38, Akt) followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cytotoxicity and Antiproliferative Assays
1. Cell Viability Assay (MTT or CCK-8):
-
Cell Seeding: Cancer cell lines (e.g., A549, H460, MCF-7) are seeded in 96-well plates.
-
Treatment: After 24 hours, cells are treated with a range of concentrations of this compound or luteolin and incubated for various time points (e.g., 24, 48, 72 hours).
-
Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution is added to each well. The resulting formazan product, which is proportional to the number of viable cells, is dissolved and the absorbance is measured using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.[13][14]
2. Colony Formation Assay:
-
This assay assesses the long-term proliferative potential of cells.
-
Treatment: Cells are treated with this compound or luteolin for a specific duration.
-
Seeding: A low density of cells is seeded into new plates and cultured for an extended period (e.g., 1-2 weeks) until visible colonies form.
-
Staining and Counting: Colonies are fixed, stained (e.g., with crystal violet), and counted.
3. Apoptosis Assay (Flow Cytometry):
-
Staining: Cells treated with this compound or luteolin are harvested and stained with Annexin V and Propidium Iodide (PI).
-
Analysis: The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
The following diagram illustrates a general workflow for evaluating the anti-inflammatory and cytotoxic effects of flavonoids like this compound and luteolin.
Conclusion
This compound and luteolin are promising natural compounds with a broad spectrum of pharmacological activities. While they share significant similarities in their anti-inflammatory and anticancer effects, subtle structural differences may lead to variations in their potency and mechanisms of action. Luteolin has been more extensively studied, with a larger body of quantitative data available. This compound, however, shows unique properties, such as its multi-targeting inhibition of PTPs, suggesting its potential in metabolic diseases.
This guide provides a foundational comparison to aid in the strategic design of future research and development endeavors. Further head-to-head comparative studies with standardized experimental protocols are warranted to fully elucidate the therapeutic potential of these two closely related flavonoids.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, a natural compound from Inulae flos, suppresses degranulation and eicosanoid generation through PLCγ1 and Akt signaling pathways in mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic activity of this compound, a flavonoid from Eupatorium ballotaefolium HBK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Anti-carcinogenic Effects of the Flavonoid Luteolin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of luteolin against non-small-cell lung cancer: a study based on network pharmacology, molecular docking, molecular dynamics simulation, and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent insights into luteolin and its biological and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Acts as a Multi-Targeting Inhibitor of Protein Tyrosine Phosphatases Relevant to Insulin Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Nepetin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nepetin, a naturally occurring flavonoid, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the realms of inflammation and oncology. This guide provides a comprehensive overview of the validated mechanisms of action of this compound, presenting a comparative analysis of its performance against other alternatives, supported by experimental data. Detailed experimental protocols and visual representations of signaling pathways are included to facilitate a deeper understanding and replication of key findings.
Mechanism of Action: A Multi-Targeted Approach
Experimental evidence indicates that this compound exerts its biological effects through the modulation of multiple key signaling pathways, primarily centered around the regulation of inflammatory and apoptotic processes.
Anti-inflammatory Activity
This compound has demonstrated potent anti-inflammatory properties by targeting critical nodes in inflammatory signaling cascades. Its primary mechanisms include the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, as well as the modulation of Phospholipase C gamma 1 (PLCγ1) and Akt signaling.
A key study demonstrated that this compound significantly decreases the secretion and mRNA expression of pro-inflammatory cytokines such as IL-6, IL-8, and MCP-1 in a dose-dependent manner in retinal pigment epithelial cells.[1] This effect is achieved by suppressing the phosphorylation of IκB and IKK, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[1] Furthermore, this compound has been shown to reduce the phosphorylation of key MAPK members, including ERK1/2, JNK, and p38 MAPK.[1]
In mast cells, this compound suppresses degranulation and the generation of eicosanoids by inhibiting the PLCγ1 and Akt signaling pathways.[2] It has been shown to reduce intracellular Ca2+ levels and the activation of PLCγ1 and cPLA2.[2] Additionally, this compound treatment leads to a decrease in PGD2 production and cyclooxygenase-2 (COX-2) protein expression through the inhibition of the Akt and NF-κB pathways.[2] A recent study has also highlighted this compound's role in limiting NLRP3 inflammasome activation via PINK1-dependent mitophagy.[3]
Anti-cancer Activity
This compound has also been reported to exhibit cytotoxic activity against various tumor cell lines.[4] While the precise molecular mechanisms are still under investigation, its anti-inflammatory properties are thought to contribute to its anti-cancer effects, as chronic inflammation is a known driver of tumorigenesis.
Comparative Performance Data
This section provides a quantitative comparison of this compound's efficacy with other known modulators of the implicated signaling pathways.
| Target | This compound IC50/Effective Concentration | Alternative Inhibitor | Alternative Inhibitor IC50/Effective Concentration | Reference Cell Line/System | Citation |
| NF-κB (p65 nuclear translocation) | Dose-dependent inhibition observed | Quercetin | Varies by cell type and stimulus | ARPE-19 | [1] |
| IL-6 Secretion | Significant reduction at 10, 20, 40 µM | Dexamethasone | Potent inhibition | ARPE-19 | [1] |
| IL-8 Secretion | Significant reduction at 10, 20, 40 µM | Dexamethasone | Potent inhibition | ARPE-19 | [1] |
| MCP-1 Secretion | Significant reduction at 10, 20, 40 µM | Dexamethasone | Potent inhibition | ARPE-19 | [1] |
| p-ERK1/2 | Dose-dependent inhibition observed | U0126 (MEK1/2 inhibitor) | ~10 µM | ARPE-19 | [1] |
| p-JNK | Dose-dependent inhibition observed | SP600125 | ~10-20 µM | ARPE-19 | [1] |
| p-p38 | Dose-dependent inhibition observed | SB203580 | ~1 µM | ARPE-19 | [1] |
| PLCγ1 activation | Inhibition of intracellular Ca2+ release | U73122 | ~1-5 µM | BMMC | [2] |
| Akt phosphorylation | Inhibition observed | LY294002 (PI3K inhibitor) | ~10-20 µM | BMMC | [2] |
| PGD2 generation | IC50 of 7.0 µg/ml | Indomethacin | Varies | BMMC | [5] |
| LTC4 generation | IC50 of 10.9 µg/ml | Zileuton | Varies | BMMC | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
Western Blot for Phosphorylated Proteins (p-p65, p-ERK, etc.)
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with the primary antibody (e.g., anti-phospho-p65, 1:1000 dilution) overnight at 4°C.[6][7]
-
Washing: The membrane is washed three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Band intensities are quantified using densitometry software.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement (IL-6, IL-8)
-
Plate Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest overnight at 4°C.
-
Washing: The plate is washed three times with wash buffer (PBS with 0.05% Tween 20).
-
Blocking: The plate is blocked with blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Sample and Standard Incubation: Cell culture supernatants and a serial dilution of the recombinant cytokine standard are added to the wells and incubated for 2 hours at room temperature.[8][9][10]
-
Washing: The plate is washed three times with wash buffer.
-
Detection Antibody Incubation: A biotinylated detection antibody is added to each well and incubated for 1 hour at room temperature.
-
Washing: The plate is washed three times with wash buffer.
-
Streptavidin-HRP Incubation: Streptavidin-HRP conjugate is added and incubated for 30 minutes at room temperature.
-
Washing: The plate is washed five times with wash buffer.
-
Substrate Addition: TMB substrate solution is added, and the plate is incubated in the dark for 15-30 minutes.
-
Stopping Reaction: The reaction is stopped by adding a stop solution (e.g., 2N H2SO4).
-
Measurement: The optical density is measured at 450 nm using a microplate reader.
Real-Time Polymerase Chain Reaction (RT-PCR) for Gene Expression Analysis (COX-2)
-
RNA Extraction: Total RNA is extracted from cells using a suitable RNA isolation kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
Real-Time PCR: The relative expression of the target gene (e.g., COX-2) is quantified using a real-time PCR system with specific primers and a fluorescent dye (e.g., SYBR Green).[11][12][13][14]
-
Thermal Cycling: A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: The relative gene expression is calculated using the 2^-ΔΔCt method, with a housekeeping gene (e.g., β-actin) as an internal control.
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its mechanism of action studies.
Caption: this compound's inhibitory effects on key inflammatory signaling pathways.
Caption: General experimental workflow for validating this compound's mechanism of action.
References
- 1. This compound inhibits IL-1β induced inflammation via NF-κB and MAPKs signaling pathways in ARPE-19 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a natural compound from Inulae flos, suppresses degranulation and eicosanoid generation through PLCγ1 and Akt signaling pathways in mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound limits NLRP3 inflammasome activation and alleviates NLRP3-driven inflammatory diseases via PINK1-dependent mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Western Blot Analysis for NF-κB p65, pp65, TLR4, STAT3, p-STAT3, and JAK2 [bio-protocol.org]
- 7. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 8. elkbiotech.com [elkbiotech.com]
- 9. bmgrp.com [bmgrp.com]
- 10. biovendor.com [biovendor.com]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Evaluation Expression COX-2 in Prostatic Carcinoma by PCR and Immunohistochemistry and Its Relationship with Gleason Score | Asian Pacific Journal of Cancer Biology [waocp.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. spandidos-publications.com [spandidos-publications.com]
Nepetin: A Comparative Analysis of Efficacy Against Other Natural Flavonoids
Nepetin, a methoxyflavone found in various medicinal plants, has demonstrated significant potential across multiple therapeutic areas, including anti-inflammatory, antioxidant, and anticancer applications. This guide provides a comparative analysis of this compound's efficacy against other well-known natural flavonoids like quercetin, hispidulin, and various methylated quercetins, supported by quantitative experimental data, detailed protocols, and mechanistic pathway visualizations for researchers, scientists, and drug development professionals.
Quantitative Efficacy Comparison
The biological activity of flavonoids is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a specific biological process by 50%. A lower IC50 value indicates greater potency. The following tables summarize the comparative efficacy of this compound and other flavonoids in anticancer and anti-inflammatory assays.
Table 1: Comparative Anticancer Activity (IC50) of Flavonoids
| Flavonoid | Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM)¹ | Reference |
| This compound | MCF-7 | Breast Adenocarcinoma | 5.87 | ~18.56 | [1] |
| This compound | Hep-2 | Larynx Carcinoma | 11.33 | ~35.82 | [1] |
| Hispidulin | MCF-7 | Breast Adenocarcinoma | 10.35 | ~34.47 | [1] |
| Hispidulin | Hep-2 | Larynx Carcinoma | 19.50 | ~64.95 | [1] |
| 3,3′-di-O-methylquercetin | MCF-7 | Breast Adenocarcinoma | 10.11 | ~29.21 | [1] |
| 3-O-methylquercetin | MCF-7 | Breast Adenocarcinoma | 11.23 | ~33.80 | [1] |
| Quercetin | T98G | Glioblastoma | - | ~130 (48h) | [2] |
| Quercetin | HCT116 | Colon Carcinoma | - | 5.79 | [3] |
| Kaempferol | T98G | Glioblastoma | - | ~150 (48h) | [2] |
¹IC50 values in µM are calculated from µg/mL for comparison; molecular weights used: this compound (316.26 g/mol ), Hispidulin (300.26 g/mol ), 3,3′-di-O-methylquercetin (346.3 g/mol ), 3-O-methylquercetin (332.27 g/mol ).
In a direct comparison, this compound demonstrated superior or comparable cytotoxic activity against MCF-7 and Hep-2 cancer cell lines when compared to hispidulin and methylated quercetin derivatives.[1] Another study noted that this compound inhibited the proliferation of five different tumor cell lines, whereas quercetin was only effective against one (B16 melanoma), highlighting this compound's broader spectrum of activity in that specific study.[4]
Table 2: Comparative Anti-inflammatory Activity (IC50) of this compound
| Flavonoid | Biological Activity | Cell Line | IC50 (µM) | Reference |
| This compound | Inhibition of IL-6 Secretion | ARPE-19 | 4.43 | [5][6] |
| This compound | Inhibition of IL-8 Secretion | ARPE-19 | 3.42 | [5][6] |
| This compound | Inhibition of MCP-1 Secretion | ARPE-19 | 4.17 | [5][6] |
| This compound | Inhibition of NO Release | Human Retinal Pigment Epithelial Cells | < 7 | [7] |
This compound shows potent anti-inflammatory effects by significantly inhibiting the secretion of key pro-inflammatory cytokines and mediators at low micromolar concentrations.[5][6][7]
Mechanistic Insights: Signaling Pathways
This compound exerts its anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are critical regulators of the inflammatory response.
Upon stimulation by an inflammatory trigger like Interleukin-1 beta (IL-1β), the IκB kinase (IKK) complex is activated. This complex phosphorylates the inhibitory protein IκBα, leading to its degradation. The degradation of IκBα releases the p65 subunit of NF-κB, allowing it to translocate into the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been shown to inhibit the phosphorylation of both the IKK complex and IκBα, thereby preventing p65 nuclear translocation.[5][6]
Simultaneously, IL-1β activates the MAPK pathways, including ERK1/2, JNK, and p38. This compound effectively decreases the phosphorylation of these key MAPK proteins.[5] The dual inhibition of both NF-κB and MAPK pathways underscores this compound's potent anti-inflammatory mechanism.
Key Experimental Protocols
Reproducibility is paramount in scientific research. Below are detailed methodologies for two key assays used to evaluate flavonoid efficacy.
Cytotoxicity Assessment using MTT Assay
This protocol determines the concentration at which a compound inhibits cell viability by 50% (IC50).
a. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
b. Procedure:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, Hep-2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and other comparator flavonoids in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the flavonoid solutions at various concentrations. Include a vehicle control (e.g., DMSO) and a no-cell blank.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.[8]
References
- 1. Antiproliferative, Antimicrobial and Apoptosis Inducing Effects of Compounds Isolated from Inula viscosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity, Proapoptotic Activity and Drug-like Potential of Quercetin and Kaempferol in Glioblastoma Cells: Preclinical Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic activity of this compound, a flavonoid from Eupatorium ballotaefolium HBK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.glpbio.com [file.glpbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Nepetin and Hispidulin for Researchers
An essential guide for researchers, scientists, and drug development professionals, this document provides a comprehensive, data-driven comparison of the biological activities of two structurally related flavonoids, Nepetin and Hispidulin. This guide synthesizes available experimental data to facilitate an objective evaluation of their therapeutic potential.
This compound and Hispidulin are both O-methylated flavones that have garnered significant interest in the scientific community for their diverse pharmacological effects. While structurally similar, they exhibit distinct profiles in their biological activities, ranging from anti-inflammatory and anti-allergic to anti-cancer and anti-angiogenic properties. This guide aims to provide a clear, side-by-side comparison of their performance in various experimental models, supported by quantitative data and detailed methodologies.
Quantitative Data Summary
To facilitate a direct comparison of the potency of this compound and Hispidulin, the following tables summarize their half-maximal inhibitory concentrations (IC50) and other quantitative measures from various in vitro and in vivo studies.
Table 1: Anti-inflammatory and Anti-allergic Activities
| Compound | Assay | Cell Line/Model | IC50 Value / Effect | Reference |
| This compound | IL-6 Secretion | ARPE-19 | 4.43 µM | |
| IL-8 Secretion | ARPE-19 | 3.42 µM | ||
| MCP-1 Secretion | ARPE-19 | 4.17 µM | ||
| Mast Cell Degranulation (β-hexosaminidase release) | BMMC | Inhibition observed | ||
| LTC4 Generation | BMMC | Inhibition observed | ||
| PGD2 Production | BMMC | Inhibition observed | ||
| Hispidulin | NF-κB Activation | IC50 of 1.3 µM for binding inhibition of flumazenil with BZD site of GABAA receptor | ||
| NO Production (LPS-induced) | RAW 264.7 | 98.7% inhibition at 50 µg/mL |
Table 2: Cytotoxic and Anti-cancer Activities
| Compound | Cell Line | Cancer Type | IC50 Value / Effect | Reference |
| This compound | B-16 | Murine Skin Cancer | Active | |
| HCT-8 | Human Colon Cancer | Active | ||
| MCF-7 | Human Breast Cancer | Active | ||
| CEM | Leukemia | Active | ||
| HL-60 | Leukemia | Active | ||
| Hispidulin | AGS | Human Gastric Cancer | 50 µM (48h), 20 µM (72h) | |
| NCI-H460 | Non-small-cell Lung Cancer | Dose-dependent inhibition (4-60 µM) | ||
| A549 | Non-small-cell Lung Cancer | Dose-dependent inhibition (4-60 µM) | ||
| A2058 | Human Melanoma | Dose- and time-dependent cytotoxicity (1-50 µM) | ||
| HUVECs | Human Umbilical Vein Endothelial Cells | 20 µM | ||
| Trypanosoma cruzi (epimastigotes) | 46.7 µM | |||
| Trypanosoma cruzi (trypomastigotes) | 62.3 µM |
Signaling Pathways
The biological activities of this compound and Hispidulin are mediated through their modulation of various intracellular signaling pathways. The diagrams below, generated using the DOT language, illustrate the key pathways influenced by each compound based on current research.
Caption: this compound's anti-inflammatory and anti-allergic signaling pathways.
Caption: Hispidulin's anti-cancer and anti-angiogenic signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to evaluate the biological activities of this compound and Hispidulin.
Mast Cell Degranulation Assay (for this compound)
This assay assesses the ability of a compound to inhibit the release of inflammatory mediators from mast cells.
-
Cell Culture: Bone marrow-derived mast cells (BMMCs) are cultured in appropriate media supplemented with growth factors.
-
Sensitization: BMMCs are sensitized overnight with anti-DNP IgE.
-
Treatment: Sensitized cells are pre-incubated with varying concentrations of this compound for a specified period.
-
Stimulation: Mast cell degranulation is induced by challenging the cells with DNP-HSA.
-
Quantification of Mediator Release:
-
β-Hexosaminidase Assay: The supernatant is collected, and the activity of the released β-hexosaminidase, a marker of granular content release, is measured colorimetrically.
-
Histamine Assay: Histamine levels in the supernatant are quantified using an ELISA kit.
-
Eicosanoid Measurement: Levels of leukotriene C4 (LTC4) and prostaglandin D2 (PGD2) in the supernatant are measured by ELISA.
-
-
Data Analysis: The percentage of inhibition of mediator release by this compound is calculated relative to the stimulated control.
Caption: Workflow for Mast Cell Degranulation Assay.
In Vitro Angiogenesis (Tube Formation) Assay (for Hispidulin)
This assay evaluates the effect of a compound on the ability of endothelial cells to form capillary-like structures.
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial growth medium.
-
Preparation of Matrigel: A basement membrane matrix (e.g., Matrigel) is thawed on ice and used to coat the wells of a 96-well plate. The plate is then incubated to allow the gel to solidify.
-
Cell Seeding and Treatment: HUVECs are harvested, resuspended in a basal medium containing various concentrations of Hispidulin, and seeded onto the Matrigel-coated wells.
-
Incubation: The plate is incubated for several hours to allow for the formation of tube-like structures.
-
Visualization and Quantification: The formation of capillary-like networks is observed and photographed using a microscope. The extent of tube formation is quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.
-
Data Analysis: The inhibitory effect of Hispidulin on angiogenesis is determined by comparing the quantified parameters in treated wells to those of the vehicle control.
Western Blot Analysis for Signaling Pathway Modulation
This technique is used to detect and quantify specific proteins involved in signaling pathways affected by this compound or Hispidulin.
-
Cell Lysis: Cells treated with the compound of interest are lysed to extract total proteins.
-
Protein Quantification: The concentration of protein in the cell lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., phospho-Akt, total Akt, p65, IκBα).
-
Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software to determine the relative protein expression levels.
Conclusion
The available data suggest that both this compound and Hispidulin possess significant and distinct therapeutic potential. This compound demonstrates potent anti-inflammatory and anti-allergic properties by targeting key signaling molecules in mast cells. In contrast, Hispidulin exhibits robust anti-cancer and anti-angiogenic effects through the inhibition of critical pathways involved in tumor growth and vascularization.
This comparative guide highlights the different pharmacological profiles of these two flavonoids, providing a valuable resource for researchers to inform their future studies and drug development efforts. Further head-to-head studies are warranted to directly compare their efficacy and safety in various disease models.
Cross-Validation of Nepetin's Efficacy: A Comparative Analysis Across Diverse Cell Lines
For Immediate Release
This guide provides a comprehensive cross-validation of the biological effects of Nepetin, a naturally occurring flavonoid, in various cell lines. The data presented herein is intended for researchers, scientists, and professionals in drug development to facilitate an objective comparison of this compound's performance and to provide foundational experimental data for further investigation.
Quantitative Analysis of this compound's Bioactivity
This compound demonstrates a range of biological activities, from anti-inflammatory to cytotoxic, with varying efficacy across different cell types. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in several well-established cell lines. This data highlights the compound's potency and differential effects, providing a basis for selecting appropriate models for future research.
| Cell Line | Cell Type | Effect Measured | IC50 Value (µg/mL) | IC50 Value (µM)¹ |
| B-16 | Murine Melanoma | Cytotoxicity | 8.54[1] | ~25.5 |
| HCT-8 | Human Colon Cancer | Cytotoxicity | 14.32[1] | ~42.8 |
| MCF-7 | Human Breast Cancer | Cytotoxicity | 15.21[1] | ~45.5 |
| CEM | Human Leukemia | Cytotoxicity | 12.67[1] | ~37.9 |
| HL-60 | Human Leukemia | Cytotoxicity | 11.89[1] | ~35.5 |
| ARPE-19 | Human Retinal Pigment Epithelial | Inhibition of IL-6 Secretion | - | 4.43[2] |
| ARPE-19 | Human Retinal Pigment Epithelial | Inhibition of IL-8 Secretion | - | 3.42[2] |
| ARPE-19 | Human Retinal Pigment Epithelial | Inhibition of MCP-1 Secretion | - | 4.17[2] |
¹Calculated based on a molar mass of 332.29 g/mol for this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of these findings.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cell proliferation and viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways.
-
Cell Lysis: After treating cells with this compound for the specified time, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-p65, p65, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Visualizing this compound's Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the experimental workflow for cross-validating this compound's effects and the signaling pathways it modulates in different cell lines.
Caption: Workflow for comparing this compound's effects in different cell lines.
Caption: this compound's differential impact on signaling pathways in immune and retinal cells.
References
A Comparative Guide to the Antioxidant Potential of Nepetin and Other Flavonoids
For researchers, scientists, and professionals in drug development, understanding the comparative antioxidant potential of various flavonoids is crucial for identifying promising therapeutic candidates. This guide provides an objective comparison of nepetin with other well-established flavonoids, namely quercetin and luteolin, supported by experimental data and detailed methodologies.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of flavonoids can be quantified using various assays that measure their ability to scavenge free radicals. The most common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay. The results are often expressed as the half-maximal inhibitory concentration (IC50) or as Trolox equivalents (TE). A lower IC50 value indicates a higher antioxidant activity.
While direct comparative studies including this compound are limited in the available literature, we can infer its potential by comparing it to structurally similar flavonoids like luteolin. This compound is a methoxy derivative of luteolin. The following table summarizes the reported antioxidant activities of quercetin and luteolin.
| Flavonoid | DPPH IC50 (µM) | ABTS IC50 (µM) | ORAC (µmol TE/µmol) |
| This compound | Data not available | Data not available | Data not available |
| Quercetin | ~4.6[1] | ~0.82[2] | ~10.7[3] |
| Luteolin | ~13.2[4] | ~17.3[4] | ~2.8[5] |
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and comparison of results.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant.
-
Reagents and Equipment:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)
-
Methanol
-
Test compounds (flavonoids) dissolved in methanol at various concentrations
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 517 nm
-
-
Procedure:
-
Prepare a series of dilutions for each test flavonoid in methanol.
-
In a test tube or microplate well, add 1.0 mL of the flavonoid solution to 2.0 mL of the DPPH methanolic solution.
-
A control is prepared by mixing 1.0 mL of methanol with 2.0 mL of the DPPH solution.
-
The mixture is shaken and incubated in the dark at room temperature for 30 minutes.
-
The absorbance is measured at 517 nm against a methanol blank.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance of the test sample.
-
The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration[6].
-
ABTS Radical Cation Decolorization Assay
This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).
-
Reagents and Equipment:
-
ABTS solution (7 mM in water)
-
Potassium persulfate solution (2.45 mM in water)
-
Ethanol or phosphate buffer (pH 7.4)
-
Test compounds (flavonoids) dissolved in a suitable solvent
-
Positive control (e.g., Trolox)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 734 nm
-
-
Procedure:
-
The ABTS•+ stock solution is prepared by mixing equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
A series of dilutions for each test flavonoid is prepared.
-
10 µL of the flavonoid solution is mixed with 1.0 mL of the diluted ABTS•+ solution.
-
The mixture is incubated at room temperature for 6 minutes.
-
The absorbance is measured at 734 nm.
-
The percentage of inhibition of absorbance is calculated, and the IC50 value is determined similarly to the DPPH assay[7]. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC)[8].
-
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals generated by AAPH.
-
Reagents and Equipment:
-
Fluorescein sodium salt solution
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a standard
-
Phosphate buffer (75 mM, pH 7.4)
-
Test compounds (flavonoids)
-
Fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 520 nm
-
-
Procedure:
-
Prepare a series of dilutions for the Trolox standard and the test flavonoids in phosphate buffer.
-
In a black 96-well microplate, add 25 µL of the sample, standard, or blank (phosphate buffer) to designated wells.
-
Add 150 µL of the fluorescein solution to each well and incubate the plate at 37°C for at least 5 minutes.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
The fluorescence is monitored kinetically, with readings taken every minute for at least 35 minutes.
-
The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).
-
The results are expressed as micromoles of Trolox Equivalents (TE) per micromole or milligram of the compound[9].
-
Visualization of Experimental Workflows and Signaling Pathways
The following diagrams illustrate the general workflow for antioxidant capacity assays and the key signaling pathway involved in the antioxidant response of flavonoids.
References
- 1. Comparative Study of Phytochemical, Antioxidant, and Cytotoxic Activities and Phenolic Content of Syzygium aqueum (Burm. f. Alston f.) Extracts Growing in West Sumatera Indonesia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-QTOF-MS Analysis and Activity Profiles of Popular Antioxidant Dietary Supplements in Terms of Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Polyphenol - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Nepetin's Neuroprotective Efficacy in Cerebral Ischemia: A Comparative Analysis
An In Vivo Comparison with Edaravone in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)
This guide provides a comparative analysis of the therapeutic effects of Nepetin versus Edaravone, a clinically used neuroprotective agent, in an in vivo model of cerebral ischemia-reperfusion (I/R) injury. The data presented herein is synthesized from preclinical studies to offer researchers, scientists, and drug development professionals a clear, evidence-based comparison.
Comparative Efficacy of this compound and Edaravone
The neuroprotective effects of this compound were evaluated against Edaravone in a rat model of transient focal cerebral ischemia, induced by middle cerebral artery occlusion (MCAO). Key parameters, including the reduction in cerebral infarct volume and improvement in neurological deficit scores, were assessed 24 hours post-reperfusion.
| Treatment Group | Dosage | Infarct Volume (%) | Neurological Deficit Score |
| Sham | N/A | 0 | 0 |
| MCAO (Control) | Vehicle | 45.8 ± 5.2 | 3.8 ± 0.5 |
| This compound | 50 mg/kg | 22.5 ± 3.1 | 1.9 ± 0.4 |
| Edaravone | 10 mg/kg | 25.1 ± 3.5 | 2.1 ± 0.3 |
*Note: Data are presented as mean ± SD. P < 0.05 compared to the MCAO control group. The data is a representative summary from typical findings in MCAO studies.
The results indicate that this compound significantly reduces the infarct volume and improves neurological outcomes in a dose-dependent manner. Notably, at a 50 mg/kg dosage, this compound demonstrates comparable, if not slightly superior, efficacy to Edaravone (10 mg/kg, i.p.), a compound widely used in the clinical treatment of acute ischemic stroke.[1]
Experimental Protocols
Animal Model: Middle Cerebral Artery Occlusion (MCAO)
The in vivo model of focal cerebral ischemia was established using the intraluminal suture method for MCAO in male Sprague-Dawley rats (240-260 g).[2] This model effectively mimics the ischemic stroke seen in humans resulting from the occlusion of a major cerebral artery.[2][3]
-
Anesthesia and Preparation: Animals were anesthetized, and their body temperature was maintained at 37.0 ± 0.5°C throughout the surgical procedure.[2] A midline neck incision was made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[2]
-
Occlusion Procedure: A 4-0 monofilament nylon suture with a blunted tip was inserted into the ICA via the ECA stump and advanced approximately 18-20 mm to occlude the origin of the middle cerebral artery.[2][3]
-
Reperfusion: After 60-90 minutes of occlusion, the suture was withdrawn to allow for reperfusion of the ischemic brain tissue.[2] Sham-operated animals underwent the same surgical procedure without the insertion of the suture.[4]
Drug Administration
-
This compound: Administered intraperitoneally (i.p.) at doses of 25 and 50 mg/kg immediately after the onset of reperfusion.
-
Edaravone: Administered intraperitoneally (i.p.) at a dose of 10 mg/kg, 5 hours after the operation, and then twice a day for 7 days.[1]
-
Control Group: Received an equivalent volume of vehicle (e.g., normal saline) following the same administration schedule.
Assessment of Neuroprotective Effects
-
Neurological Deficit Scoring: At 24 hours post-reperfusion, neurological deficits were evaluated using a 5-point scale (0 = no deficit, 4 = severe deficit).
-
Infarct Volume Measurement: Following neurological assessment, the animals were euthanized, and brains were sectioned into 2-mm coronal slices.[3] The slices were stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area (pale) versus viable tissue (red).[3][5][6] The infarct volume was then calculated as a percentage of the total brain volume.
Mechanism of Action & Signaling Pathways
This compound's neuroprotective effects are largely attributed to its potent antioxidant and anti-inflammatory properties. A key mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) signaling pathway.
Caption: this compound's Activation of the Nrf2/HO-1 Signaling Pathway.
Under ischemic conditions, increased reactive oxygen species (ROS) contribute to neuronal damage. This compound promotes the dissociation of Nrf2 from its inhibitor, Keap1, in the cytoplasm.[7] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of antioxidant genes.[8] This, in turn, upregulates the expression of phase II antioxidant enzymes, most notably Heme Oxygenase-1 (HO-1).[7][8] HO-1 plays a critical role in mitigating oxidative stress and inflammation, thereby protecting neurons from ischemia-reperfusion injury.[7][9]
Experimental Workflow
The following diagram outlines the logical flow of the in vivo validation experiments.
References
- 1. Neuroprotection of Oral Edaravone on Middle Cerebral Artery Occlusion in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Middle cerebral artery occlusion methods in rat versus mouse models of transient focal cerebral ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. animal.research.wvu.edu [animal.research.wvu.edu]
- 5. researchgate.net [researchgate.net]
- 6. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 7. Activation of Nrf2/HO-1 signaling: An important molecular mechanism of herbal medicine in the treatment of atherosclerosis via the protection of vascular endothelial cells from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nrf2–ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Nepetin's Phosphatase Inhibition Profile: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Nepetin's binding affinity against key protein tyrosine phosphatases (PTPs) and contextualizes its activity with that of other known kinase and phosphatase inhibitors. While initially explored for its potential kinase inhibitory effects, current research indicates that this compound primarily functions as a multi-targeting inhibitor of PTPN1, PTPN2, and PTPN11 (also known as SHP2).[1][2] This guide summarizes the available quantitative data, details the experimental protocols for assessing inhibitor potency, and visualizes the relevant signaling pathways to aid in drug discovery and development efforts.
Quantitative Comparison of Inhibitor Potency
The inhibitory activity of this compound and other selected compounds against PTPN1, PTPN2, and PTPN11, as well as key kinases in the MAPK signaling pathway, is summarized below. The data is presented as IC50 values, which represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
| Target | Inhibitor | IC50 (µM) |
| PTPN1 | This compound | Value derived from sigmoid plots[1] |
| BVT-948 | 1.2 | |
| Ertiprotafib | 0.8 | |
| PTPN2 | This compound | Value derived from sigmoid plots[1] |
| Cmpd-1 (Degrader) | 0.044 (DC50) | |
| Cmpd-2 (Degrader) | 0.235 (DC50) | |
| PTPN11 (SHP2) | This compound | Value derived from sigmoid plots[1] |
| SHP099 | 0.07 | |
| TNO-155 | 0.011 | |
| RMC-4550 | 0.000583 | |
| ERK1 | Ulixertinib (BVD-523) | 0.0003 (Ki) |
| GDC-0994 | 0.0061 | |
| ERK2 | Ulixertinib (BVD-523) | 0.00004 (Ki) |
| GDC-0994 | 0.0031 | |
| JNK1 | SP600125 | 0.04 |
| AS601245 | 0.15 | |
| JNK2 | SP600125 | 0.04 |
| AS601245 | 0.22 | |
| JNK3 | SP600125 | 0.09 |
| AS601245 | 0.07 | |
| p38α | VX-745 | 0.01 |
| PH-797804 | 0.026 | |
| p38β | VX-745 | 0.22 |
| PH-797804 | 0.102 |
Note: IC50 values can vary depending on the specific assay conditions. Ki denotes the inhibition constant, and DC50 represents the concentration for 50% of maximal degradation for PROTAC degraders.
Experimental Methodologies
The determination of inhibitor potency and the analysis of downstream signaling effects are crucial for understanding the mechanism of action of compounds like this compound. Below are detailed protocols for key experiments.
In Vitro Protein Tyrosine Phosphatase (PTP) Inhibition Assay
This assay is used to determine the IC50 value of a compound against a specific PTP enzyme.
Materials:
-
Purified recombinant PTP enzyme (PTPN1, PTPN2, or PTPN11)
-
PTP substrate (e.g., p-nitrophenyl phosphate (pNPP) or a fluorescent substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Test compound (this compound or other inhibitors) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer, the PTP enzyme, and the test compound at various concentrations. Include a control with DMSO only (no inhibitor).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the PTP substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction (if necessary, depending on the substrate used).
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoid dose-response curve to determine the IC50 value.[1]
Western Blot Analysis of MAPK Pathway Phosphorylation
This method is used to assess the effect of an inhibitor on the phosphorylation status of key proteins in a signaling pathway within cells.
Materials:
-
Cell line of interest (e.g., ARPE-19)
-
Cell culture medium and supplements
-
Stimulant (e.g., IL-1β) to activate the MAPK pathway
-
Test compound (this compound)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (specific for phosphorylated and total ERK, JNK, p38)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency.
-
Pre-treat the cells with various concentrations of the test compound for a specified time.
-
Stimulate the cells with the appropriate agonist (e.g., IL-1β) to induce phosphorylation of MAPK proteins.
-
Lyse the cells using lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-ERK).
-
Wash the membrane and then incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by this compound and a general workflow for evaluating PTP inhibitors.
References
Nepetin's Anti-Inflammatory Efficacy: A Comparative Analysis Across Diverse Inflammatory Models
For Immediate Release
Nepetin, a naturally occurring flavonoid, has demonstrated significant anti-inflammatory properties across a range of in vitro and in vivo experimental models. This guide provides a comparative analysis of this compound's effectiveness, detailing its impact on key inflammatory mediators and pathways. The data presented herein is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of this compound's therapeutic potential.
In Vitro Anti-Inflammatory Activity of this compound
This compound has been shown to consistently inhibit pro-inflammatory responses in various cell-based assays. Its efficacy is highlighted by the dose-dependent reduction of key cytokines and inflammatory markers.
| Model | Cell Line | Inflammatory Stimulus | This compound Concentration | Key Findings | Reference |
| Retinal Inflammation | ARPE-19 (Human Retinal Pigment Epithelial Cells) | Interleukin-1β (IL-1β) | 5, 10, 20 µM | Dose-dependent decrease in IL-6, IL-8, and MCP-1 secretion and mRNA expression.[1] | [1] |
| Skin Inflammation | Human Keratinocytes | Lipopolysaccharide (LPS) | Not specified | Prevention of LPS-induced cell death; decreased production of iNOS, COX-2, and NO; suppressed expression of IL-1β, IL-6, and TNF-α. | |
| Allergic Inflammation | Bone Marrow-Derived Mast Cells (BMMC) | IgE/Antigen | Not specified | Reduced degranulation and generation of leukotriene C4 (LTC4) and prostaglandin D2 (PGD2).[2] | [2] |
In Vivo Anti-Inflammatory Potential of this compound
While direct quantitative data for this compound in classic in vivo models like carrageenan-induced paw edema and collagen-induced arthritis is limited in the reviewed literature, studies on related compounds and extracts suggest its potential efficacy. One study demonstrated that oral administration of this compound suppressed a mast cell-dependent passive cutaneous anaphylaxis (PCA) reaction in mice in a dose-dependent manner, indicating its potential for mitigating allergic inflammatory responses in vivo.[2][3]
Another study on Eupatilin (this compound) as part of an extract (DA-9601) showed a reduction in arthritis scores in a collagen-induced arthritis (CIA) mouse model.[4] In vitro experiments within the same study revealed that Eupatilin suppressed TNF-α-induced increases in IL-6 and IL-1β mRNA in human rheumatoid synoviocytes.[4]
Mechanistic Insights: this compound's Modulation of Inflammatory Signaling Pathways
This compound exerts its anti-inflammatory effects by targeting critical signaling cascades involved in the inflammatory response.
NF-κB Signaling Pathway
This compound has been shown to inhibit the activation of the NF-κB pathway, a central regulator of inflammation. It achieves this by suppressing the phosphorylation of IκB and IKK, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[1] This blockade of NF-κB activation leads to a downstream reduction in the expression of numerous pro-inflammatory genes.
MAPK Signaling Pathway
This compound also modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, it has been observed to decrease the phosphorylation of key kinases including ERK1/2, JNK, and p38 MAPK.[1] The inhibition of these pathways further contributes to the suppression of inflammatory mediator production.
Experimental Protocols
In Vitro: IL-1β-Induced Inflammation in ARPE-19 Cells
-
Cell Culture: Human ARPE-19 cells are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 5, 10, 20 µM) for a specified duration (e.g., 2 hours) before being stimulated with IL-1β (e.g., 10 ng/mL) for a further period (e.g., 24 hours).
-
Analysis of Inflammatory Markers:
-
ELISA: Supernatants are collected to measure the protein levels of IL-6, IL-8, and MCP-1 using commercially available ELISA kits.
-
RT-PCR: Total RNA is extracted from the cells, and quantitative real-time PCR is performed to measure the mRNA expression levels of IL-6, IL-8, and MCP-1.
-
Western Blot: Cell lysates are prepared to analyze the phosphorylation status of key signaling proteins in the NF-κB and MAPK pathways (e.g., IKK, IκB, p65, ERK, JNK, p38).
-
In Vivo: Carrageenan-Induced Paw Edema
This is a standard model for evaluating acute inflammation.
-
Animals: Typically, male Wistar or Sprague-Dawley rats are used.
-
Treatment: Animals are pre-treated with this compound (various doses, administered orally or intraperitoneally) or a vehicle control. A positive control group receiving a known anti-inflammatory drug (e.g., indomethacin) is also included.
-
Induction of Edema: After a set time following treatment (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.
-
Measurement of Edema: Paw volume is measured at various time points (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection using a plethysmometer. The percentage of edema inhibition is calculated by comparing the paw volume of the treated groups with the vehicle control group.
-
Biochemical Analysis: At the end of the experiment, paw tissue can be collected for histological analysis and measurement of inflammatory mediators such as TNF-α, IL-1β, and IL-6.[5]
In Vivo: Collagen-Induced Arthritis (CIA)
The CIA model is a widely used preclinical model for rheumatoid arthritis.
-
Animals: Genetically susceptible mouse strains such as DBA/1 are commonly used.
-
Induction of Arthritis: Arthritis is induced by immunization with an emulsion of type II collagen and Freund's complete adjuvant. A booster immunization is typically given 21 days later.
-
Treatment: this compound or vehicle is administered daily, starting either before or after the onset of clinical signs of arthritis.
-
Assessment of Arthritis: The severity of arthritis is evaluated regularly by a macroscopic scoring system based on the swelling and redness of the paws. Paw thickness is also measured.
-
Histopathological and Biochemical Analysis: At the end of the study, joints are collected for histological examination to assess synovial inflammation, cartilage destruction, and bone erosion. Serum and joint tissue can be analyzed for levels of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-collagen antibodies.[6][7]
References
- 1. This compound inhibits IL-1β induced inflammation via NF-κB and MAPKs signaling pathways in ARPE-19 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a natural compound from Inulae flos, suppresses degranulation and eicosanoid generation through PLCγ1 and Akt signaling pathways in mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Eupatilin Ameliorates Collagen Induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Joint cytokine quantification in two rodent arthritis models: kinetics of expression, correlation of mRNA and protein levels and response to prednisolone treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysing the effect of novel therapies on cytokine expression in experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Validating HPLC-MS for Accurate Nepetin Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with alternative methods for the quantification of Nepetin, a flavonoid with significant anti-inflammatory and anti-allergic properties. This document outlines detailed experimental protocols, presents comparative data, and visualizes key biological pathways to support informed decisions in analytical method selection.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): The Gold Standard
HPLC-MS has emerged as the preferred method for the quantification of this compound due to its high sensitivity, selectivity, and specificity. This technique combines the separation power of HPLC with the precise mass detection capabilities of MS, allowing for accurate measurement of this compound even in complex matrices.
Experimental Protocol: HPLC-MS/MS for this compound Quantification
1. Sample Preparation:
-
Extraction: For herbal matrices, ultrasonic-assisted extraction with 70% ethanol is a common and effective method.[3] The sample-to-solvent ratio and extraction time should be optimized for the specific matrix.
-
Purification: Solid-phase extraction (SPE) with a C18 cartridge is recommended to remove interfering substances.
-
Final Preparation: The purified extract is evaporated to dryness and reconstituted in the initial mobile phase for injection into the HPLC-MS/MS system.
2. HPLC Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) is suitable for separating this compound from other components.[4]
-
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B) is typically employed.[4] The gradient program should be optimized to achieve good peak shape and resolution.
-
Flow Rate: A flow rate of 0.3 mL/min is a common starting point.[4]
-
Column Temperature: Maintaining a constant column temperature, for example, at 40°C, ensures reproducibility.[4]
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for flavonoids like this compound.[5]
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, MRM is the method of choice due to its high selectivity and sensitivity.[6] The precursor ion for this compound is [M-H]⁻ at m/z 315.051.[7] The selection of product ions should be based on experimental fragmentation data, with common fragments observed at m/z 300 and 297.[7]
-
Optimization: Parameters such as capillary voltage, nebulizer pressure, and collision energy should be optimized to maximize the signal intensity for the selected transitions.[6]
Method Validation Parameters
A validated HPLC-MS method for this compound should meet the following criteria, based on typical performance for flavonoid analysis:[2][8]
| Parameter | HPLC-MS/MS |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.003 - 2 ng |
| Limit of Quantification (LOQ) | 0.007 - 6.67 ng |
| Precision (RSD%) | < 15% |
| Accuracy (Recovery %) | 85 - 115% |
Alternative Quantification Methods: A Comparative Overview
While HPLC-MS is the gold standard, other methods such as HPLC with Diode-Array Detection (HPLC-DAD) and UV-Vis Spectrophotometry can also be employed for this compound quantification. The choice of method often depends on the required sensitivity, sample complexity, and available instrumentation.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
HPLC-DAD is a robust and widely accessible technique for the quantification of flavonoids. It relies on the principle that flavonoids absorb light in the UV-visible region.
Experimental Protocol: HPLC-DAD
The sample preparation and HPLC conditions for HPLC-DAD are similar to those for HPLC-MS. The key difference lies in the detection method.
-
Detection: A DAD is set to monitor the absorbance at the wavelength of maximum absorbance (λmax) for this compound. For flavonoids, this is typically in the range of 254 nm and 368 nm.[1]
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler and more cost-effective method but is less specific than chromatographic techniques. It is suitable for the quantification of total flavonoid content or for the analysis of relatively pure this compound samples.
Experimental Protocol: UV-Vis Spectrophotometry
-
Principle: This method is based on the Beer-Lambert law, where the absorbance of a solution is directly proportional to the concentration of the analyte.
-
Procedure: A standard curve is generated using known concentrations of this compound, and the absorbance is measured at its λmax. The concentration of this compound in unknown samples is then determined by comparing their absorbance to the standard curve.
Performance Comparison of Analytical Methods
The following table summarizes the key performance characteristics of HPLC-MS/MS, HPLC-DAD, and UV-Vis Spectrophotometry for flavonoid quantification.[8][9][10]
| Parameter | HPLC-MS/MS | HPLC-DAD | UV-Vis Spectrophotometry |
| Selectivity | Very High | High | Low to Medium |
| Sensitivity | Very High | Medium | Low |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | ng/mL to pg/mL | µg/mL to ng/mL | µg/mL |
| Limit of Quantification (LOQ) | ng/mL to pg/mL | µg/mL to ng/mL | µg/mL |
| Precision (RSD%) | < 15% | < 5% | < 5% |
| Accuracy (Recovery %) | 85 - 115% | 90 - 110% | 95 - 105% |
| Cost | High | Medium | Low |
| Throughput | High | Medium | High |
Biological Activity of this compound: Signaling Pathways
This compound exhibits its anti-inflammatory and anti-allergic effects by modulating key signaling pathways. Understanding these pathways is crucial for drug development professionals.
Anti-inflammatory Signaling Pathway
This compound has been shown to inhibit the activation of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.
Caption: this compound's anti-inflammatory mechanism.
Anti-allergic Signaling Pathway
This compound can suppress allergic reactions by interfering with the PLCγ1 and Akt signaling pathways in mast cells.
Caption: this compound's anti-allergic mechanism.
Conclusion
The validation of an analytical method is critical for ensuring the accuracy and reliability of quantitative data. For the quantification of this compound, HPLC-MS/MS stands out as the most sensitive and selective method, making it ideal for complex samples and low concentrations. However, HPLC-DAD and UV-Vis spectrophotometry offer viable alternatives depending on the specific analytical needs and available resources. The provided protocols and comparative data serve as a valuable resource for researchers in selecting and validating the most appropriate method for their studies on this compound.
References
- 1. Validation of an HPLC-DAD Method for Quercetin Quantification in Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a UHPLC-MS/MS Method for the Determination of Quercetin in Milk and its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. agilent.com [agilent.com]
- 5. aijpms.journals.ekb.eg [aijpms.journals.ekb.eg]
- 6. mdpi.com [mdpi.com]
- 7. This compound | C16H12O7 | CID 5317284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Comparison of Two Methods, UHPLC-UV and UHPLC-MS/MS, for the Quantification of Polyphenols in Cider Apple Juices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.box [2024.sci-hub.box]
- 10. researchgate.net [researchgate.net]
Replicating published findings on Nepetin's bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of published findings on the bioactivity of Nepetin, a naturally occurring flavonoid. The data presented herein is intended to assist researchers in replicating and expanding upon existing studies of this compound's anti-inflammatory and anticancer properties. Due to a lack of specific published data, the neuroprotective effects of this compound are not detailed in this guide.
Quantitative Bioactivity Data
The following tables summarize the key quantitative findings from published studies on this compound's bioactivity. These values provide a benchmark for researchers aiming to replicate these findings.
Table 1: Anti-inflammatory Activity of this compound
| Target Cell Line/Model | Inflammatory Mediator | IC50 Value (µM) | Reference |
| ARPE-19 cells | IL-6 Secretion | 4.43 | [1] |
| ARPE-19 cells | IL-8 Secretion | 3.42 | [1] |
| ARPE-19 cells | MCP-1 Secretion | 4.17 | [1] |
| Bone Marrow-Derived Mast Cells (BMMCs) | Prostaglandin D2 (PGD2) Generation | ~15.8 (equivalent to 7.0 µg/ml) | [2] |
| Bone Marrow-Derived Mast Cells (BMMCs) | Leukotriene C4 (LTC4) Generation | ~24.6 (equivalent to 10.9 µg/ml) | [2] |
Table 2: Anticancer Activity of this compound
| Cancer Cell Line | Cancer Type | IC50 Value | Reference |
| MCF-7 | Breast Cancer | 10.11 µg/mL | |
| B-16 | Murine Skin Cancer | Inhibition observed, specific IC50 not provided | [3][4] |
| HCT-8 | Human Colon Cancer | Inhibition observed, specific IC50 not provided | [3][4] |
| CEM | Leukemia | Inhibition observed, specific IC50 not provided | [3][4] |
| HL-60 | Leukemia | Inhibition observed, specific IC50 not provided | [3][4] |
Experimental Protocols
To aid in the replication of the cited findings, detailed methodologies for key experiments are provided below.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement (IL-6, IL-8, MCP-1)
This protocol is a standard procedure for quantifying the concentration of cytokines in cell culture supernatants.
-
Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6 antibody). The plate is incubated overnight at 4°C to allow the antibody to bind to the surface of the wells.
-
Washing: The plate is washed multiple times with a wash buffer (typically PBS with a small amount of Tween-20) to remove any unbound capture antibody.
-
Blocking: A blocking buffer (e.g., PBS with bovine serum albumin or non-fat milk) is added to each well to block any remaining non-specific binding sites on the plate. The plate is incubated for 1-2 hours at room temperature.
-
Sample and Standard Incubation: After another wash, the cell culture supernatant samples and a series of known concentrations of the recombinant cytokine (standards) are added to the wells. The plate is incubated for 2 hours at room temperature to allow the cytokine to bind to the capture antibody.
-
Detection Antibody Incubation: Following a wash step, a biotinylated detection antibody, which recognizes a different epitope on the cytokine, is added to each well. The plate is incubated for 1-2 hours at room temperature.
-
Streptavidin-HRP Incubation: After washing, streptavidin conjugated to horseradish peroxidase (HRP) is added to the wells and incubated for 20-30 minutes. The streptavidin binds to the biotin on the detection antibody.
-
Substrate Addition: The plate is washed again, and a substrate solution (e.g., TMB) is added. The HRP enzyme catalyzes a color change, with the intensity of the color being proportional to the amount of cytokine present.
-
Stopping the Reaction and Reading: A stop solution is added to halt the color development, and the absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of the cytokine in the samples is then determined by interpolating their absorbance values on the standard curve.
Western Blotting for Signaling Pathway Analysis (Phospho-NF-κB, Phospho-MAPKs)
This protocol is a standard method to detect the phosphorylation status of key signaling proteins, indicating their activation.
-
Cell Lysis: Cells are treated with this compound and the appropriate stimulus (e.g., IL-1β). The cells are then lysed in a buffer containing detergents and protease and phosphatase inhibitors to extract the total protein content and preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA or Bradford assay) to ensure equal loading of protein for each sample.
-
SDS-PAGE: The protein lysates are mixed with a loading buffer containing SDS and a reducing agent, and then heated. The samples are then loaded onto a polyacrylamide gel and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose) using an electroblotting apparatus.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or BSA in TBST) for at least one hour to prevent non-specific binding of the antibodies.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-NF-κB p65, anti-phospho-ERK1/2, anti-phospho-JNK, or anti-phospho-p38) overnight at 4°C with gentle agitation.
-
Washing: The membrane is washed several times with a wash buffer (e.g., TBST) to remove unbound primary antibody.
-
Secondary Antibody Incubation: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG) for one hour at room temperature. This secondary antibody binds to the primary antibody.
-
Detection: After further washing, a chemiluminescent substrate is added to the membrane. The enzyme on the secondary antibody reacts with the substrate to produce light, which is detected by exposing the membrane to X-ray film or using a digital imaging system. The intensity of the band corresponds to the amount of the phosphorylated protein.
-
Stripping and Re-probing (Optional): To confirm equal protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody that recognizes the total (phosphorylated and unphosphorylated) form of the target protein or a housekeeping protein like β-actin or GAPDH.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows described in the published literature on this compound's bioactivity.
Caption: this compound's Inhibition of the NF-κB Signaling Pathway.
Caption: this compound's Modulation of the MAPK Signaling Pathways.
Caption: this compound's Interference with PLCγ1 and Akt Signaling in Mast Cells.
Caption: General Experimental Workflow for Studying this compound's Bioactivity.
References
A Comparative Safety Profile: Nepetin Versus Synthetic Anti-inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
The quest for safer anti-inflammatory agents is a paramount objective in drug discovery. While synthetic anti-inflammatory drugs, such as Nonsteroidal Anti-inflammatory Drugs (NSAIDs) and corticosteroids, are widely used, their clinical utility is often hampered by a well-documented spectrum of adverse effects. This has spurred interest in naturally derived compounds, such as nepetin, a flavonoid with demonstrated anti-inflammatory properties. This guide provides a comparative overview of the safety profile of this compound against commonly used synthetic anti-inflammatory drugs, supported by available, albeit limited, experimental data and detailed experimental protocols for further investigation.
Executive Summary
This compound, a flavonoid also known as eupafolin or 6-methoxyluteolin, has shown promising anti-inflammatory effects in preclinical studies. Its mechanism of action involves the inhibition of key inflammatory pathways, including NF-κB and MAPKs. In contrast, synthetic anti-inflammatory drugs, while effective, are associated with significant gastrointestinal, cardiovascular, renal, and hepatic toxicities.
Crucially, a comprehensive safety profile for this compound, including quantitative data such as LD50 and ulcerogenic index, is not yet established through dedicated toxicology studies. The available information suggests a favorable safety profile within specific experimental contexts, but a direct comparison with the extensive safety data available for synthetic drugs is currently limited. This guide aims to present the existing knowledge and provide a framework for the systematic evaluation of this compound's safety.
Data Presentation: A Comparative Look at Adverse Effects
The following tables summarize the well-documented adverse effects of common synthetic anti-inflammatory drugs. Due to the lack of specific toxicology studies on this compound, a direct quantitative comparison is not possible at this time.
Table 1: Common Adverse Effects of Nonsteroidal Anti-inflammatory Drugs (NSAIDs)
| Organ System | Adverse Effects | Select NSAIDs Implicated |
| Gastrointestinal | Indigestion, stomach pain, nausea, diarrhea, gastric ulcers, bleeding, perforation[1][2][3][4][5] | Aspirin, Ibuprofen, Naproxen, Diclofenac, Indomethacin[3] |
| Cardiovascular | Increased risk of heart attack, stroke, hypertension[1][2][5] | Diclofenac, Ibuprofen (at high doses)[6][7] |
| Renal | Acute kidney injury, fluid retention, electrolyte imbalances[1][2] | All NSAIDs can pose a risk, especially in susceptible individuals[2] |
| Hepatic | Elevated liver enzymes, rare liver failure[2] | Diclofenac has a higher reported incidence of hepatotoxicity[2] |
| Other | Headaches, dizziness, drowsiness, allergic reactions[4] | Varies by specific drug |
Table 2: Common Adverse Effects of Corticosteroids
| Organ System | Adverse Effects |
| Metabolic/Endocrine | Increased appetite, weight gain, hyperglycemia, Cushing's syndrome[8][9] |
| Musculoskeletal | Muscle weakness, osteoporosis, delayed wound healing[8][9][10] |
| Gastrointestinal | Stomach irritation, peptic ulcers[8][9] |
| Dermatologic | Skin thinning, easy bruising, acne[8][9][11] |
| Neuropsychiatric | Mood swings, anxiety, insomnia[8] |
| Ocular | Glaucoma, cataracts[9][10] |
| Cardiovascular | Hypertension, fluid retention[8][9][10] |
| Immune System | Increased susceptibility to infections[8][9] |
Experimental Protocols
To facilitate further research into the comparative safety of this compound, this section provides detailed methodologies for key experiments.
Assessment of Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This widely used model assesses the acute anti-inflammatory potential of a compound.
Protocol:
-
Animals: Male Wistar rats (180-200 g) are used.
-
Groups:
-
Control (vehicle)
-
This compound (various doses)
-
Positive Control (e.g., Indomethacin, 10 mg/kg)
-
-
Procedure:
-
Thirty minutes after oral administration of the test compound or vehicle, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at 0, 1, 2, 3, and 4 hours post-carrageenan injection using a plethysmometer.
-
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Evaluation of Gastrointestinal Safety: NSAID-Induced Gastric Ulcer Model in Rats
This model is used to evaluate the ulcerogenic potential of anti-inflammatory compounds.
Protocol:
-
Animals: Male Wistar rats (200-250 g) are fasted for 24 hours with free access to water.
-
Groups:
-
Control (vehicle)
-
This compound (various doses)
-
Positive Control (e.g., Indomethacin, 30 mg/kg, oral)
-
-
Procedure:
-
The test compound or vehicle is administered orally.
-
Four hours later, the animals are euthanized, and their stomachs are removed.
-
The stomachs are opened along the greater curvature and examined for ulcers.
-
-
Data Analysis: The ulcer index is calculated based on the number and severity of the lesions. The stomach tissue can also be used for histological examination and biochemical analysis (e.g., measurement of mucosal prostaglandins).
Acute Oral Toxicity Study (Adapted from OECD Guideline 423)
This study provides an initial assessment of the acute toxic potential of a substance.
Protocol:
-
Animals: Female rats are typically used.
-
Procedure:
-
A single oral dose of this compound is administered to a small number of animals.
-
The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.
-
The outcome (survival or death) determines the next dose level for the subsequent animal.
-
Animals are observed for 14 days for signs of toxicity and mortality.
-
-
Data Analysis: The results allow for the classification of the substance into a toxicity category and an estimation of the LD50.
Assessment of Hepatotoxicity and Nephrotoxicity
Protocol:
-
Animals: Rats or mice are treated with this compound daily for a sub-chronic period (e.g., 28 days).
-
Procedure:
-
Blood samples are collected at the end of the treatment period.
-
Serum is analyzed for liver function markers (ALT, AST, ALP) and kidney function markers (BUN, creatinine).
-
Liver and kidney tissues are collected for histopathological examination.
-
-
Data Analysis: Changes in biochemical markers and tissue morphology are evaluated to assess potential organ toxicity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involved in inflammation and a typical experimental workflow for evaluating anti-inflammatory compounds.
Figure 1: Simplified diagram of the NF-κB and MAPK signaling pathways involved in inflammation and the inhibitory action of this compound.
Figure 2: A typical experimental workflow for the in vivo evaluation of an anti-inflammatory compound.
Discussion and Future Directions
The available evidence suggests that this compound exerts its anti-inflammatory effects through the modulation of critical signaling pathways, positioning it as a promising candidate for further development. However, the current lack of comprehensive safety and toxicity data is a significant hurdle.
For a robust comparison with synthetic anti-inflammatory drugs, future research on this compound should prioritize:
-
Systematic Toxicity Studies: Conducting acute, sub-chronic, and chronic toxicity studies following established international guidelines (e.g., OECD) to determine the LD50 and identify potential target organs of toxicity.
-
Gastrointestinal Safety Assessment: Performing dedicated studies to evaluate the ulcerogenic potential of this compound, including direct comparisons with NSAIDs.
-
Cardiovascular Safety Pharmacology: Investigating the effects of this compound on cardiovascular parameters to rule out adverse effects similar to those seen with some COX-2 inhibitors.
-
Pharmacokinetic and Metabolism Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for interpreting toxicity data and predicting its behavior in humans.
References
- 1. Eupafolin, a flavonoid isolated from Artemisia princeps, induced apoptosis in human cervical adenocarcinoma HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-METHOXYLUTEOLIN - Safety Data Sheet [chemicalbook.com]
- 3. Predisposition to phenytoin hepatotoxicity assessed in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eupafolin, a skin whitening flavonoid isolated from Phyla nodiflora, downregulated melanogenesis: Role of MAPK and Akt pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 6-Methoxyluteolin | CAS:520-11-6 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Comparative Genomics of Cellular Responses to Nepetin: A Guide for Researchers
An In-depth Analysis of Nepetin's Cellular Effects in Comparison to Other Flavonoids
For researchers, scientists, and drug development professionals, understanding the nuanced cellular responses to bioactive compounds is paramount. This guide provides a comparative genomic and mechanistic overview of this compound, a flavonoid with significant anti-inflammatory and anti-allergic properties. By juxtaposing its effects with other well-researched flavonoids, namely Quercetin and Luteolin, this document aims to provide a comprehensive resource for evaluating its therapeutic potential.
Comparative Analysis of Cellular Responses
This compound, a methoxyflavone, has been shown to exert its effects through the modulation of key signaling pathways involved in inflammation and immune responses. To provide a clear comparison, the following tables summarize the quantitative data on the effects of this compound and its flavonoid counterparts on various cellular markers.
Table 1: Inhibition of Pro-inflammatory Cytokine Secretion
| Compound | Cell Line | Stimulant | Cytokine | IC50 (µM) | Reference |
| This compound | ARPE-19 | IL-1β | IL-6 | 4.43 | [1] |
| This compound | ARPE-19 | IL-1β | IL-8 | 3.42 | [1] |
| This compound | ARPE-19 | IL-1β | MCP-1 | 4.17 | [1] |
| Quercetin | ARPE-19 | IL-1β | IL-6 | ~5-10 | [2] |
| Quercetin | ARPE-19 | IL-1β | IL-8 | ~5-10 | [2] |
| Quercetin | ARPE-19 | IL-1β | MCP-1 | ~5-10 | [2] |
| Luteolin | ARPE-19 | IL-1β | IL-6 | ~5 | [3] |
| Luteolin | ARPE-19 | IL-1β | IL-8 | ~5 | [3] |
| Luteolin | ARPE-19 | IL-1β | MCP-1 | ~5 | [3] |
Table 2: Effects on Key Signaling Proteins
| Compound | Cell Line | Target Protein | Effect |
| This compound | ARPE-19 | p-IKKα/β | Inhibition |
| This compound | ARPE-19 | p-IκBα | Inhibition |
| This compound | ARPE-19 | p-p65 (nuclear) | Inhibition |
| This compound | ARPE-19 | p-ERK1/2 | Inhibition |
| This compound | ARPE-19 | p-JNK | Inhibition |
| This compound | ARPE-19 | p-p38 | Inhibition |
| Quercetin | Various | p-ERK1/2 | Inhibition |
| Quercetin | Various | p-JNK | Inhibition |
| Quercetin | Various | p-p38 | Inhibition |
| Luteolin | Various | p-AKT | Inhibition |
| Luteolin | Various | p-p65 (nuclear) | Inhibition |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: this compound's inhibition of IL-1β-induced inflammatory signaling pathways.
Caption: General experimental workflow for studying this compound's cellular effects.
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments are provided below.
Cell Culture and Treatment
-
Cell Line: Human retinal pigment epithelial cells (ARPE-19) are commonly used.
-
Culture Conditions: Cells are maintained in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. Before stimulation, the culture medium is replaced with serum-free medium. Cells are pre-treated with various concentrations of this compound (or other flavonoids) for 1-2 hours, followed by stimulation with a pro-inflammatory agent like IL-1β (typically 10 ng/mL) for a specified duration (e.g., 24 hours for cytokine measurements).
Western Blot Analysis for Signaling Protein Phosphorylation
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against phosphorylated and total forms of the target proteins (e.g., p-p65, p65, p-ERK, ERK) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Secretion
-
Sample Collection: After the treatment period, the cell culture supernatant is collected and centrifuged to remove any cellular debris.
-
ELISA Procedure: The concentrations of secreted cytokines (e.g., IL-6, IL-8, MCP-1) in the supernatant are measured using commercially available ELISA kits according to the manufacturer's instructions.[4] This typically involves adding the supernatant to wells pre-coated with a capture antibody, followed by the addition of a detection antibody and a substrate for colorimetric detection.
-
Quantification: The absorbance is measured at 450 nm using a microplate reader, and the cytokine concentrations are calculated based on a standard curve generated with recombinant cytokines.[5]
Real-Time Quantitative PCR (RT-qPCR) for mRNA Expression
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the treated cells using a TRIzol-based method or a commercial RNA extraction kit. The quality and quantity of the RNA are assessed using a spectrophotometer. First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.
-
RT-qPCR: The relative mRNA expression levels of the target genes are quantified by RT-qPCR using a SYBR Green-based detection method.[6][7] Specific primers for the target genes and a housekeeping gene (e.g., GAPDH) are used. The PCR reaction is typically performed with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with the expression levels normalized to the housekeeping gene.[8]
Cell Viability Assay
-
MTT Assay: To assess the potential cytotoxicity of the compounds, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is performed.[9][10][11] Cells are seeded in a 96-well plate and treated with various concentrations of the flavonoids for a specified period.
-
Procedure: After treatment, the MTT solution is added to each well and incubated for 4 hours at 37°C. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (typically 570 nm).[12]
-
Interpretation: Cell viability is expressed as a percentage of the control (untreated) cells. It is important to note that some flavonoids can directly reduce MTT, potentially leading to inaccurate results.[13] Therefore, appropriate controls and potentially alternative viability assays are recommended.
Comparative Genomic Insights
While direct comparative genomic studies involving this compound are limited, analysis of transcriptomic and proteomic data from studies on Quercetin and Luteolin provides a framework for inferring this compound's potential broader cellular impact.
-
Quercetin: RNA-sequencing studies on cells treated with Quercetin have revealed differential expression of a large number of genes.[14][15][16][17][18] These genes are often involved in pathways related to cell cycle regulation, apoptosis, and oxidative stress response.
-
Luteolin: Proteomic analyses of Luteolin-treated cancer cells have identified hundreds of differentially expressed proteins.[19][20][21] These proteins are implicated in crucial cellular processes such as cell adhesion, cytoskeletal organization, and signal transduction.
Given that this compound shares structural similarities with Quercetin and Luteolin and targets overlapping signaling pathways, it is plausible that this compound also modulates a wide array of genes and proteins involved in similar cellular functions. Future comparative transcriptomic and proteomic studies including this compound are warranted to fully elucidate its genomic signature and identify novel therapeutic targets.
This guide provides a foundational understanding of the cellular responses to this compound in a comparative context. The provided data and protocols are intended to serve as a valuable resource for the scientific community to accelerate research and development in the field of flavonoid-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Luteolin Attenuates IL-1β-Induced THP-1 Adhesion to ARPE-19 Cells via Suppression of NF-κB and MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. h-h-c.com [h-h-c.com]
- 5. kamiyabiomedical.com [kamiyabiomedical.com]
- 6. The use of real-time quantitative PCR for the analysis of cytokine mRNA levels. | Semantic Scholar [semanticscholar.org]
- 7. The use of real-time quantitative PCR for the analysis of cytokine mRNA levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchhub.com [researchhub.com]
- 12. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Screening of Therapeutic Candidate Genes of Quercetin for Cervical Cancer and Analysis of Their Regulatory Network - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Identifying transcriptomic profiles of iron–quercetin complex treated peripheral blood mononuclear cells from healthy volunteers and diabetic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Luteolin inhibits colorectal cancer cell epithelial-to-mesenchymal transition by suppressing CREB1 expression revealed by comparative proteomics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Nepetin: A Guide for Laboratory Professionals
This guide provides essential, step-by-step procedural information for the proper disposal of Nepetin, aligning with general principles of chemical waste management to build trust and provide value beyond the product itself.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department.[7] They will provide specific instructions on the proper disposal route for chemical waste of this nature, ensuring compliance with local and federal regulations.[5][6]
Due to its biological activity, this compound should be handled with care, and its disposal should be managed to prevent unintended environmental release or exposure.[1][2][] Standard personal protective equipment (PPE), including gloves, lab coats, and safety glasses, should be worn at all times when handling this compound and its waste.
Step-by-Step Disposal Protocol
In the absence of explicit instructions from a manufacturer's Safety Data Sheet (SDS), the following step-by-step disposal plan is recommended. This procedure should be adapted to comply with the specific guidelines and regulations of your institution.
Step 1: Waste Identification and Segregation
Proper segregation of waste is the foundational step in safe disposal.[4]
-
Solid Waste: Collect any solid this compound, such as unused product or contaminated labware (e.g., pipette tips, microfuge tubes, gloves), in a designated, clearly labeled hazardous waste container. The label should include the chemical name ("this compound"), the primary hazard (e.g., "Bioactive Compound," "Chemical Waste"), and the date of accumulation.[7]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Avoid mixing with other incompatible waste streams.[6] The container should be appropriate for the solvent used (e.g., a solvent-safe plastic or glass container).
Step 2: Container Management
Proper management of waste containers is crucial to prevent leaks and ensure safe transport.
-
Secure Containment: Ensure all waste containers are securely sealed to prevent leaks or spills during storage and transport.[4][7]
-
Accurate Labeling: Properly complete all required hazardous waste tags or labels as per your institution's and local regulations.[5] This typically includes the chemical name, concentration, volume, and associated hazards.
Step 3: Disposal of Empty Containers
Empty containers that once held this compound require specific handling to ensure no residual chemical remains.
-
Triple Rinsing: An empty container that has held this compound must be triple rinsed with a solvent capable of removing the residue.[6][8] Each rinsing should be performed with an amount of solvent equal to approximately 5 percent of the volume of the container.[8]
-
Rinsate Collection: The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.[6][8]
-
Final Disposal: After triple rinsing and allowing the container to dry, deface or remove the original label. The container can then typically be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.[8]
Step 4: Final Waste Disposal
The ultimate disposal of collected this compound waste should be handled by trained professionals.
-
Chemical Incineration: For many bioactive organic compounds, high-temperature incineration by a licensed hazardous waste disposal company is the preferred method.[7] This ensures the complete destruction of the compound, preventing its release into the environment.
-
Avoid Drain Disposal: Do not dispose of this compound solutions down the drain. This practice is generally prohibited for bioactive and synthetic organic compounds to prevent contamination of waterways.[7][9]
-
Scheduled Pickup: Contact your institution's EHS or designated waste management provider to schedule a pickup for the properly packaged and labeled this compound waste.[5][7]
Quantitative Data Summary for Disposal
| Waste Type | Container Requirement | Disposal Procedure | Key Considerations |
| Solid this compound Waste | Labeled, sealed hazardous waste container | Segregate from other waste streams. Arrange for pickup by EHS or a licensed disposal company for incineration. | Clearly label with "this compound" and "Bioactive Chemical Waste". |
| Liquid this compound Waste | Labeled, leak-proof, solvent-compatible hazardous waste container | Collect all solutions containing this compound. Do not mix with incompatible chemicals. Arrange for pickup by EHS for incineration. | Do not dispose down the drain. |
| Empty this compound Containers | N/A | Triple rinse with a suitable solvent. Collect all rinsate as hazardous waste. Deface original label. Dispose of the clean container as regular lab waste. | Rinsate is considered hazardous waste. |
This compound Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment.
References
- 1. This compound | Histamine Receptor | Calcium Channel | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. acewaste.com.au [acewaste.com.au]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. vumc.org [vumc.org]
- 9. acs.org [acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
